4-Methoxy-5-methylpicolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGHQIHYPBGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727990 | |
| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-10-8 | |
| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-5-methylpicolinaldehyde
This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the comprehensive characterization of 4-Methoxy-5-methylpicolinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the rationale behind experimental choices and the principles of data interpretation to ensure scientific rigor and trustworthiness.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring a pyridine ring with aldehyde, methoxy, and methyl functional groups, gives rise to a unique spectroscopic fingerprint. Accurate characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and stability. This guide outlines the core principles and detailed protocols for acquiring and interpreting these key analytical data.
Molecular Structure and Expected Spectroscopic Features
A foundational understanding of the molecule's structure is paramount for predicting and interpreting its spectroscopic data. The structure of this compound is presented below.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structure confirmation.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing aldehyde and pyridine nitrogen, and the methyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Similar aldehyde protons on pyridine rings are found in this region. |
| Pyridine-H (at C6) | 8.4 - 8.6 | Singlet (s) | 1H | This proton is ortho to the nitrogen and is deshielded. It is expected to be a singlet as there are no adjacent protons. |
| Pyridine-H (at C3) | 7.1 - 7.3 | Singlet (s) | 1H | This proton is meta to the nitrogen and is less deshielded than the C6 proton. It is also expected to be a singlet. |
| Methoxy-H | 3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are shielded relative to the aromatic protons and will appear as a sharp singlet. |
| Methyl-H | 2.2 - 2.4 | Singlet (s) | 3H | The protons of the methyl group on the pyridine ring will appear as a singlet in a region typical for aromatic methyl groups. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aldehyde C=O | 190 - 193 | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift. |
| Pyridine C4 (C-OMe) | 160 - 165 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |
| Pyridine C2 (C-CHO) | 150 - 155 | The carbon attached to the aldehyde group is deshielded by the nitrogen and the carbonyl. |
| Pyridine C6 | 148 - 152 | The carbon atom ortho to the nitrogen is deshielded. |
| Pyridine C5 (C-Me) | 130 - 135 | The carbon bearing the methyl group. |
| Pyridine C3 | 110 - 115 | This carbon is shielded relative to the other pyridine carbons. |
| Methoxy C | 55 - 58 | The carbon of the methoxy group appears in a typical upfield region. |
| Methyl C | 15 - 20 | The carbon of the methyl group is the most shielded carbon in the molecule. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Diagram: NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| 3050 - 3150 | C-H stretch | Medium | Aromatic C-H |
| 2900 - 3000 | C-H stretch | Medium | Aliphatic C-H (methoxy and methyl) |
| 2820 - 2850 & 2720 - 2750 | C-H stretch | Weak | Aldehyde C-H (Fermi doublet) |
| 1690 - 1715 | C=O stretch | Strong | Aldehyde carbonyl |
| 1580 - 1620 | C=C & C=N stretch | Medium-Strong | Pyridine ring |
| 1250 - 1300 | C-O stretch | Strong | Aryl-ether (methoxy) |
| 1000 - 1100 | C-O stretch | Strong | Ether |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₈H₉NO₂) is 151.06 g/mol .[1][2] A prominent peak at m/z = 151 should be observed in the mass spectrum, corresponding to the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS should yield a value very close to the calculated exact mass of 151.0633 for [M+H]⁺.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the aldehyde proton (M-1), the formyl group (M-29), or the methoxy group (M-31).
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and confirm the elemental composition.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
The instrument can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. A TOF or Orbitrap is preferred for high-resolution measurements.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
If using HRMS, compare the measured exact mass to the calculated exact mass to confirm the elemental formula.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide offer a robust framework for researchers to confidently characterize this and structurally related molecules. Adherence to these methodologies ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity in chemical research and development.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Table of Contents.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
- NIST. (n.d.). Benzaldehyde, 4-methoxy-.
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
- NIST. (n.d.). 4-Methoxycinnamaldehyde.
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An In-depth Technical Guide to 4-Methoxy-5-methylpicolinaldehyde: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-5-methylpicolinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a methoxy group, a methyl group, and an aldehyde functionality on the pyridine ring offers a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. The pyridine core is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of substituted pyridines in pharmaceutical research.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and expected reactivity of this compound, offering field-proven insights for its application in research and drug development.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 959617-10-8 | Chemical Supplier Databases |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Likely a pale yellow to light brown solid or oil | Based on appearance of similar picolinaldehyde derivatives. |
| Melting Point | Not available. Expected to be a low-melting solid. | |
| Boiling Point | Not available. Expected to be distillable under reduced pressure. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | The presence of the polar aldehyde and methoxy groups, along with the aromatic ring, suggests solubility in a range of organic solvents. |
| pKa | Not available. The pyridine nitrogen is expected to be basic, with a pKa slightly higher than that of pyridine itself due to the electron-donating effects of the methoxy and methyl groups. |
Synthesis of this compound
Route 1: Nucleophilic Aromatic Substitution
This approach involves the displacement of a suitable leaving group, such as a halogen, from the 4-position of a substituted picolinaldehyde precursor by a methoxide source. A potential precursor for this synthesis is 4-chloro-5-methylpicolinaldehyde.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol:
-
Precursor Synthesis: The starting material, 4-chloro-5-methylpicolinaldehyde, can be synthesized from commercially available precursors, potentially involving the oxidation of the corresponding alcohol or the formylation of a suitable chloromethylpyridine derivative.
-
Nucleophilic Substitution: To a solution of 4-chloro-5-methylpicolinaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or methanol, add a solution of sodium methoxide in methanol.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-100 °C) to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices: The pyridine ring is generally electron-deficient, and this deficiency is enhanced by the electron-withdrawing aldehyde group, making the 4-position susceptible to nucleophilic attack.[5][6] The use of a polar aprotic solvent like DMF can accelerate the rate of SNAr reactions.[7]
Route 2: Williamson Ether Synthesis
This classic method for ether formation can be adapted for the synthesis of this compound, starting from 4-hydroxy-5-methylpicolinaldehyde.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound via Williamson Ether Synthesis.
Detailed Protocol:
-
Precursor Synthesis: The starting material, 4-hydroxy-5-methylpicolinaldehyde, could potentially be synthesized from the corresponding 4-amino derivative via diazotization followed by hydrolysis, or through other established methods for introducing a hydroxyl group onto a pyridine ring.
-
Deprotonation: In an inert atmosphere, a solution of 4-hydroxy-5-methylpicolinaldehyde in a suitable anhydrous solvent (e.g., THF, DMF) is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding pyridinoxide.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.
Causality of Experimental Choices: The Williamson ether synthesis is a robust and widely used method for forming ethers.[8][9][10] The choice of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the hydroxyl group without competing side reactions. The reaction proceeds via an Sₙ2 mechanism, where the pyridinoxide acts as the nucleophile.[9]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | Aldehyde protons are highly deshielded and typically appear in this region. |
| Aromatic-H (H-6) | 8.4 - 8.6 | Singlet (or narrow doublet) | The proton at the 6-position is adjacent to the nitrogen and deshielded. |
| Aromatic-H (H-3) | 7.0 - 7.3 | Singlet (or narrow doublet) | The proton at the 3-position is influenced by the adjacent aldehyde and methoxy groups. |
| Methoxy-H | 3.8 - 4.0 | Singlet (s) | Methoxy group protons on an aromatic ring typically resonate in this range. |
| Methyl-H | 2.2 - 2.5 | Singlet (s) | Methyl group protons on an aromatic ring appear in this region. |
Note: Predicted chemical shifts are in CDCl₃ and are based on data for similar substituted pyridines and benzaldehydes.[11][12][13][14]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| Aldehyde C=O | 190 - 195 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[15] |
| Aromatic C-4 (C-O) | 160 - 165 | The carbon attached to the electron-donating methoxy group is shielded. |
| Aromatic C-2 (C-CHO) | 150 - 155 | The carbon bearing the aldehyde group is deshielded. |
| Aromatic C-6 | 148 - 152 | The carbon adjacent to the nitrogen is deshielded. |
| Aromatic C-5 (C-CH₃) | 135 - 140 | |
| Aromatic C-3 | 110 - 115 | The carbon at the 3-position is relatively shielded. |
| Methoxy -OCH₃ | 55 - 60 | The carbon of the methoxy group typically appears in this range.[16] |
| Methyl -CH₃ | 15 - 20 | The carbon of the methyl group is found in the aliphatic region. |
Note: Predicted chemical shifts are based on data for similar substituted pyridines and benzaldehydes.[11][17]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1690 - 1715 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium, two bands often observed |
| C=C, C=N (aromatic) | 1550 - 1620 | Medium to Strong |
| C-O (methoxy) | 1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric) | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
Note: Predicted wavenumbers are based on typical ranges for these functional groups in aromatic compounds.[18][19][20][21][22]
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 151
-
[M-1]⁺: m/z = 150 (loss of H from the aldehyde)
-
[M-29]⁺: m/z = 122 (loss of CHO)
-
[M-30]⁺: m/z = 121 (loss of CH₂O from methoxy)
-
[M-44]⁺: m/z = 107 (loss of CO₂ from rearrangement)
The fragmentation of picolinaldehydes often involves initial loss of the formyl radical or a hydrogen atom from the aldehyde group.[23][24][25][26][27]
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the aldehyde, the electron-rich pyridine ring, and the methoxy and methyl substituents.
Reactions of the Aldehyde Group
The aldehyde functionality is a key site for a variety of chemical transformations.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-methoxy-5-methylpicolinic acid) using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol ((4-methoxy-5-methylpyridin-2-yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: This powerful olefination reaction allows for the conversion of the aldehyde to an alkene.[2][24][28][29] The reaction with a phosphorus ylide (Wittig reagent) provides a versatile method for carbon-carbon bond formation.
Wittig Reaction Workflow:
Caption: General scheme for the Wittig reaction of this compound.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel condensation.[11][29][30][31][32]
Reactivity of the Pyridine Ring
The pyridine ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating methoxy and methyl groups. However, the nitrogen atom deactivates the ring towards electrophiles and directs them to the 3- and 5-positions. Given that the 5-position is already substituted, electrophilic attack would likely occur at the 3-position. The aldehyde group is also a deactivating group.
The pyridine nitrogen can also be quaternized by reaction with alkyl halides, or oxidized to the N-oxide, which can then undergo further transformations.
Applications in Drug Discovery and Medicinal Chemistry
Substituted picolinaldehydes are valuable building blocks in the synthesis of complex molecules with potential biological activity.[1][33] The presence of the methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The aldehyde functionality serves as a handle for introducing diverse functionalities and building complex heterocyclic systems, which are prevalent in many therapeutic agents.[2][4]
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for the related 4-methoxypicolinaldehyde, this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[34] A comprehensive review of the Safety Data Sheet (SDS) provided by the supplier is essential before handling this compound.
Conclusion
This compound is a promising heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data is currently limited, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of analogous compounds. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers to utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications. Further experimental investigation into the properties and reactions of this compound is warranted to fully explore its synthetic utility.
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. Cambridge University Press. [Link]
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An In-Depth Technical Guide to the Mechanistic Profile of 4-Methoxy-5-methylpicolinaldehyde in Organic Synthesis
This guide provides a comprehensive technical overview of 4-Methoxy-5-methylpicolinaldehyde, a substituted pyridine derivative with significant potential as a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core reactivity, mechanistic underpinnings of its transformations, and practical, field-proven insights into its application.
Executive Summary
This compound (CAS No. 959617-10-8) is a heterocyclic aromatic aldehyde featuring a pyridine ring scaffold substituted with a methoxy, a methyl, and a formyl group. This unique arrangement of functional groups imparts a nuanced reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realms of medicinal and materials chemistry. This guide will explore the electronic effects governing its reactivity, detail the mechanisms of its key transformations, and provide actionable protocols for its synthetic utilization.
Molecular Structure and Electronic Landscape
The reactivity of this compound is fundamentally dictated by the electronic interplay of its constituent functional groups on the pyridine core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959617-10-8 | |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol |
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents modulate this electronic landscape:
-
Aldehyde Group (-CHO) at C2: This is a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. It renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Methoxy Group (-OCH₃) at C4: The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a strong mesomeric electron-donating group (+M) through its lone pairs. In the para-position relative to the nitrogen, its +M effect significantly influences the electron density of the ring.
-
Methyl Group (-CH₃) at C5: The methyl group is a weak electron-donating group through a positive inductive effect (+I).
This combination of substituents creates a unique electronic environment that directs the molecule's reactivity in various organic transformations.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is sparse, a plausible and adaptable synthetic route can be extrapolated from methodologies for structurally similar substituted pyridines.[1][2][3][4][5] A common strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the aldehyde functionality.
A potential synthetic approach could involve a multi-step sequence starting from a readily available pyridine precursor, followed by strategic functionalization. For instance, a Vilsmeier-Haack formylation of a suitably substituted pyridine derivative could be a key step.[6]
Core Reactivity and Mechanistic Pathways
The primary site of reactivity in this compound is the electrophilic carbonyl carbon of the aldehyde group. This functionality serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Addition Reactions
The cornerstone of picolinaldehyde reactivity is the nucleophilic addition to the carbonyl group. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.
Diagram 1: General Mechanism of Nucleophilic Addition
Caption: Nucleophilic addition to the carbonyl group.
Aldol Condensation
In the presence of a base, this compound can undergo a crossed aldol condensation with enolizable ketones or aldehydes.[7][8][9] Due to the absence of α-hydrogens, it can only act as the electrophilic partner in this reaction.
Experimental Protocol: Crossed Aldol Condensation
This protocol is adapted from a similar reaction with p-anisaldehyde.[9][10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetone and water.
-
Addition of Enolizable Partner: Add the enolizable ketone or aldehyde (1-1.2 equivalents) to the solution.
-
Base Catalysis: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (catalytic amount), to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Diagram 2: Aldol Condensation Workflow
Caption: Workflow for a typical aldol condensation.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.[11][12][13][14] this compound can react with a phosphonium ylide to yield the corresponding substituted styrene derivative. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide used.
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[12][13]
Grignard Reaction
The addition of Grignard reagents to this compound offers a direct route to secondary alcohols.[15][16][17][18][19] The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, and subsequent acidic work-up yields the alcohol.
Experimental Protocol: Grignard Reaction
This is a general procedure that should be optimized for specific substrates.[15][18]
-
Grignard Reagent Preparation: Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent to the Grignard reagent.
-
Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[20][21][22] this compound can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanism Insight: The reaction typically proceeds in a one-pot fashion. A mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is often employed as it selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[20][21]
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton singlet (~9.8-10.2 ppm).[23] - Aromatic protons on the pyridine ring. - Methoxy group singlet (~3.8-4.0 ppm). - Methyl group singlet (~2.3-2.5 ppm). |
| ¹³C NMR | - Carbonyl carbon (~190-200 ppm). - Carbons of the pyridine ring. - Methoxy carbon (~55-60 ppm). - Methyl carbon (~15-20 ppm). |
| IR | - Strong C=O stretch of the aldehyde (~1690-1715 cm⁻¹).[24] - C-O stretch of the methoxy group. - Aromatic C=C and C=N stretching vibrations. |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight. |
Applications in Drug Discovery and Development
Substituted picolinaldehydes are valuable building blocks in the synthesis of pharmaceutically active compounds.[25][26] The functional groups on this compound provide multiple handles for diversification, allowing for the generation of libraries of compounds for screening in drug discovery programs. The pyridine core is a common motif in many approved drugs, and the ability to introduce various substituents through the aldehyde functionality makes this a highly attractive scaffold for medicinal chemists.
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis. Its rich chemistry, governed by the electronic interplay of its substituents, allows for a wide range of transformations. This guide has provided a detailed overview of its fundamental reactivity and offered practical insights into its application in key organic reactions. Further exploration of its utility in the synthesis of novel compounds is a promising avenue for future research and development.
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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Pu, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 60(33), 18037-18042. [Link]
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ResearchGate. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
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Redalyc. (2016). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Retrieved from [Link]
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An In-Depth Technical Guide to the Proposed Synthesis and Characterization of 4-Methoxy-5-methylpicolinaldehyde
Disclaimer: The following technical guide details a proposed methodology for the discovery and isolation of 4-Methoxy-5-methylpicolinaldehyde (CAS No: 959617-10-8). As of the current literature review, this compound is not extensively documented in peer-reviewed publications. Therefore, this document serves as a prospective guide for researchers, scientists, and drug development professionals, leveraging established synthetic organic chemistry principles and analogous transformations reported for structurally related pyridine derivatives.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative characterized by a pyridine ring bearing a formyl group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position. Substituted picolinaldehydes are valuable intermediates in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group, which serves as a handle for constructing more complex molecular architectures. The specific arrangement of electron-donating methoxy and methyl groups on the pyridine scaffold suggests potential for unique biological activity and utility as a building block in the synthesis of novel therapeutic agents.
Given the absence of a documented synthetic route, this guide proposes a logical and robust pathway commencing from a commercially available starting material. The core strategy involves the sequential functionalization of a pyridine ring, culminating in the target molecule. The chosen pathway prioritizes regioselectivity and employs well-established, high-yielding reactions to ensure reproducibility.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is proposed to start from 4-chloro-5-methylpicolinonitrile. This multi-step synthesis involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitrile to an alcohol, and subsequent mild oxidation to the desired aldehyde.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="4-Chloro-5-methylpicolinonitrile"]; Intermediate1 [label="4-Methoxy-5-methylpicolinonitrile"]; Intermediate2 [label="(4-Methoxy-5-methylpyridin-2-yl)methanol"]; FinalProduct [label="this compound", fillcolor="#E8F0FE"];
Start -> Intermediate1 [label=" Step 1:\n Methoxylation \n(NaOMe, MeOH)"]; Intermediate1 -> Intermediate2 [label=" Step 2:\n Nitrile Reduction \n(DIBAL-H)"]; Intermediate2 -> FinalProduct [label=" Step 3:\n Alcohol Oxidation \n(MnO₂)"]; }
4-Methoxy-5-methylpicolinaldehyde: A Novel Heterocyclic Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. This technical guide introduces 4-Methoxy-5-methylpicolinaldehyde , a strategically functionalized heterocyclic building block poised to accelerate the discovery of next-generation therapeutics. The presence of an electron-donating methoxy group and a methyl group on the pyridine ring, coupled with a reactive aldehyde at the 2-position, offers a unique combination of features for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and versatile reactivity, complete with detailed experimental protocols and mechanistic insights. We further explore its potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and agents targeting neurodegenerative diseases, substantiating its role as a valuable addition to the synthetic chemist's toolbox.
Introduction: The Strategic Advantage of Substituted Picolinaldehydes
Picolinaldehydes, or pyridine-2-carboxaldehydes, are highly versatile intermediates in organic synthesis. The aldehyde functionality serves as a linchpin for a multitude of chemical transformations, including carbon-carbon bond-forming reactions and the construction of new heterocyclic rings. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can significantly influence its reactivity and the biological activity of its derivatives.
This compound (CAS No: 959617-10-8) emerges as a particularly interesting building block. The methoxy and methyl groups at the 4- and 5-positions, respectively, are electron-donating, increasing the electron density of the pyridine ring. This electronic enrichment can modulate the reactivity of the aldehyde and the pyridine nitrogen, offering distinct advantages in the synthesis of novel compounds.
| Property | Value | Source |
| CAS Number | 959617-10-8 | , |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Expected to be a solid or oil | - |
| Purity | Typically >95% |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically deduced from established synthetic methodologies for substituted pyridines. Two primary retrosynthetic pathways are proposed:
Pathway A: Oxidation of the corresponding alcohol. This is a common and reliable method for the preparation of aldehydes. The precursor, (4-Methoxy-5-methylpyridin-2-yl)methanol, can be oxidized using a variety of mild oxidizing agents to yield the desired picolinaldehyde.
Pathway B: Formylation of a pre-functionalized pyridine. Direct formylation of an appropriately substituted pyridine ring, such as 4-methoxy-5-methylpyridine, can be achieved through methods like the Vilsmeier-Haack reaction.[1][2][3][4] This approach offers a more direct route to the target molecule.
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol: Synthesis via Oxidation (Pathway A)
This protocol is based on the general principle of oxidizing pyridyl methanols.
Step 1: Synthesis of (4-Methoxy-5-methylpyridin-2-yl)methanol
The synthesis of this precursor is a critical first step and can be achieved from commercially available starting materials.
Step 2: Oxidation to this compound
-
Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of allylic and benzylic-type alcohols to their corresponding aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.
-
Procedure:
-
To a stirred solution of (4-Methoxy-5-methylpyridin-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Chemical Reactivity and Key Transformations
The aldehyde functionality of this compound is a gateway to a diverse array of chemical transformations, making it a highly valuable building block.
Caption: Key chemical transformations of this compound.
Wittig Reaction: Synthesis of Olefins
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[5][6][7][8][9][10][11]
-
Causality: The reaction of this compound with a phosphorus ylide will lead to the formation of a substituted vinylpyridine derivative. The electron-donating groups on the pyridine ring may slightly influence the reactivity of the aldehyde, but the reaction is expected to proceed efficiently.
-
Protocol:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or ether.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
-
Reductive Amination: Access to Novel Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[12][13][14][15]
-
Causality: This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde.
-
Protocol:
-
Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or 2-picoline-borane complex portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired amine.
-
Henry (Nitroaldol) Reaction: Formation of β-Nitroalcohols
The Henry reaction provides a route to β-nitroalcohols, which are versatile intermediates that can be further transformed into amino alcohols or nitroalkenes.[16][17][18][19]
-
Causality: This base-catalyzed reaction involves the addition of a nitroalkane to the aldehyde. The electron-donating nature of the substituted pyridine ring is expected to activate the aldehyde towards nucleophilic attack.
-
Protocol:
-
To a solution of this compound (1 equivalent) and a nitroalkane (e.g., nitromethane, 1.5-2 equivalents) in a suitable solvent like methanol or isopropanol, add a catalytic amount of a base (e.g., triethylamine, DBU).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the β-nitroalcohol.
-
Potential for Suzuki Coupling
While this compound itself is not a direct partner for Suzuki coupling, it can be readily converted into a suitable substrate. For example, conversion of the corresponding pyridine-N-oxide to a 2-halopyridine derivative would furnish a precursor for this powerful C-C bond-forming reaction.[5][8][20][21][22]
Applications in Medicinal Chemistry
The structural features of this compound make it an attractive starting point for the synthesis of biologically active molecules.
Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of kinases.[23][24][25][26] The derivatives of this compound can be designed to target various kinases implicated in cancer and other diseases.
Caption: Application of this compound in kinase inhibitor design.
Agents for Neurodegenerative Diseases
There is growing interest in the role of aldehydes and their derivatives in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[27][28][29][30][31] The unique substitution pattern of this compound could be exploited to develop novel modulators of pathways involved in these conditions.
Future Outlook
This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its electron-rich nature and versatile aldehyde handle provide a solid foundation for the creation of diverse and complex molecular libraries. Future research should focus on fully elucidating its reactivity profile and exploring its utility in the synthesis of novel therapeutic agents. The detailed protocols provided in this guide serve as a robust starting point for researchers to unlock the full potential of this novel heterocyclic compound.
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-
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PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. [Link]
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PMC. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. [Link]
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PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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PMC. Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of 5,8-Quinolinedione. [Link]
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A Theoretical Investigation into the Electronic Structure of 4-Methoxy-5-methylpicolinaldehyde: A Guide for Drug Discovery and Molecular Engineering
Abstract
This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 4-Methoxy-5-methylpicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, we establish a robust computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The methodology is validated by applying it to structurally similar, well-characterized pyridine carboxaldehydes. This guide details the procedural steps and theoretical underpinnings for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these computational studies are crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a scaffold in drug design.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are pervasive in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its electronic properties, which in turn dictates its biological activity and material characteristics. This compound (Figure 1) is a pyridine derivative featuring an electron-donating methoxy group, an electron-donating methyl group, and an electron-withdrawing aldehyde group. This unique combination of substituents is expected to create a distinct electronic landscape, influencing its reactivity, binding affinity to biological targets, and spectroscopic properties.
A thorough understanding of the electronic structure of this compound is paramount for its rational application. Theoretical and computational chemistry provide a powerful and cost-effective avenue to elucidate these properties at the molecular level.[1] This guide outlines a systematic computational approach to characterize the electronic properties of this molecule, providing a blueprint for researchers in drug development and materials science.
Figure 1: Structure of this compound
Caption: 2D representation of this compound.
Theoretical and Computational Methodology
The cornerstone of this investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] DFT, particularly with the B3LYP hybrid functional, has demonstrated a favorable balance of computational cost and accuracy for a wide range of organic molecules, including pyridine derivatives.
Geometry Optimization
The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Protocol for Geometry Optimization:
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This functional is widely used and has been shown to provide reliable results for organic molecules.[2][3]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.[2][3]
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
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A Technical Guide to the Solubility of 4-Methoxy-5-methylpicolinaldehyde in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxy-5-methylpicolinaldehyde, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a predictive framework for solubility based on molecular structure analysis and outlines a detailed experimental protocol for empirical determination.
Introduction to this compound
This compound, with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring, an aldehyde group, a methoxy group, and a methyl group, imparts a unique combination of polarity and reactivity. Understanding its solubility is critical for its application in synthesis, purification, and formulation development. The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors, influencing its interaction with protic solvents.
Predicted Solubility Profile
Analysis of Molecular Structure and Polarity
The key functional groups determining the solubility of this compound are:
-
Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and increases solubility in polar protic solvents.
-
Aldehyde Group (-CHO): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.[4]
-
Methoxy Group (-OCH₃): This group has a moderate polarity and can also accept hydrogen bonds, contributing to solubility in a range of solvents. It is known to enhance solubility in organic solvents.[5]
-
Methyl Group (-CH₃): A non-polar, hydrophobic group that contributes to solubility in non-polar solvents.
Based on this analysis, this compound is expected to be a polar molecule with some non-polar character.
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Medium | The presence of hydrogen bond acceptors (N, O) allows for some interaction with water, but the overall organic scaffold may limit high solubility. |
| Methanol | Polar Protic | High | Similar polarity and the ability to act as a hydrogen bond donor will lead to strong solute-solvent interactions. |
| Ethanol | Polar Protic | High | Similar to methanol, strong interactions are expected. |
| Isopropanol | Polar Protic | Medium to High | The increased non-polar character of isopropanol compared to methanol and ethanol may slightly reduce solubility. |
| Acetone | Polar Aprotic | High | The polar aprotic nature of acetone will effectively solvate the polar groups of the molecule. |
| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions are expected to lead to good solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another highly effective polar aprotic solvent.[2] |
| Dichloromethane (DCM) | Moderately Polar | High | The moderate polarity of DCM should be sufficient to dissolve the compound. |
| Ethyl Acetate | Moderately Polar | High | A good solvent for compounds with moderate polarity. A synthesis procedure for a related compound, 4-methoxypicolinaldehyde, utilizes ethyl acetate as a solvent, suggesting good solubility.[6] |
| Tetrahydrofuran (THF) | Moderately Polar | High | Its ability to solvate both polar and non-polar moieties makes it a suitable solvent. |
| Toluene | Non-polar | Medium | The aromatic ring of toluene can interact with the pyridine ring of the solute, and the overall non-polar character will interact with the methyl group. |
| Hexane | Non-polar | Low | The significant difference in polarity between the highly polar solute and non-polar hexane will result in poor solubility. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of an organic compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be in excess even after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
The structural characteristics of this compound suggest a favorable solubility profile in a range of polar and moderately polar organic solvents. This predictive analysis, combined with the detailed experimental protocol provided, offers a robust framework for researchers to effectively utilize this compound in their work. The empirical determination of its solubility will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating new products.
References
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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De Visscher, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Journal of the American Chemical Society. [Link]
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Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? [Link]
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A Technical Guide to the Potential Biological Activities of 4-Methoxy-5-methylpicolinaldehyde Derivatives
Foreword: Unveiling the Therapeutic Potential of a Niche Scaffold
In the vast landscape of medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and capacity for diverse chemical modifications have made it a focal point for the development of novel drugs targeting a wide array of diseases.[2][3] This guide delves into the prospective biological activities of a specific, yet underexplored, class of pyridine derivatives: those originating from 4-methoxy-5-methylpicolinaldehyde. While direct experimental data on this particular scaffold is nascent, a wealth of information on structurally related picolinaldehydes and substituted pyridines allows for a robust, predictive exploration of their therapeutic promise. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical framework, encompassing proposed synthesis, potential biological activities, and detailed experimental protocols to investigate these promising compounds.
Part 1: Synthesis and Derivatization Strategies
The journey to exploring biological activity begins with the synthesis of the core molecule and its derivatives. A plausible synthetic route for this compound can be extrapolated from established methods for substituted pyridine synthesis.[4][5] A key strategy often involves the condensation of a picolinaldehyde with a compound containing a primary amine to form a Schiff base, which can then be further modified. Thiosemicarbazones, a class of compounds known for their wide range of biological activities, are particularly noteworthy derivatives.[6][7][8][9]
Proposed Synthetic Workflow
A multi-step synthesis can be envisioned, starting from commercially available precursors. The final key step would involve the reaction of the synthesized this compound with thiosemicarbazide to yield the corresponding thiosemicarbazone derivative.
Caption: Proposed synthetic workflow for this compound thiosemicarbazone.
Part 2: Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on analogous pyridine and picolinaldehyde derivatives, compounds derived from this compound are predicted to exhibit a spectrum of biological activities, primarily in the realms of anticancer, antimicrobial, and anti-inflammatory applications.
Potential Anticancer Activity
Pyridine derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to inhibit tumor growth through various mechanisms.[2][3][10]
It is hypothesized that this compound derivatives could induce cancer cell death through the following pathways:
-
Induction of Apoptosis: Many pyridine-based compounds trigger programmed cell death in cancer cells.[10]
-
Cell Cycle Arrest: These derivatives may halt the cell cycle at the G2/M phase, preventing cell proliferation.[10]
-
Modulation of Signaling Pathways: The p53 and JNK signaling pathways, which are crucial in cell cycle regulation and apoptosis, are likely targets.[10]
Caption: Hypothetical signaling pathway for the anticancer activity of the derivatives.
The MTT assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
The following table provides hypothetical IC50 values based on the activity of similar pyridine derivatives against various cancer cell lines.[10][12]
| Derivative | Cell Line | Predicted IC50 (µM) |
| Thiosemicarbazone | HepG2 (Liver) | 5 - 15 |
| Schiff Base | MCF-7 (Breast) | 10 - 25 |
| Hydrazone | A549 (Lung) | 15 - 30 |
Potential Antimicrobial Activity
Pyridine-containing compounds have demonstrated broad-spectrum antimicrobial activity.[1][13]
The primary mechanism of antimicrobial action for many cationic pyridine derivatives involves the disruption of the bacterial cell membrane integrity, leading to cell lysis and death.[13]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The table below shows the predicted MIC values for this compound derivatives against common bacterial strains.[1][13]
| Derivative | Bacterial Strain | Predicted MIC (µg/mL) |
| Thiosemicarbazone | Staphylococcus aureus | 8 - 32 |
| Schiff Base | Escherichia coli | 16 - 64 |
| Hydrazone | Pseudomonas aeruginosa | 32 - 128 |
Potential Anti-inflammatory Activity
Certain pyridine derivatives have shown promise as anti-inflammatory agents.[16][17][18]
The anti-inflammatory effects are likely mediated through the inhibition of key inflammatory enzymes and mediators:
-
Enzyme Inhibition: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes.[18]
-
Inhibition of Inflammatory Mediators: Reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines.[19][20]
The Griess assay is used to measure the production of nitric oxide, a key inflammatory mediator.[19][20]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with non-toxic concentrations of the derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Quantify the nitrite concentration, which is indicative of NO production.
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[21][22][23] For this compound derivatives, the following SAR can be postulated:
-
Methoxy and Methyl Groups: The electron-donating methoxy and methyl groups at the 4 and 5 positions, respectively, are expected to influence the electronic properties of the pyridine ring and could enhance binding to biological targets.[22]
-
The Aldehyde Group: The aldehyde at the 2-position is a key functional group for derivatization, allowing for the introduction of various pharmacophores.
-
The Derivative Moiety: The choice of the reacting amine to form derivatives like thiosemicarbazones, Schiff bases, or hydrazones will significantly impact the overall biological activity. Thiosemicarbazones, in particular, are known to possess potent and diverse biological effects.[6][7][8][9]
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"4-Methoxy-5-methylpicolinaldehyde" CAS number 959617-10-8 properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Within this class of heterocycles, picolinaldehydes (pyridine-2-carbaldehydes) are particularly valuable as versatile synthetic intermediates.[4] The aldehyde functionality provides a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a specific picolinaldehyde derivative, 4-Methoxy-5-methylpicolinaldehyde (CAS Number: 959617-10-8), a compound with significant potential as a building block in drug discovery and organic synthesis.
This document will delve into the physicochemical properties, synthesis, reactivity, and potential applications of this compound. It is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to facilitate its use in the laboratory.
Physicochemical and Spectroscopic Properties
Understanding the fundamental physical and chemical characteristics of a compound is paramount for its effective use in research and development. Below is a summary of the known and predicted properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959617-10-8 | [5][6][7] |
| Molecular Formula | C₈H₉NO₂ | [6][7][8] |
| Molecular Weight | 151.16 g/mol | [6][8] |
| Appearance | White to yellow solid-liquid mixture (predicted) | Inferred from related compounds |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | Inferred from structure |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [8] |
| logP | 1.21 | [8] |
Spectroscopic Data
-
¹H NMR: Resonances corresponding to the aldehyde proton (likely a singlet around 9-10 ppm), aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3-4 ppm), and the methyl group protons (a singlet around 2-3 ppm).
-
¹³C NMR: Signals for the carbonyl carbon of the aldehyde, carbons of the pyridine ring, the methoxy carbon, and the methyl carbon.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not extensively documented in the literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted picolinaldehydes. The following protocol is a representative example, adapted from the synthesis of the closely related 4-methoxypicolinaldehyde.[10]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from a suitable precursor, such as (4-methoxy-5-methylpyridin-2-yl)methanol. This alcohol can be oxidized to the desired aldehyde.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Oxidation of (4-methoxy-5-methylpyridin-2-yl)methanol
Disclaimer: This is a generalized protocol and may require optimization.
-
Reaction Setup: To a solution of (4-methoxy-5-methylpyridin-2-yl)methanol (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane, add an oxidizing agent. Manganese (IV) oxide (MnO₂, ~4-5 equivalents) is a common choice for the oxidation of allylic and benzylic alcohols.[10]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C for ethyl acetate) for several hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the product spot.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or diatomaceous earth to remove the solid manganese dioxide. The filter cake should be washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
Purification Workflow
The crude this compound can be purified by column chromatography on silica gel.
Caption: General workflow for the purification of this compound.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the aldehyde functional group and the substituted pyridine ring.
Caption: Key chemical transformations of this compound.
-
Reactions of the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding primary alcohol, (4-methoxy-5-methylpyridin-2-yl)methanol.
-
Oxidation: Oxidation with strong oxidizing agents such as potassium permanganate (KMnO₄) will produce the carboxylic acid, 4-methoxy-5-methylpicolinic acid.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will form the corresponding secondary or tertiary amine.
-
Wittig Reaction: Reaction with a phosphorus ylide will lead to the formation of an alkene.
-
Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines to form imines (Schiff bases), which are important ligands in coordination chemistry.[4]
-
-
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient and can potentially undergo nucleophilic aromatic substitution, although the existing electron-donating methoxy and methyl groups may disfavor this. The nitrogen atom can act as a base or a nucleophile.
Applications in Research and Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The substituted pyridine scaffold is present in a wide range of pharmaceuticals.[1][2]
-
Scaffold for Medicinal Chemistry: This compound can serve as a starting point for the synthesis of libraries of compounds for high-throughput screening. The aldehyde group allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).
-
Synthesis of Bioactive Molecules: Pyridine derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] By using this compound as a precursor, novel compounds with potential therapeutic applications can be synthesized. For example, derivatives of picolinaldehyde have been investigated as components of metal complexes with cytotoxic activity.[11]
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be taken when handling this compound. The following information is based on the GHS pictograms and hazard statements for this compound.[8]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its aldehyde functionality provides a gateway to a multitude of chemical transformations, allowing for the construction of complex molecular scaffolds. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reasonably inferred from related structures. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
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Chemsigma. This compound [959617-10-8]. Available from: [Link]
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PubChem. 5-(4-Methoxyphenyl)-6-methylpicolinaldehyde. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Methoxypyridine-2-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]
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PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Available from: [Link]
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ResearchGate. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Available from: [Link]
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PubMed. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of. Available from: [Link]
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NIH. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available from: [Link]
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European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Available from: [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing a 4-Methoxy-5-methylpicolinaldehyde Scaffold
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] This application note presents a comprehensive guide for the synthesis and preliminary evaluation of novel kinase inhibitors using "4-Methoxy-5-methylpicolinaldehyde" as a versatile starting material. The pyridine core is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, permeability, potency, and binding affinity of drug candidates.[5] We will detail a strategic synthetic pathway, provide step-by-step protocols for synthesis and purification, and outline methods for in vitro biological characterization, including the determination of IC50 values. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their pipeline of novel kinase inhibitors.
Introduction: The Rationale for a Substituted Picolinaldehyde Scaffold
The pyridine ring is a bioisosteric replacement for a phenyl group that can significantly improve the pharmacological properties of a compound.[6][7] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with target proteins.[5] The choice of "this compound" as a starting material is strategic. The methoxy and methyl groups provide steric and electronic handles to modulate the structure-activity relationship (SAR) of the final compounds.[8] The aldehyde functionality serves as a versatile anchor for the introduction of various pharmacophores through well-established chemical transformations.
Our proposed synthetic strategy aims to construct a Type II kinase inhibitor. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, often leading to higher selectivity compared to Type I inhibitors that target the highly conserved ATP-binding site of the active "DFG-in" conformation.[9][10][11][12]
Below is a diagram illustrating a generic kinase signaling pathway that can be targeted by small molecule inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Synthetic Strategy and Experimental Protocols
Our synthetic approach involves a multi-step sequence designed to be robust and amenable to library synthesis for SAR exploration. The overall workflow is depicted below.
Caption: High-level overview of the synthetic workflow from starting material to the final, characterized compound.
Step 1: Synthesis of Chalcone Intermediate (INT-1)
This step involves a Claisen-Schmidt condensation to form a chalcone-like intermediate, which is a common precursor for various heterocyclic compounds.
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add an appropriate substituted acetophenone (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of aqueous sodium hydroxide (2.0 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the chalcone intermediate (INT-1).
Step 2: Synthesis of Pyrazolopyridine Core (INT-2)
The chalcone intermediate is then cyclized with a hydrazine derivative to form the pyrazolopyridine core, a privileged scaffold in kinase inhibitor design.[13][14]
Protocol:
-
Dissolve the chalcone intermediate (INT-1, 1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.2 eq) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrazolopyridine core (INT-2).
Step 3: Final Functionalization
The final step involves the introduction of a key pharmacophore, for instance, via a Suzuki or Buchwald-Hartwig coupling, to enhance the inhibitory activity and selectivity.
Protocol (Example: Suzuki Coupling):
-
To a degassed mixture of the pyrazolopyridine core (INT-2, 1.0 eq, assuming a halogen is present on the scaffold), an appropriate boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) in a suitable solvent (e.g., dioxane/water), add a base like sodium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to purification.
Purification and Characterization
Purification of the final compound is crucial to ensure the reliability of biological data.[15] High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.[16][17][18][19]
Purification Protocol (Semi-Preparative HPLC):
-
Dissolve the crude product in a suitable solvent (e.g., DMSO or methanol).
-
Perform purification using a semi-preparative reverse-phase HPLC system.[17]
-
Monitor the elution of the compound using a UV detector.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred).
Characterization:
The structure and purity of the final compound must be confirmed using standard analytical techniques.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the synthesized molecule.[21][22][23][24]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[23]
In Vitro Biological Evaluation
The synthesized compounds should be evaluated for their ability to inhibit the activity of one or more target kinases. An in vitro kinase assay is a standard method for this purpose.[25][26][27][28]
In Vitro Kinase Inhibition Assay Protocol
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a microplate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the kinase buffer.[25]
-
Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[28]
-
Incubate the plate at a specific temperature (e.g., 30 °C or 37 °C) for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or SDS loading dye).[25]
-
Separate the phosphorylated substrate from the unreacted ATP using an appropriate method (e.g., SDS-PAGE, filtration, or chromatography).
-
Quantify the amount of phosphorylated substrate, which is proportional to the kinase activity.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.[29] It is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Procedure:
-
Perform the in vitro kinase assay with a range of inhibitor concentrations.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[30]
Data Presentation
The results of the synthesis and biological evaluation should be presented in a clear and concise manner.
Table 1: Synthetic Results and Physicochemical Properties
| Compound ID | Yield (%) | Purity (HPLC, %) | Molecular Weight ( g/mol ) |
| KINI-001 | 45 | >98 | 450.52 |
| KINI-002 | 52 | >99 | 464.55 |
| KINI-003 | 38 | >98 | 482.50 |
Table 2: In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) |
| KINI-001 | Kinase A | 75 |
| KINI-002 | Kinase A | 25 |
| KINI-003 | Kinase A | 150 |
| Staurosporine (Control) | Kinase A | 10 |
Conclusion and Future Directions
This application note provides a detailed framework for the synthesis and evaluation of novel kinase inhibitors derived from "this compound". The described protocols are designed to be adaptable for the generation of a library of compounds to explore the structure-activity relationship and to identify potent and selective kinase inhibitors.[31][32][33] Future work should focus on expanding the library of synthesized compounds, evaluating their selectivity against a panel of kinases, and assessing their cellular activity and pharmacokinetic properties.[34]
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- HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods.
- In Vitro Kinase Assays - Revvity.
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- High throughput HPLC/MS purification in support of drug discovery - ResearchGate.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- In vitro assay for cyclin-dependent kinase activity in yeast - CORE.
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- Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD) - PubMed.
- Structure activity relationship (SAR) of some synthesized compounds - ResearchGate.
- Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate.
- Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals.
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- IC50 Determination - edX.
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- IC50 determination for receptor-targeted compounds and downstream signaling.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central.
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- Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI.
- Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein - MDPI.
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- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Overview of Current Type I/II Kinase Inhibitors | Request PDF - ResearchGate.
- Small Molecule Structure Characterisation - La Trobe University.
- Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PubMed.
- From molecules to medicines: the role of mass spectrometry and nuclear magnetic resonance - The Institute of Cancer Research.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH.
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Definitive Identification of 4-Methoxy-5-methylpicolinaldehyde: A Validated GC-MS Protocol
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the robust identification and confirmation of 4-Methoxy-5-methylpicolinaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple listing of parameters to explain the causality behind critical experimental choices. The methodology detailed herein is structured to ensure scientific integrity, providing a self-validating system for the unambiguous characterization of this key heterocyclic aldehyde intermediate.
Introduction and Scientific Context
This compound (CAS No: 959617-10-8) is a substituted pyridine carboxaldehyde with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol [1][2]. As a functionalized heterocyclic compound, it serves as a potential building block in the synthesis of novel pharmaceutical agents and other high-value chemical entities. The precise and accurate identification of such intermediates is paramount in drug discovery and development to ensure the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation coupled with definitive mass-based identification[3][4]. This protocol leverages the power of GC-MS to establish a reliable method for the analysis of this compound. We will address critical aspects from sample preparation and instrument configuration to data interpretation and method validation, grounded in established scientific principles and regulatory expectations[5][6].
Principle of the Method
The methodology is based on the synergistic combination of Gas Chromatography (GC) and Mass Spectrometry (MS).
-
Gas Chromatography (GC) : The sample, dissolved in a volatile organic solvent, is injected into the GC system. The high temperature of the injector port vaporizes the sample. An inert carrier gas (Helium) transports the vaporized analytes onto a capillary column. The column's stationary phase separates compounds based on their boiling points and differential affinities. This compound, being a semi-volatile compound, is well-suited for this technique[7][8]. The time it takes for the compound to travel through the column is its unique Retention Time (RT), the first parameter of identification.
-
Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (Electron Ionization, EI), causing it to fragment into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a chemical fingerprint, providing definitive structural information and the second, conclusive parameter for identification[9].
Materials and Reagents
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and autosampler.
-
Mass Selective Detector (MSD), single quadrupole or equivalent.
-
GC-MS Data Acquisition and Processing Software.
Reagents and Consumables
-
Reference Standard: this compound (Purity ≥95%).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS or HPLC grade.
-
Inert Gas: Helium (99.999% purity) for carrier gas.
-
Consumables: 2 mL glass autosampler vials with PTFE-lined septa[7].
Experimental Protocol: From Sample to Signal
The overall experimental workflow is designed for clarity, precision, and reproducibility.
Figure 1: Overall Experimental Workflow.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Working Standard (10 µg/mL): Transfer 100 µL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with Dichloromethane. This concentration is a good starting point for achieving a robust signal with a 1 µL splitless injection[7].
Preparation of the Analytical Sample
The goal of sample preparation is to isolate the target analyte in a suitable solvent, free from interfering matrix components[10][11]. For a relatively clean sample (e.g., from a reaction mixture):
-
Dissolve a known quantity of the sample in Dichloromethane.
-
Perform serial dilutions to bring the expected concentration of the analyte into the working range of the instrument (e.g., 1-20 µg/mL).
-
If the sample contains non-volatile materials, filter it through a 0.45 µm PTFE syringe filter before transferring to an autosampler vial.
Expert Insight: To Derivatize or Not?
Aldehydes can be reactive and sometimes exhibit poor chromatographic peak shape[9][12]. Derivatization, a process of chemically modifying the analyte, can improve volatility and thermal stability[8]. Common reagents for aldehydes include PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) or reagents to form dimethylacetals[12][13].
For this compound, direct analysis is often sufficient due to its aromatic nature and moderate molecular weight, which confer adequate thermal stability. This protocol prioritizes a direct, simpler method. However, if issues like peak tailing or low sensitivity are encountered, derivatization should be considered a primary troubleshooting step[9].
GC-MS Instrumental Method & Parameters
The selection of appropriate instrument parameters is critical for achieving good separation and sensitive detection[10]. The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent Intuvo 9000 or equivalent | Provides excellent chromatographic performance and reproducibility. |
| Injector | Split/Splitless | Standard for capillary GC. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis[7]. |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Carrier Gas | Helium | Inert gas providing good efficiency and is safe to use. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency. |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed, non-polar column suitable for a wide range of organic molecules and ideal for MS detectors[3][14]. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for good peak focusing. The ramp rate provides a balance of speed and resolution. The final hold ensures that all components elute from the column. |
| MS System | Agilent 7010B Triple Quadrupole or equivalent | High sensitivity and robust performance. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible, library-searchable fragmentation patterns[15]. |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and extensive fragmentation for structural elucidation. |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Ensures stable performance of the mass filter. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the MS, which protects the filament and detector. |
| Acquisition Mode | Full Scan | Acquires data over a wide mass range, which is essential for identifying an unknown or confirming the full fragmentation pattern of a known compound. |
| Scan Range (m/z) | 40 - 350 amu | Covers the molecular ion (151.16) and all expected major fragments of the target analyte. |
Data Analysis, Interpretation, and Confirmation
Unambiguous identification requires a two-factor confirmation: Retention Time (RT) and Mass Spectrum.
Figure 2: Data Analysis & Confirmation Logic.
Retention Time Matching
Inject the 10 µg/mL working standard and record its retention time. The peak corresponding to this compound in any subsequent sample runs should appear at this RT, typically within a window of ±0.1 minutes.
Mass Spectrum Interpretation
The mass spectrum provides the definitive structural fingerprint. For this compound (C₈H₉NO₂):
-
Molecular Ion (M⁺˙): Expect a prominent peak at m/z 151 , corresponding to the intact molecule with one electron removed. The presence of this peak confirms the molecular weight.
-
Key Fragments: The fragmentation pattern is key to confirming the structure. While a reference standard spectrum is definitive, likely fragments include:
-
m/z 150 ([M-H]⁺): Loss of a hydrogen atom.
-
m/z 136 ([M-CH₃]⁺): Loss of a methyl group.
-
m/z 122 ([M-CHO]⁺): Loss of the aldehyde group, a very characteristic fragmentation for aldehydes.
-
m/z 120 ([M-OCH₃]⁺): Loss of the methoxy group.
-
-
Confirmation: The acquired mass spectrum from the sample peak must match the spectrum obtained from the reference standard under the same analytical conditions. A library match (e.g., against NIST/EPA/NIH Mass Spectral Library) can provide additional confidence[16].
Method Validation Principles
For use in regulated environments, the analytical method must be validated to demonstrate its suitability for the intended purpose. According to ICH Q2(R2) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that potential impurities or matrix components do not co-elute or interfere with the identification of the target peak[3][17].
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
-
Linearity & Range: Demonstrates that the method's response is directly proportional to the analyte concentration over a defined range. A correlation coefficient (r²) of ≥0.999 is generally required[17].
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, often assessed via recovery studies. Precision is the degree of agreement among individual tests, evaluated at repeatability (same day, same analyst) and intermediate precision levels (different days, analysts, or equipment)[6][14].
Conclusion
This application note details a robust and reliable GC-MS protocol for the identification of this compound. By explaining the scientific rationale behind each step—from sample preparation to instrumental parameters and data analysis—this guide provides a solid foundation for researchers and drug development professionals. The methodology is designed to be both scientifically sound and readily adaptable, ensuring the generation of high-quality, defensible data critical for advancing scientific research and pharmaceutical development.
References
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Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois, Mass Spectrometry Laboratory. Retrieved from [Link]
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GC-MS Organic Chemistry: Enabling Analysis for New Drugs. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
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GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
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Paolini, M., et al. (2018). Development of a fast gas chromatography tandem mass spectrometry method for volatile aromatic compound analysis in oenological products. ResearchGate. Retrieved from [Link]
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GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments. Retrieved from [Link]
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Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025, June 13). Preprints.org. Retrieved from [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI. Retrieved from [Link]
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5-(4-Methoxyphenyl)-6-methylpicolinaldehyde. (2026, January 10). PubChem. Retrieved from [Link]
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Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]
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Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved from [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]
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Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015, August 7). UND Scholarly Commons. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. (2024, February 22). National Institutes of Health (NIH). Retrieved from [Link]
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This compound. (n.d.). Chemsigma. Retrieved from [Link]
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Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Retrieved from [Link]
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MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
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Ernest, M. (n.d.). 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites. Retrieved from [Link]
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Mazurek, J., et al. (2015). Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. Analytical and Bioanalytical Chemistry, 407(5), 1415-31. Retrieved from [Link]
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Ghelardi, E., et al. (2016). Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples. ResearchGate. Retrieved from [Link]
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Using "4-Methoxy-5-methylpicolinaldehyde" as a precursor in multi-step synthesis
An In-Depth Guide to the Application of 4-Methoxy-5-methylpicolinaldehyde in Multi-Step Synthesis
Introduction: The Strategic Value of Substituted Picolinaldehydes
In the landscape of modern drug discovery and fine chemical synthesis, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Pyridine and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as ligands for metal catalysts.[1][2] Among the vast array of pyridine-based building blocks, substituted picolinaldehydes (2-formylpyridines) represent a particularly versatile and powerful class of precursors.[3][4]
This guide focuses on This compound , a trifunctionalized building block whose strategic arrangement of an aldehyde, a methoxy group, and a methyl group on the pyridine core offers a rich platform for complex molecular construction. The aldehyde group serves as a reactive handle for a multitude of transformations, including condensations, nucleophilic additions, and reductive aminations, while the pyridine ring itself, decorated with electron-donating methoxy and methyl groups, can be further functionalized or used to modulate the physicochemical properties of target molecules.[3][5]
As Senior Application Scientists, our goal is not merely to present protocols but to impart a deeper understanding of the causality behind the experimental design. This document is structured to provide researchers, scientists, and drug development professionals with both the practical knowledge and the theoretical framework necessary to effectively leverage this compound in sophisticated multi-step synthetic campaigns.
Section 1: Core Characteristics and Handling of the Precursor
A thorough understanding of a starting material's properties is fundamental to its successful application. This compound is a stable, yet reactive, organic compound that requires appropriate handling to ensure its integrity.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 959617-10-8 | [6][7][8][9] |
| Molecular Formula | C₈H₉NO₂ | [6][10] |
| Molecular Weight | 151.16 g/mol | [6][10] |
| Appearance | White to yellow solid or liquid | [11] (by analogy) |
| SMILES | O=CC1=NC=C(C)C(OC)=C1 | [7][10] |
| Storage | Sealed in dry, 2-8°C, under inert gas | [7] |
Expert Handling and Storage Protocol
-
Inert Atmosphere: Due to the aldehyde functionality's susceptibility to oxidation, it is imperative to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or when setting up reactions.
-
Temperature Control: Store the material at the recommended 2-8°C to minimize degradation over time.[7] Cold-chain transportation may be required from the supplier.[7]
-
Moisture Sensitivity: Aldehydes can be sensitive to moisture. Ensure that all glassware is oven-dried and solvents are anhydrous, particularly for moisture-sensitive downstream reactions like Grignard additions or organometallic catalysis.
-
Safety Precautions: While specific toxicity data for this compound is limited, related picolinaldehydes are known irritants and can be harmful if swallowed, inhaled, or in contact with skin.[12][13] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.
Section 2: The Synthetic Versatility of this compound
The synthetic utility of this precursor is derived from its distinct reactive sites. The interplay between the aldehyde, the substituted pyridine ring, and the methoxy/methyl groups allows for a diverse range of chemical transformations.
Caption: Key reactive sites on this compound and their corresponding synthetic transformations.
-
The Aldehyde Group: This is the primary center for synthetic elaboration. It readily undergoes nucleophilic attack, making it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds. Its utility in reductive aminations to form secondary and tertiary amines is a cornerstone of medicinal chemistry for introducing diversity and modulating pharmacological properties.[3]
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts Lewis basicity, allowing it to act as a ligand for metal catalysts or to be protonated, which can influence the molecule's solubility and reactivity.[4]
-
The Methoxy Group: This electron-donating group influences the electronic character of the pyridine ring. It can also be a site for O-demethylation to unmask a phenol, providing another point for functionalization or for mimicking biological motifs like tyrosine.
-
The Aromatic Core: The pyridine ring itself, while generally less reactive towards electrophilic substitution than benzene, can participate in various cross-coupling reactions if further functionalized (e.g., converted to a halide derivative).[5]
Section 3: Application Protocol: Synthesis of a Tetrahydroisoquinoline Scaffold via Pictet-Spengler Reaction
To demonstrate the practical application of this compound as a precursor, we will detail its use in a Pictet-Spengler reaction. This powerful transformation is a classic and highly efficient method for constructing the tetrahydroisoquinoline core, a privileged scaffold found in numerous alkaloids and pharmacologically active compounds.[14]
The reaction proceeds in two key stages: (1) Formation of a Schiff base (iminium ion) between the picolinaldehyde and a phenylethylamine derivative, followed by (2) an intramolecular electrophilic substitution where the electron-rich aromatic ring attacks the iminium carbon to close the ring.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Pictet-Spengler synthesis of a tetrahydroisoquinoline derivative.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of 1-(4-Methoxy-5-methylpyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 151.16 | 1.00 g | 6.61 | 1.0 |
| 3,4-Dimethoxyphenethylamine | 181.23 | 1.32 g | 7.27 | 1.1 |
| Toluene (Anhydrous) | - | 50 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 1.51 mL | 19.83 | 3.0 |
| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - | - |
| Silica Gel for Chromatography | - | As needed | - | - |
Procedure
-
Schiff Base Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.00 g, 6.61 mmol) and 3,4-dimethoxyphenethylamine (1.32 g, 7.27 mmol).
-
Add anhydrous toluene (50 mL).
-
Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the imine forms.
-
Causality: Toluene is used as the solvent to facilitate azeotropic removal of water, which drives the equilibrium towards the formation of the Schiff base intermediate. Using a slight excess (1.1 eq.) of the amine ensures the complete consumption of the limiting aldehyde precursor.
-
Monitor the reaction by Thin Layer Chromatography (TLC), eluting with 30% Ethyl Acetate in Hexanes. The reaction is complete when the aldehyde spot (visualized with a KMnO₄ stain) has disappeared (typically 4-6 hours).
-
-
Cyclization:
-
Once imine formation is complete, remove the heating mantle and allow the solution to cool to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 1.51 mL, 19.83 mmol) dropwise via syringe. The solution may change color.
-
Causality: TFA serves as a strong acid catalyst. It protonates the imine to form a highly reactive iminium ion, which is the electrophile for the subsequent intramolecular Friedel-Crafts-type cyclization. The reaction is cooled before addition to control the exothermic protonation.
-
Remove the ice bath and stir the reaction at room temperature for 12-18 hours.
-
Monitor the formation of the product by TLC or LC-MS. The product will be a new, more polar spot.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and carefully quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (~pH 8-9).
-
Causality: The basic quench neutralizes the TFA catalyst and any remaining acidic species, preparing the mixture for extraction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The brine wash helps to remove residual water and break any emulsions that may have formed.
-
Purify the resulting crude oil/solid by column chromatography on silica gel (gradient elution, e.g., 20% to 60% ethyl acetate in hexanes) to yield the pure tetrahydroisoquinoline product.
-
Expected Results and Characterization
-
Yield: 65-80%
-
Appearance: Off-white to pale yellow solid.
-
Spectroscopic Data (Predicted):
| Analysis | Expected Features |
| ¹H NMR | Signals for aromatic protons on both the pyridine and isoquinoline rings, singlets for the three OCH₃ groups, a singlet for the pyridine-CH₃ group, multiplets for the -CH₂-CH₂- protons of the isoquinoline core, and a key singlet for the benzylic C1-H proton. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, including the characteristic signals for the three methoxy carbons and the C1 carbon of the isoquinoline ring. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the exact mass of the product (C₁₉H₂₄N₂O₃). |
Conclusion
This compound is a highly valuable and versatile precursor for multi-step organic synthesis. Its well-defined reactive sites, particularly the strategically positioned aldehyde group, provide a reliable entry point for constructing complex heterocyclic systems, as demonstrated by the efficient Pictet-Spengler synthesis of a tetrahydroisoquinoline scaffold. By understanding the underlying principles of its reactivity and adhering to robust experimental protocols, researchers can effectively harness the synthetic potential of this building block to accelerate the discovery and development of novel chemical entities.
References
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5-(4-Methoxyphenyl)-6-methylpicolinaldehyde | C14H13NO2 | CID 177794928 - PubChem. [Link]
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Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical - DSpace@MIT. [Link]
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4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390 - PubChem. [Link]
-
Pyridine-2-carbaldehyde - Wikipedia. [Link]
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Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical | Request PDF - ResearchGate. [Link]
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MHTP synthesis 2-methoxy-4-(7-... | Download Scientific Diagram - ResearchGate. [Link]
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Multi-step and multi-component organometallic synthesis in one pot using orthogonal mechanochemical reactions - Nature. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]
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Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - Springer. [Link]
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Automated multistep synthesis of 2-pyrazolines in continuous flow - RSC Publishing. [Link]
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4 questions with answers in MULTISTEP SYNTHESIS | Science topic - ResearchGate. [Link]
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Pyridones in drug discovery: Recent advances - PubMed. [Link]
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Application Notes & Protocols: Leveraging 4-Methoxy-5-methylpicolinaldehyde in the Rational Design of Novel Agrochemicals
Introduction: The Picolinate Scaffold as a Privileged Structure in Modern Agrochemicals
The pyridine ring system, particularly in the form of picolinic acids and their derivatives, represents a "privileged scaffold" in contemporary agrochemical research. This core structure is present in a diverse range of commercial products, from fungicides to herbicides, owing to its favorable metabolic profile, systemic mobility in plants, and versatile synthetic handles. Two prominent classes of picolinate-based agrochemicals underscore this importance:
-
Picolinamide Fungicides: This novel class of fungicides, including the commercialized compound fenpicoxamid, targets the quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex (Complex III).[1][2] This mechanism disrupts the fungal respiratory chain, providing a distinct mode of action that is crucial for managing resistance to other fungicide classes like strobilurins (QoI inhibitors).[1]
-
Synthetic Auxin Herbicides: Picolinic acid derivatives such as halauxifen-methyl and florpyrauxifen-benzyl are potent synthetic auxin herbicides.[3][4] They mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds by binding to specific receptor proteins like the F-box protein AFB5.[3][5]
This guide focuses on 4-Methoxy-5-methylpicolinaldehyde , a strategically substituted building block poised for exploitation in the discovery of next-generation fungicides and herbicides. We will explore its synthetic utility and provide detailed protocols for its derivatization and subsequent biological screening.
Section 1: Strategic Analysis of the this compound Scaffold
The selection of a starting material is a critical decision in a discovery campaign. This compound (CAS 959617-10-8) offers a unique combination of features that make it an attractive starting point for library synthesis.[6][7][8]
-
The Aldehyde Functional Group: The C2-aldehyde is the primary reactive handle. It provides a direct and efficient entry point for conversion into two key agrochemical pharmacophores: the picolinamide moiety (via reductive amination or oxidation/amidation) and the picolinic acid moiety (via oxidation).
-
The C4-Methoxy Group: This electron-donating group can significantly influence the electronic properties of the pyridine ring. In the context of agrochemicals, this can modulate binding affinity to the target protein and alter the compound's systemic properties (phloem and xylem mobility) within the plant.
-
The C5-Methyl Group: The presence of a small alkyl group can provide a steric anchor to probe specific pockets within a target enzyme's active site. It can also block sites of metabolic degradation, potentially increasing the compound's half-life and residual activity in the field.
The overall workflow for leveraging this scaffold is outlined below.
Caption: Agrochemical discovery workflow using this compound.
Section 2: Synthesis and Library Generation Protocols
The following protocols provide a framework for synthesizing libraries of potential agrochemicals from this compound.
Protocol 2.1: Oxidation to 4-Methoxy-5-methylpicolinic Acid (Herbicide Core)
Rationale: The conversion of the aldehyde to a carboxylic acid is the key step to generate the synthetic auxin pharmacophore. This protocol uses potassium permanganate, a strong and reliable oxidizing agent for this transformation.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water (deionized)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 3M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Preparation: In a separate beaker, dissolve 1.2 g of KMnO₄ in 25 mL of water.
-
Oxidation: Cool the aldehyde solution to 0-5 °C in an ice bath. Add the KMnO₄ solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.
-
Quenching: After completion, cool the mixture back to 0-5 °C. Cautiously add a saturated solution of sodium bisulfite dropwise until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.
-
Acidification: Acidify the clear solution to pH 2-3 with 3M HCl. A white precipitate of the picolinic acid should form.
-
Extraction: Extract the aqueous mixture three times with 30 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Methoxy-5-methylpicolinic acid.
Protocol 2.2: Synthesis of a Picolinamide Library (Fungicide Candidates)
Rationale: This protocol utilizes a one-pot reductive amination procedure to create a diverse library of picolinamides. The aldehyde is first reacted with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. Subsequent oxidation (or a separate amide coupling step) would yield the final picolinamide. This example focuses on the key amine formation step.
Materials:
-
This compound
-
A diverse set of primary amines (e.g., aniline derivatives, benzylamine derivatives)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (100 mg, 0.66 mmol) in 5 mL of DCM, add the selected primary amine (0.73 mmol, 1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add STAB (210 mg, 0.99 mmol, 1.5 equivalents) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the consumption of the starting material.
-
Workup: Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 10 mL portions of DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude secondary amine product can be purified by column chromatography on silica gel. This intermediate is then typically carried forward to an amide formation step to complete the synthesis of the picolinamide.
Section 3: Biological Screening Protocols
Once libraries are synthesized, they must be screened for biological activity. The following protocols describe standard assays for herbicidal and fungicidal activity.
Protocol 3.1: Whole-Plant Herbicide Assay (Post-emergence)
Rationale: This assay evaluates the herbicidal effect of the synthesized picolinic acid derivatives on whole plants, mimicking a post-emergence application. Arabidopsis thaliana is used as a model dicot species, and a relevant grass species (e.g., Setaria viridis) can be included to assess selectivity.
Materials:
-
Synthesized picolinic acid compounds
-
Commercial standard (e.g., Picloram or Halauxifen-methyl)
-
Acetone
-
Tween® 20
-
Deionized water
-
Pots with soil mix
-
Seeds of Arabidopsis thaliana and a grass weed species
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
-
Plant Cultivation: Sow seeds in pots and grow in a controlled environment chamber (e.g., 22°C, 16h light/8h dark cycle) until they reach the 2-4 true leaf stage.
-
Compound Formulation: Prepare stock solutions of test compounds and standards in acetone. For application, create a 100 µg/mL spray solution in water containing 0.5% (v/v) acetone and 0.025% (v/v) Tween® 20 as a surfactant. A "vehicle only" solution serves as the negative control.
-
Application: Evenly spray the plants with the respective formulations at a defined application rate (e.g., 300 g/ha).
-
Evaluation: Return the plants to the growth chamber. Assess herbicidal injury at 3, 7, and 14 days after treatment (DAT). Use a visual rating scale from 0% (no effect) to 100% (plant death), evaluating symptoms such as epinasty, chlorosis, and necrosis.
-
Data Analysis: Calculate the average injury rating for each treatment. Compounds showing significant activity (e.g., >80% injury) can be selected for dose-response studies to determine the GR₅₀ (the dose required to cause 50% growth reduction).
Protocol 3.2: In Vitro Antifungal Assay (Microtiter Plate)
Rationale: This assay rapidly screens the picolinamide library for direct antifungal activity against economically important plant pathogens. It determines the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀).
Materials:
-
Synthesized picolinamide compounds
-
Commercial standard (e.g., Fenpicoxamid)
-
Fungal pathogen cultures (e.g., Cercospora beticola, Septoria tritici)
-
Potato Dextrose Broth (PDB) or other suitable liquid media
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Spore Suspension Preparation: Grow the fungus on agar plates and harvest spores or mycelial fragments into sterile water. Adjust the concentration to a final density of 1 x 10⁴ spores/mL in PDB.
-
Compound Dilution: Prepare 10 mM stock solutions of all test compounds in DMSO. Perform a serial dilution in PDB directly in the 96-well plate to achieve a range of final concentrations (e.g., 100 µM to 0.1 µM).
-
Inoculation: Add 100 µL of the fungal spore suspension to each well containing 100 µL of the diluted compound solution. Include wells with DMSO only (negative control) and the commercial standard (positive control).
-
Incubation: Cover the plates and incubate at the optimal temperature for the fungus (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Growth Measurement: Measure the optical density (OD) at 600 nm using a microplate reader. The OD is proportional to fungal growth.
-
Data Analysis: Convert OD readings to percentage inhibition relative to the negative control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value for each compound.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from these screens are crucial for guiding the next phase of the discovery cycle. By comparing the biological activity of different derivatives, researchers can establish an SAR.
Example Hypothetical Data:
| Compound ID | R-Group on Picolinamide | C. beticola EC₅₀ (µM) |
| P-01 | Phenyl | 15.2 |
| P-02 | 4-Chlorophenyl | 2.5 |
| P-03 | 4-Fluorophenyl | 3.1 |
| P-04 | 4-Methoxyphenyl | 22.8 |
| P-05 | 2,4-Dichlorophenyl | 0.8 |
From this hypothetical data, a clear SAR emerges:
-
Electron-withdrawing groups (Cl, F) on the phenyl ring enhance antifungal activity.
-
An electron-donating group (Methoxy) is detrimental to activity.
-
Multiple halogen substitutions (di-chloro) provide the highest potency.
This analysis directs the next round of synthesis to focus on other halogenated or electron-deficient aromatic and heteroaromatic side chains.
Caption: The iterative cycle of SAR analysis and lead optimization.
Conclusion
This compound is a highly valuable and strategically designed starting material for modern agrochemical discovery. Its structure provides a facile entry into both the picolinamide (fungicide) and picolinic acid (herbicide) chemical spaces. By employing systematic synthesis of focused libraries and implementing robust biological screening protocols as detailed in this guide, research and development teams can efficiently explore the potential of this scaffold. The resulting SAR data provides a rational basis for iterative optimization, accelerating the journey from a promising building block to a potent and selective lead candidate.
References
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Qi, Z., et al. (2022). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. [Link]
-
Van der Verren, E., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]
-
Van der Verren, E., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. [Link]
-
Goyal, P., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ResearchGate. [Link]
-
Wang, Y., et al. (2022). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Luo, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
-
Luo, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
-
Luo, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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Application Notes and Protocols: Regioselective Formylation of 4-Methoxy-5-methylpyridine
For dissemination to: Researchers, scientists, and drug development professionals.
Abstract
Formylated pyridines are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules. Their preparation, however, can be challenging due to the inherent electron-deficient nature of the pyridine ring, which often hinders classical electrophilic substitution reactions. This document provides a comprehensive guide to the regioselective formylation of 4-Methoxy-5-methylpyridine, an electron-rich pyridine derivative. We present a detailed protocol utilizing the Vilsmeier-Haack reaction, a reliable method for the formylation of activated aromatic systems. This application note delves into the mechanistic underpinnings of the reaction, provides a meticulously detailed experimental procedure, and offers expert insights into process optimization and troubleshooting.
Introduction: The Significance of Formylated Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a formyl (-CHO) group onto the pyridine ring provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality can be readily transformed into a diverse range of other functional groups, enabling the construction of complex molecular architectures. Specifically, the formylation of substituted pyridines like 4-Methoxy-5-methylpyridine is of significant interest as it paves the way for the synthesis of novel compounds with potential therapeutic applications.[1]
The electron-donating methoxy and methyl groups on the pyridine ring in 4-Methoxy-5-methylpyridine activate the aromatic system, making it more susceptible to electrophilic attack compared to unsubstituted pyridine.[2][3] This inherent reactivity makes the Vilsmeier-Haack reaction an exemplary choice for achieving efficient and regioselective formylation.
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5]
Step 1: Formation of the Vilsmeier Reagent. DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[3][5][6]
Step 2: Electrophilic Aromatic Substitution. The electron-rich 4-Methoxy-5-methylpyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The methoxy and methyl groups direct the substitution to the ortho position (C2 or C6). Due to steric hindrance from the adjacent methyl group, the formylation is expected to occur predominantly at the C2 position.
Step 3: Hydrolysis. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the desired aldehyde, 4-Methoxy-5-methylpyridine-2-carbaldehyde.[3][7]
Experimental Protocol: Formylation of 4-Methoxy-5-methylpyridine
This protocol is designed for the synthesis of 4-Methoxy-5-methylpyridine-2-carbaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Methoxy-5-methylpyridine | ≥97% | Commercially Available | 52545-14-9 | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 | Store over molecular sieves. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available | 10025-87-3 | Handle with extreme caution in a fume hood.[8][9][10] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |||
| Anhydrous Sodium Sulfate | Commercially Available | 7757-82-6 | ||
| Crushed Ice | ||||
| Round-bottom flask (250 mL) | Oven-dried | |||
| Magnetic stirrer and stir bar | ||||
| Dropping funnel | ||||
| Ice bath | ||||
| Separatory funnel | ||||
| Rotary evaporator |
Step-by-Step Procedure
Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water.[7][9] All operations involving POCl₃ must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[11][12]
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-Methoxy-5-methylpyridine (e.g., 5.0 g, 40.6 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (e.g., 50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (POCl₃) (e.g., 5.0 mL, 53.6 mmol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Reaction Quench: Carefully and slowly pour the reaction mixture onto crushed ice (e.g., 200 g) in a large beaker with vigorous stirring. This is a highly exothermic process.[7]
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-Methoxy-5-methylpyridine-2-carbaldehyde.[13]
Experimental Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Expected Results and Characterization
The successful synthesis will yield 4-Methoxy-5-methylpyridine-2-carbaldehyde as a solid or oil. The purity and identity of the product should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm. The aromatic protons on the pyridine ring will show distinct signals, and the methoxy (OCH₃) and methyl (CH₃) groups will appear as singlets in the upfield region.[14][15][16][17]
-
¹³C NMR: The aldehyde carbon (CHO) will have a characteristic resonance in the downfield region (δ 190-200 ppm).
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₈H₉NO₂, MW: 151.16).[13]
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Ensure the use of anhydrous reagents and solvents, as moisture can deactivate the Vilsmeier reagent. The reaction time can be extended if necessary.
-
Loss during workup: Ensure complete neutralization before extraction. Inadequate neutralization can lead to the product remaining in the aqueous layer. Perform multiple extractions to maximize recovery.
-
-
Formation of Side Products:
-
Overheating during POCl₃ addition: Maintain a low temperature (0 °C) during the addition of POCl₃ to minimize the formation of byproducts.
-
Impure starting material: Use high-purity 4-Methoxy-5-methylpyridine.
-
Conclusion
The Vilsmeier-Haack reaction is a robust and efficient method for the regioselective formylation of electron-rich pyridines such as 4-Methoxy-5-methylpyridine. The protocol detailed in this application note provides a reliable pathway to synthesize 4-Methoxy-5-methylpyridine-2-carbaldehyde, a valuable intermediate for further synthetic transformations in drug discovery and development. By understanding the underlying mechanism and adhering to the procedural details, researchers can successfully implement this important reaction in their synthetic endeavors.
References
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). ResearchGate. Retrieved from [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates. (2025). American Chemical Society. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. (2007). ACS Publications. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
-
Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. (2022). OUCI. Retrieved from [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025). Chinese Chemical Society. Retrieved from [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES, 91(3), 479. Retrieved from [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Retrieved from [Link]
-
Plausible mechanism for formylation of pyridine ring. ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. Retrieved from [Link]
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. (2015). Loba Chemie. Retrieved from [Link]
-
Phosphorus Oxychloride. Air Liquide Malaysia. Retrieved from [Link]
-
Direct formylation and acylation of pyridine via pentacarbonyliron. ACS Publications. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Retrieved from [Link]
-
The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. Retrieved from [Link]
-
Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (2025). ResearchGate. Retrieved from [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chem Commun (Camb), 50(64), 8908-11. Retrieved from [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Semantic Scholar. Retrieved from [Link]
-
Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]
-
Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved from [Link]
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
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Application Notes: 4-Methoxy-5-methylpicolinaldehyde as a Versatile Precursor for Advanced Catalyst Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the strategic application of 4-Methoxy-5-methylpicolinaldehyde in the development of novel catalysts. While direct catalytic applications of this specific aldehyde are not extensively documented, its structural motifs—a reactive aldehyde, a coordinating pyridine nitrogen, and electronically-influential methoxy and methyl substituents—position it as a highly valuable precursor for a range of ligand classes. This document provides a scientifically grounded framework and detailed protocols for the synthesis of Schiff base, N-oxide, and pincer-type ligands from this compound, and their subsequent use in transition metal-catalyzed reactions. The protocols are designed to be self-validating, with explanations of the chemical rationale behind each step, empowering researchers to adapt and innovate.
Introduction: The Strategic Value of Substituted Picolinaldehydes in Catalysis
Picolinaldehydes are a class of compounds prized for their dual functionality in ligand synthesis. The aldehyde group serves as a versatile handle for the formation of imines (Schiff bases), while the pyridine nitrogen atom provides a strong coordination site for transition metals.[1] The specific substitution pattern of this compound offers further advantages:
-
Electronic Tuning: The electron-donating methoxy and methyl groups on the pyridine ring increase the electron density at the nitrogen atom. This enhances its Lewis basicity and ability to coordinate with metal centers, potentially influencing the electronic properties and reactivity of the resulting catalyst.
-
Steric Influence: The methyl group at the 5-position provides steric bulk, which can be exploited to create specific ligand pockets around the metal center, influencing substrate selectivity and enantioselectivity in asymmetric catalysis.
This guide explores the transformation of this compound into three important classes of ligands and their potential catalytic applications.
Ligand Synthesis Protocols from this compound
The following protocols are presented as robust starting points for the synthesis of various ligand types. Researchers should consider these as foundational methods that can be optimized for specific target molecules and applications.
Protocol: Synthesis of a Chiral Schiff Base Ligand
Schiff base ligands are readily synthesized through the condensation of an aldehyde with a primary amine.[2][3] The use of a chiral amine allows for the creation of chiral ligands for asymmetric catalysis.
Objective: To synthesize a chiral Schiff base ligand from this compound and (R)-1-phenylethylamine.
Materials:
-
This compound (1.0 eq)
-
(R)-1-phenylethylamine (1.0 eq)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous ethanol. Stir the mixture until the aldehyde is completely dissolved.
-
Amine Addition: Add (R)-1-phenylethylamine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality and Insights: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The removal of water, often driven by azeotropic distillation with the solvent during reflux, shifts the equilibrium towards the formation of the imine product. The choice of a chiral amine is crucial for inducing asymmetry in subsequent catalytic reactions.
Protocol: Synthesis of a Pyridine N-Oxide Ligand
The oxidation of the pyridine nitrogen to an N-oxide alters the electronic properties of the ligand, making it a weaker sigma-donor but a stronger pi-acceptor. This can have a significant impact on the catalytic activity of the corresponding metal complex.
Objective: To synthesize this compound N-oxide.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for reaction and purification
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (1.1 eq) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Insights: m-CPBA is a common and effective oxidizing agent for the N-oxidation of pyridines. The reaction is typically performed at low temperatures to control its exothermicity. The workup with sodium bicarbonate is necessary to remove the m-chlorobenzoic acid byproduct.
Catalyst Development and Application Protocols
Once the desired ligand is synthesized, it can be complexed with a transition metal to form a catalyst. The following protocols outline the formation of a representative catalyst and its application in a common cross-coupling reaction.
Protocol: Synthesis of a Palladium(II)-Schiff Base Catalyst
Palladium complexes are widely used as catalysts in a variety of cross-coupling reactions.
Objective: To synthesize a Palladium(II) complex with the Schiff base ligand derived from this compound.
Materials:
-
Schiff base ligand (from Protocol 2.1) (2.0 eq)
-
Palladium(II) chloride (PdCl2) (1.0 eq)
-
Acetonitrile
-
Standard glassware for inert atmosphere reaction
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Schiff base ligand (2.0 eq) in acetonitrile.
-
Metal Salt Addition: Add PdCl2 (1.0 eq) to the ligand solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until a color change is observed, indicating complex formation.
-
Isolation: The resulting palladium complex may precipitate from the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure to yield the solid product.
Causality and Insights: The Schiff base ligand acts as a bidentate ligand, coordinating to the palladium center through the imine nitrogen and the pyridine nitrogen. The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst.
Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Pincer complexes and Schiff base complexes are known to be effective catalysts for this transformation.[4]
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using the synthesized Palladium(II)-Schiff base catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium(II)-Schiff base catalyst (0.01 eq)
-
Base (e.g., potassium carbonate) (2.0 eq)
-
Solvent (e.g., toluene/water mixture)
-
Standard glassware for inert atmosphere reaction
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the Palladium(II)-Schiff base catalyst (0.01 eq).
-
Solvent Addition: Add the solvent mixture (e.g., toluene and water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Insights: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the aryl halide to the Pd(0) species (which is formed in situ from the Pd(II) precatalyst), transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation. The choice of solvent and base can significantly impact the reaction efficiency.
Visualization of Catalytic Concepts
Ligand Synthesis Workflow
Caption: Synthetic pathways from this compound to various ligand classes.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Summary of Potential Catalyst Performance
The performance of catalysts derived from this compound will be highly dependent on the specific ligand structure, the chosen metal, and the reaction conditions. Based on analogous systems in the literature, the following table provides an expected range of performance characteristics for well-designed catalysts in common reactions.
| Catalyst Type | Target Reaction | Expected Turnover Number (TON) | Expected Turnover Frequency (TOF, h⁻¹) | Potential Advantages |
| Pd-Schiff Base | Suzuki-Miyaura Coupling | 10³ - 10⁵ | 10² - 10⁴ | High stability, tunable steric/electronic properties. |
| Ni-Pincer | Kumada Coupling | 10² - 10⁴ | 10¹ - 10³ | High thermal stability, access to challenging couplings. |
| Cu-(N-Oxide) | Oxidation Reactions | 10² - 10³ | 10¹ - 10² | Mild reaction conditions, unique reactivity. |
| Rh-Chiral Schiff Base | Asymmetric Hydrogenation | 10³ - 10⁵ | 10² - 10⁴ | High enantioselectivity. |
Note: These values are illustrative and intended to provide a general benchmark. Actual performance will require experimental validation.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of bespoke catalysts. Its inherent structural and electronic features provide a rich canvas for the design of ligands with tailored properties. The protocols and conceptual frameworks presented in this guide are intended to catalyze further research and innovation in this area. Future work should focus on the synthesis and characterization of a broader library of ligands derived from this precursor and the systematic evaluation of their catalytic performance in a wide range of organic transformations, including asymmetric catalysis and C-H activation. The insights gained will undoubtedly contribute to the advancement of catalysis and its applications in chemical synthesis and drug development.
References
-
Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
-
Dakhel, A. A. (2015). Synthesis and Study of Schiff base Ligands. IOSR Journal of Applied Chemistry. [Link]
-
Morales-Morales, D. (2020). Hybrid POCZP Aryl Pincer Metal Complexes and their Catalytic Applications. European Journal of Inorganic Chemistry. [Link]
-
LibreTexts. (2023). 14.1.5: Application of Pincer Ligands. Chemistry LibreTexts. [Link]
-
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. [Link]
-
MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]
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Application Notes and Protocols for 4-Methoxy-5-methylpicolinaldehyde in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatile Role of a Substituted Picolinaldehyde in Modern Synthesis
In the landscape of synthetic organic chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous natural products and pharmaceuticals underscores its significance.[1] Within this class of heterocycles, substituted picolinaldehydes serve as powerful intermediates, offering a reactive aldehyde functionality for the construction of complex molecular architectures. 4-Methoxy-5-methylpicolinaldehyde, with its unique substitution pattern on the pyridine ring, is a reagent of growing interest. The electron-donating methoxy group and the sterically influencing methyl group modulate the reactivity of the aldehyde, making it a valuable tool for fine-tuning chemical transformations.
This comprehensive guide provides an in-depth exploration of this compound as a reagent in key condensation reactions. We will delve into its synthesis, physicochemical properties, and detailed protocols for its application in Knoevenagel, Wittig, and Pictet-Spengler reactions. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Physicochemical Properties and Synthesis
A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 959617-10-8 | [2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Inferred to be a solid or oil | N/A |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of this compound: A Conceptual Pathway
A potential precursor, (4-methoxy-5-methylpyridin-2-yl)methanol, could be synthesized from commercially available starting materials. Subsequent oxidation using a mild oxidizing agent such as manganese(IV) oxide (MnO₂) would yield the target aldehyde. This method is advantageous as it often proceeds under neutral conditions with a simple workup involving filtration of the manganese dioxide.
Core Applications in Condensation Reactions
The aldehyde functionality of this compound is a gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we focus on three seminal condensation reactions: the Knoevenagel, Wittig, and Pictet-Spengler reactions.
The Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound, typically in the presence of a weak base.[5] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[6][7]
Mechanism and Rationale:
The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or pyridine, to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The electron-donating methoxy group at the 4-position of the pyridine ring may slightly deactivate the aldehyde towards nucleophilic attack compared to unsubstituted picolinaldehyde. Therefore, gentle heating may be required to drive the reaction to completion.[8]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol outlines the synthesis of (E)-2-(4-methoxy-5-methylpyridin-2-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and malononitrile.
-
Add ethanol to dissolve the reactants, followed by the addition of a catalytic amount of piperidine.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the product using NMR, IR, and Mass Spectrometry.
Data Interpretation:
The formation of the desired product can be confirmed by the appearance of a new vinyl proton signal in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal. The IR spectrum should show a characteristic nitrile stretch (C≡N) and a C=C double bond absorption.
Diagram: Knoevenagel Condensation Workflow
Caption: A streamlined workflow for the Knoevenagel condensation.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a Nobel Prize-winning transformation that converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[7][9] This reaction is highly versatile and allows for the predictable formation of carbon-carbon double bonds.[7]
Mechanism and Rationale:
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of this compound. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the elimination of the alkene product. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of 2-(4-methoxy-5-methylpyridin-2-yl)-1-phenylethene.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous THF (as solvent)
-
This compound (1.0 eq)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension in an ice bath and add the strong base dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.
-
Cool the reaction mixture back to 0°C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Wittig Reaction Mechanism
Caption: The mechanistic pathway of the Wittig reaction.
The Pictet-Spengler Reaction: Constructing Tetrahydro-β-carbolines and Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[10][11][12] This reaction is of immense importance in the synthesis of alkaloids and other pharmacologically active compounds.[13]
Mechanism and Rationale:
The reaction begins with the formation of a Schiff base from the condensation of the β-arylethylamine and this compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the cyclized product. The electron-donating groups on the aromatic ring of the β-arylethylamine facilitate the cyclization step.[11]
Experimental Protocol: Pictet-Spengler Reaction with Tryptamine
This protocol describes the synthesis of a substituted tetrahydro-β-carboline.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (as catalyst)
-
Dichloromethane (DCM) (as solvent)
Procedure:
-
In a round-bottom flask, dissolve tryptamine and this compound in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Pictet-Spengler Reaction Logical Flow
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- 1. delval.edu [delval.edu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 959617-10-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [959617-10-8] | Chemsigma [chemsigma.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 4-Methoxy-5-methylpicolinaldehyde and Its Derivatives: A Guide for Drug Discovery and Medicinal Chemistry
An Application Note and Protocol Guide for Researchers
Introduction
Substituted pyridine scaffolds are foundational pillars in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Among these, picolinaldehydes (2-formylpyridines) serve as exceptionally versatile synthetic intermediates.[2] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for screening in drug discovery programs.[3] Specifically, the "4-Methoxy-5-methylpicolinaldehyde" core (CAS No. 959617-10-8) integrates key electronic and steric features—a methoxy electron-donating group and a methyl group—that can be exploited to fine-tune molecular properties such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles.
This guide provides a detailed, step-by-step framework for the synthesis of the core this compound scaffold and its subsequent derivatization. The protocols are designed for researchers in organic synthesis and drug development, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations for ensuring high-yield, reproducible outcomes.
Part 1: Strategic Synthesis of the Core Scaffold
The most direct and reliable route to synthesizing this compound is through the selective oxidation of its corresponding primary alcohol, (4-Methoxy-5-methylpyridin-2-yl)methanol. This two-stage approach, detailed below, ensures control over the sensitive aldehyde functionality and prevents over-oxidation to the corresponding carboxylic acid.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: first, the formation of the key alcohol intermediate, and second, its oxidation to the target picolinaldehyde.
Caption: High-level workflow for the synthesis of this compound and its derivatives.
Experimental Protocol 1: Synthesis of this compound via Oxidation
This protocol is adapted from established procedures for the oxidation of pyridyl methanols to their corresponding aldehydes.[4] The choice of Manganese (IV) oxide (MnO₂) is critical; it is a mild, chemoselective oxidant for benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger agents.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (4-Methoxy-5-methylpyridin-2-yl)methanol | >95% Purity | Custom Synthesis | The precursor alcohol. |
| Manganese (IV) Oxide (MnO₂), Activated | Reagent Grade | Sigma-Aldrich | Use activated MnO₂ for best results. |
| Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific | Solvent for the reaction. |
| Celite® (Diatomaceous Earth) | Filtration Aid | Sigma-Aldrich | For filtration of fine MnO₂ particles. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR | Drying agent. |
| Silica Gel | 200-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a solution of (4-Methoxy-5-methylpyridin-2-yl)methanol (1.0 eq., e.g., 5.0 g) in ethyl acetate (100 mL) in a round-bottom flask, add activated manganese(IV) oxide (4.0 eq.).
-
Rationale: Using a significant excess of MnO₂ ensures the reaction goes to completion. Ethyl acetate is a good solvent that facilitates the heterogeneous reaction and simplifies workup.[4]
-
-
Heating: Stir the reaction mixture vigorously and heat to reflux (approximately 80 °C) for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, typically higher Rf spot (more nonpolar) for the aldehyde indicates reaction completion.
-
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot mixture through a pad of Celite® to remove the fine black MnO₂ particles. Wash the Celite® pad thoroughly with additional ethyl acetate (3 x 20 mL) to ensure complete recovery of the product.
-
Expertise Insight: Filtering the mixture while still warm can improve efficiency by keeping all components fully dissolved. A thick pad of Celite (approx. 1-2 inches) is crucial for completely removing the very fine MnO₂ solid.
-
-
Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3 v/v).
-
Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a solid or oil.
Expected Characterization Data
The structural confirmation of the final product is achieved through standard spectroscopic methods.
| Analysis | Expected Results for this compound (C₈H₉NO₂)[5][6] |
| ¹H NMR | δ ~10.0 (s, 1H, -CHO), ~8.5 (s, 1H, Py-H6), ~7.2 (s, 1H, Py-H3), ~4.0 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃). |
| ¹³C NMR | δ ~192 (C=O), ~160 (C4-O), ~150 (C2), ~148 (C6), ~125 (C5), ~110 (C3), ~56 (-OCH₃), ~16 (-CH₃). |
| Appearance | White to yellow solid or oil. |
| Molecular Wt. | 151.16 g/mol .[5] |
Part 2: Synthesis of Functional Derivatives
The aldehyde group of this compound is a gateway to a vast array of derivatives. The following protocols outline key transformations to build a diverse chemical library.
Protocol 2A: Synthesis of Schiff Base (Imine) Derivatives
The reaction of the picolinaldehyde with primary amines is a robust and high-yielding method to generate imine derivatives, which are valuable ligands in coordination chemistry and important pharmacophores.[2][7]
Caption: Mechanism for the formation of Schiff base derivatives from the aldehyde.
General Procedure
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol (0.2 M concentration).
-
Amine Addition: Add the desired primary amine (e.g., aniline, benzylamine) (1.0-1.1 eq.) to the solution. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-12 hours. Monitor by TLC.
-
Isolation: Upon completion, the product may precipitate directly from the solution upon cooling. If not, the solvent can be removed under reduced pressure, and the resulting crude imine can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Protocol 2B: Synthesis of Alkene Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation allows for the formation of α,β-unsaturated ketones (chalcone-like structures) by reacting the aldehyde with a ketone bearing α-hydrogens.[8] This method is highly effective for creating carbon-carbon bonds.
General Procedure (Grinding Technique)
This solvent-free "green chemistry" approach is efficient and environmentally friendly.[8][9]
-
Mixing: Place this compound (1.0 eq.), the desired ketone (e.g., 4'-methoxyacetophenone) (1.0 eq.), and a catalytic amount of solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) (0.2 eq.) in a mortar.
-
Grinding: Grind the solid mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture may become paste-like or change color.[8]
-
Workup: Add cold water to the mortar and triturate the solid. Neutralize the mixture carefully with a cold, dilute solution of HCl (e.g., 1 M) until the pH is ~7.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.
References
-
A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]
-
MHTP synthesis 2-methoxy-4-(7-... ResearchGate. Available at: [Link]
- Preparation of 4-methoxy salicylaldehyde.Google Patents.
-
The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. ResearchGate. Available at: [Link]
-
Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available at: [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. Organic Letters. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
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- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
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- 4. 4-METHOXYPICOLINALDEHYDE | 16744-81-3 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scitepress.org [scitepress.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-5-methylpicolinaldehyde
Welcome to the dedicated technical support guide for the synthesis of 4-Methoxy-5-methylpicolinaldehyde (CAS 959617-10-8).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common synthetic challenges, provide in-depth, field-tested solutions, and offer detailed protocols to enhance the yield, purity, and reproducibility of your synthesis.
Introduction: The Importance of this compound
This compound is a key substituted pyridine building block in medicinal chemistry. Its aldehyde functionality serves as a versatile handle for constructing more complex molecules through reactions like reductive amination, Wittig reactions, and condensations, while the substituted pyridine core is a common motif in pharmacologically active compounds. Achieving a high-yielding and reliable synthesis is the critical first step in many drug discovery pipelines.
This guide focuses on the two most prevalent and practical synthetic routes to this molecule, addressing common pitfalls and optimization strategies for each.
Part 1: Synthetic Strategy Overview
The optimal synthetic route to this compound primarily depends on the availability of starting materials. The two most common pathways begin from either the corresponding alcohol or the nitrile precursor.
Caption: Decision workflow for selecting a synthetic route.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address issues you may encounter.
Route A: Oxidation of (4-Methoxy-5-methylpyridin-2-yl)methanol
This is a classical approach where the primary alcohol is oxidized to the aldehyde. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid while ensuring complete conversion of the starting material.
Q1: My oxidation reaction is slow or stalls, resulting in low yield. What are the common causes and how can I improve it?
A1: This is a frequent issue, often tied to the choice and activity of the oxidizing agent.
-
Causality: Many reagents used for this transformation, particularly heterogeneous ones like Manganese Dioxide (MnO₂), can have variable activity depending on their preparation method and source. Incomplete reaction can also result from insufficient equivalents of the oxidant or suboptimal reaction conditions (temperature, solvent).
-
Expert Recommendation:
-
Activate Your MnO₂: If using MnO₂, ensure it is "activated." Commercially available activated MnO₂ is recommended. A large excess (5-15 equivalents by weight) is often necessary.
-
Solvent & Temperature: Dichloromethane (DCM) or ethyl acetate are common solvents.[3] Gentle heating (e.g., refluxing in DCM at 40°C or ethyl acetate at 80°C) is often required to drive the reaction to completion.[3]
-
Alternative Reagents: If MnO₂ fails, consider milder, homogeneous reagents. Pyridinium chlorochromate (PCC) is a classic choice that typically gives good yields of aldehydes from primary alcohols without significant over-oxidation.[4] Dess-Martin periodinane (DMP) is another excellent, albeit more expensive, option known for its mild conditions and high yields.
-
Reaction Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot is your primary indicator of completion.
-
Q2: I'm observing the formation of 4-methoxy-5-methylpicolinic acid. How can I prevent this over-oxidation?
A2: Over-oxidation is a classic problem when oxidizing primary alcohols.
-
Causality: This occurs when the intermediate aldehyde is further oxidized to the carboxylic acid. This is especially common with harsh, aqueous chromium-based reagents (like Jones reagent) or potassium permanganate (KMnO₄).[4][5] Even with milder reagents, prolonged reaction times or excessive temperatures can contribute.
-
Expert Recommendation:
-
Avoid Harsh Oxidants: Strictly avoid reagents like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ unless the carboxylic acid is the desired product.[4][5]
-
Use a Stoichiometric, Non-Aqueous Reagent: Reagents like PCC (typically 1.5 equivalents) or DMP are used in stoichiometric amounts in anhydrous solvents (like DCM), which minimizes the risk of over-oxidation. The absence of water is key.[6]
-
Control Reaction Time: Do not let the reaction run unnecessarily long after the starting material is consumed (as determined by TLC). Once the alcohol is gone, proceed with the workup.
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| **Manganese Dioxide (MnO₂) ** | 5-15 eq., DCM or Ethyl Acetate, 40-80°C | Mild; workup is a simple filtration; good for acid-sensitive substrates. | Variable reactivity; large excess required; can be slow. |
| Pyridinium Chlorochromate (PCC) | 1.5 eq., DCM, Room Temp | Reliable; stops at the aldehyde; good yields. | Chromium waste (toxic); slightly acidic conditions.[4] |
| Dess-Martin Periodinane (DMP) | 1.1-1.5 eq., DCM, Room Temp | Very mild; neutral pH; fast reactions; high yields. | Expensive; reagent is shock-sensitive; byproduct removal can be tricky. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N, -78°C | High yields; avoids heavy metals. | Requires cryogenic temperatures; foul smell (dimethyl sulfide); precise reagent addition needed. |
Q3: The workup and purification are difficult, and I have a low isolated yield. What can I do?
A3: A clean workup is crucial for isolating your product.
-
Causality: For heterogeneous oxidants like MnO₂, fine black particles can be difficult to filter and may retain product. For chromium-based reagents like PCC, the tarry chromium byproducts can complicate extraction and purification.
-
Expert Recommendation:
-
MnO₂ Workup: After the reaction, filter the hot mixture through a pad of Celite® or diatomaceous earth.[3] Wash the filter cake thoroughly with plenty of the reaction solvent (e.g., DCM or ethyl acetate) to recover all the adsorbed product.
-
PCC Workup: Dilute the reaction mixture with a solvent like diethyl ether and filter it through a short plug of silica gel or Florisil®. This will trap the majority of the chromium salts, allowing the product to pass through in the filtrate.[6]
-
Purification: The crude product is almost always purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.
-
Route B: Reduction of 4-Methoxy-5-methylpicolinonitrile
This route involves the partial reduction of a nitrile to an aldehyde using a hydride source. The success of this reaction hinges on precise temperature control and the choice of reducing agent.
Q4: My reaction is producing the primary amine or the fully reduced alcohol, not the aldehyde. What went wrong?
A4: This is the most common failure mode for this reaction, indicating over-reduction.
-
Causality: The reaction proceeds via an intermediate imine, which is then hydrolyzed to the aldehyde during workup.[7] If the reaction temperature is too high or a reducing agent that is too powerful (like LiAlH₄) is used, the imine intermediate will be further reduced to the primary amine.[7][8]
-
Expert Recommendation:
-
Use DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[8][9] Its bulky nature helps prevent a second hydride addition to the intermediate.[8]
-
Strict Temperature Control: This is the most critical parameter. The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard) throughout the DIBAL-H addition and for the duration of the reaction.[8][10] Using a temperature probe to monitor the internal reaction temperature is highly recommended. Allowing the temperature to rise, even to -60 °C, can lead to over-reduction.
-
Stoichiometry: Use a slight excess of DIBAL-H, typically 1.1-1.2 equivalents. A large excess can promote side reactions.
-
Caption: Troubleshooting flowchart for DIBAL-H reduction.
Q5: The aqueous workup of my DIBAL-H reaction forms a thick, unfilterable gel, leading to significant product loss. How do I handle this?
A5: This is a classic problem caused by the formation of aluminum salt precipitates.
-
Causality: Quenching DIBAL-H with water or acid alone often produces gelatinous aluminum hydroxides that are very difficult to handle and can trap the product, severely lowering the isolated yield.
-
Expert Recommendation:
-
Use a Rochelle's Salt Quench: The most reliable method is to use an aqueous solution of Rochelle's salt (potassium sodium tartrate).[10] After quenching the excess DIBAL-H with a small amount of methanol or ethyl acetate at low temperature, allow the reaction to warm and add a saturated aqueous solution of Rochelle's salt.
-
Stir Vigorously: Stir the biphasic mixture vigorously at room temperature. This can take anywhere from 30 minutes to several hours. The tartrate chelates the aluminum salts, breaking up the emulsion and resulting in two clear, easily separable layers.[10]
-
Alternative Fieser Workup: An alternative is the Fieser method: quench sequentially with water, then 15% aqueous NaOH, and finally more water. However, the Rochelle's salt method is often more reliable for preventing emulsions.
-
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are generalized procedures and should be adapted with appropriate safety precautions. All work should be performed in a well-ventilated fume hood.
Protocol A: Oxidation using Activated MnO₂
-
To a round-bottom flask, add (4-methoxy-5-methylpyridin-2-yl)methanol (1.0 eq.).
-
Add a suitable solvent, such as ethyl acetate or DCM (approx. 10-20 mL per gram of starting material).
-
Add activated manganese(IV) oxide (MnO₂) (10 eq. by weight).
-
Heat the reaction mixture to reflux (40°C for DCM, 80°C for ethyl acetate) and stir vigorously.[3]
-
Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature and filter the hot mixture through a pad of Celite®.
-
Wash the Celite® pad thoroughly with several portions of the reaction solvent.
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., 10-50% ethyl acetate in hexanes) to afford the pure aldehyde.
Protocol B: Reduction using DIBAL-H
-
Add 4-methoxy-5-methylpicolinonitrile (1.0 eq.) to a flame-dried, multi-necked flask under an inert atmosphere (e.g., Argon).
-
Dissolve the nitrile in anhydrous toluene or DCM (approx. 10-20 mL per gram).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1-1.2 eq., typically a 1.0 M solution in hexanes or toluene) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 2-3 hours. Monitor by TLC for the disappearance of the starting nitrile.
-
While still at -78 °C, quench the reaction by the very slow, dropwise addition of methanol (approx. 1 mL per mmol of DIBAL-H).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (equal volume to the organic solvent) and stir the mixture vigorously until two clear layers form (this may take 1-2 hours).[10]
-
Separate the layers in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
References
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Organic Synthesis. (n.d.). DIBAL-H Reduction.
- ChemicalBook. (2025). 4-METHOXYPICOLINALDEHYDE | 16744-81-3.
- Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Chemistry Steps. (n.d.). DIBAL Reducing Agent.
- ResearchGate. (2018). Is there a possibility of nitrile reduction reaction to aldehyde by using DIBAL?.
- ChemScene. (n.d.). 4-Methoxy-5-methylpyridine-2-carbaldehyde | 959617-10-8.
- Carey & Sundberg. (n.d.). OXIDATIONS 5.
- Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex.
- Benchchem. (n.d.). 4-Bromo-5-methylpicolinaldehyde | CAS 1196157-14-8.
- CymitQuimica. (n.d.). This compound.
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- Chem Help ASAP. (2019, October 28). Reagents for alcohol oxidation [Video]. YouTube.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-METHOXYPICOLINALDEHYDE | 16744-81-3 [chemicalbook.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 4-Methoxy-5-methylpicolinaldehyde
Welcome to the technical support center for the synthesis of 4-Methoxy-5-methylpicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important pyridine derivative. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure you can troubleshoot effectively and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. While several synthetic strategies can be envisioned, a common and reliable method involves the oxidation of the corresponding precursor, (4-methoxy-5-methylpyridin-2-yl)methanol. This guide will focus on the potential side reactions and troubleshooting associated with this oxidative transformation.
A prevalent method for this type of oxidation is the use of manganese(IV) oxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic-type alcohols.[1]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
Q1: I am observing a very low yield of this compound, and my starting material, (4-methoxy-5-methylpyridin-2-yl)methanol, remains largely unreacted. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a frequent challenge and can often be traced back to several key factors related to the reagents and reaction conditions.
-
Cause A: Inactive Oxidizing Agent. Manganese(IV) oxide is a common choice for this oxidation, but its activity can vary significantly depending on its preparation and handling. Commercially available "activated" MnO₂ is often preferred. If your MnO₂ is old or has been improperly stored, it may have lost its activity.
-
Troubleshooting A:
-
Use Activated MnO₂: Ensure you are using a high-quality, activated form of manganese(IV) oxide.
-
Excess Reagent: It is common practice to use a large excess of MnO₂ (4-10 equivalents or more) to drive the reaction to completion.[1]
-
Fresh Reagent: If you suspect your current stock is inactive, use a freshly opened bottle or a newly prepared batch of activated MnO₂.
-
-
Cause B: Suboptimal Reaction Temperature. The oxidation of picolyl alcohols with MnO₂ often requires elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting B:
-
Increase Temperature: If you are running the reaction at room temperature, consider heating the reaction mixture. A common solvent for this reaction is ethyl acetate, and refluxing at its boiling point (around 77°C) is often effective.[1]
-
Monitor by TLC: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction at different temperatures to find the optimal condition for your specific setup.[2][3]
-
-
Cause C: Inefficient Mixing. MnO₂ is an insoluble solid, making this a heterogeneous reaction. Efficient stirring is crucial to ensure adequate contact between the starting material and the oxidizing agent.
-
Troubleshooting C:
-
Vigorous Stirring: Employ vigorous mechanical or magnetic stirring to maintain a good suspension of the MnO₂ in the solvent.
-
Solvent Choice: Ensure your starting material is soluble in the chosen solvent at the reaction temperature.
-
Experimental Protocol: Oxidation of (4-methoxy-5-methylpyridin-2-yl)methanol
-
To a solution of (4-methoxy-5-methylpyridin-2-yl)methanol (1 equivalent) in a suitable solvent (e.g., ethyl acetate, 10-20 mL per gram of starting material), add activated manganese(IV) oxide (4-10 equivalents).
-
Heat the reaction mixture to reflux (e.g., 80°C for ethyl acetate) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Issue 2: Formation of Significant Impurities
Q2: My reaction seems to be working, but I am observing a significant amount of an unknown impurity alongside my desired aldehyde product. What could this side product be, and how can I prevent its formation?
A2: The most likely significant impurity in this oxidation is the corresponding carboxylic acid, 4-methoxy-5-methylpicolinic acid, resulting from over-oxidation.
-
Side Reaction: Over-oxidation to Carboxylic Acid. While MnO₂ is generally considered a mild oxidant that selectively converts primary alcohols to aldehydes, over-oxidation to the carboxylic acid can occur, especially with prolonged reaction times or highly active MnO₂.
-
Mechanism of Over-oxidation: The initially formed aldehyde can exist in equilibrium with its hydrate form in the presence of any water. This hydrate can then be further oxidized by MnO₂ to the carboxylic acid.
Caption: Pathway showing over-oxidation of the aldehyde.
-
Troubleshooting Over-oxidation:
-
Careful Monitoring: The most critical step is to monitor the reaction closely by TLC. Stop the reaction as soon as the starting material has been consumed to minimize the formation of the carboxylic acid.[4]
-
Anhydrous Conditions: While not always strictly necessary with MnO₂, ensuring your solvent and glassware are dry can help to reduce the formation of the aldehyde hydrate and subsequent over-oxidation.
-
Purification: If the carboxylic acid does form, it can often be separated from the desired aldehyde by column chromatography on silica gel.[5] Alternatively, an acidic or basic wash during the workup may help to remove the carboxylic acid impurity.
-
Q3: I am noticing another, less polar, impurity in my reaction mixture. What could this be?
A3: Another potential side reaction, though generally less common with MnO₂, is the formation of a symmetrical ether through the condensation of two molecules of the starting alcohol.
-
Side Reaction: Ether Formation. This is more likely to occur under acidic conditions but can sometimes be observed.
-
Troubleshooting Ether Formation:
-
Avoid Acidic Conditions: Ensure that your reaction conditions are not acidic. The surface of some grades of MnO₂ can be slightly acidic.
-
Purification: This less polar impurity can typically be separated from the more polar aldehyde product by silica gel chromatography.
-
Issue 3: Purification Challenges
Q4: I have a mixture of my product and what I believe is the over-oxidized carboxylic acid. How can I effectively separate these two compounds?
A4: Separating an aldehyde from its corresponding carboxylic acid can be achieved through a few standard laboratory techniques.
-
Method 1: Column Chromatography. This is the most common method for purifying neutral organic compounds.
-
Protocol:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes.
-
The less polar aldehyde will elute before the more polar carboxylic acid.
-
Monitor the fractions by TLC to identify and combine the fractions containing the pure product. [5]
-
-
-
Method 2: Acid-Base Extraction. This method takes advantage of the acidic nature of the carboxylic acid impurity.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution. [5] 3. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the organic layer, which now contains the purified aldehyde.
-
Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.
-
-
| Compound | Typical Polarity | Behavior in Acid-Base Extraction |
| This compound | Moderately Polar | Remains in the organic layer |
| 4-methoxy-5-methylpicolinic acid | More Polar | Moves to the aqueous layer upon washing with base |
Summary of Key Troubleshooting Points
Caption: A summary of troubleshooting workflows.
References
Sources
Technical Support Center: Purification of 4-Methoxy-5-methylpicolinaldehyde
Welcome to the technical support center for the purification of 4-Methoxy-5-methylpicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile pyridine derivative. Drawing upon established principles in heterocyclic chemistry and purification sciences, this resource provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₉NO₂[1] | Provides the elemental composition. |
| Molecular Weight | 151.16 g/mol [1][2] | Useful for mass spectrometry and calculating molar equivalents. |
| Appearance | Likely a solid or high-boiling liquid at room temperature. | Influences the choice between recrystallization and distillation. |
| Polarity | The pyridine ring, methoxy, and aldehyde groups confer moderate to high polarity. | This is a key parameter for selecting chromatographic conditions. |
| pKa | The pyridine nitrogen is basic. | The compound's charge state can be manipulated by adjusting pH, which can be leveraged in extraction and chromatography. |
| Stability | Methoxy-substituted pyridines can be sensitive to strong acids and oxidizing agents. The aldehyde group is susceptible to oxidation. | Purification methods should avoid harsh conditions to prevent degradation. |
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
A. Column Chromatography Issues
Question 1: I'm seeing significant tailing of my compound on the silica gel column. What's causing this and how can I fix it?
Answer: Tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.
Troubleshooting Steps:
-
Baseline First: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is a common choice. The triethylamine will preferentially interact with the acidic sites on the silica, minimizing the interaction of your target compound.
-
Solvent System Optimization: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. The optimal solvent system will depend on the polarity of the impurities.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, reversed-phase chromatography (C18) may provide better separation, particularly if your impurities have different hydrophobicities.
Question 2: My compound seems to be degrading on the column. How can I prevent this?
Answer: The aldehyde functionality in this compound can be susceptible to oxidation, and the methoxy-substituted pyridine ring may have stability issues under certain conditions.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, you can wash the silica gel with your eluent system containing the basic modifier (e.g., triethylamine). This helps to neutralize the acidic sites.
-
Use Fresh Solvents: Ensure your solvents are of high purity and free from peroxides, which can oxidize the aldehyde.
-
Work Quickly: Minimize the time the compound spends on the column. A faster flow rate (flash chromatography) is generally preferred over gravity chromatography.
-
Consider an Inert Atmosphere: If the compound is particularly sensitive, performing the chromatography under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
B. Recrystallization Challenges
Question 3: I'm having trouble finding a suitable solvent for recrystallization. What should I look for?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridine derivatives, which can be challenging to crystallize, a solvent mixture is often required.[3]
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. Common choices for compounds with similar functionalities include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ethers: Diethyl ether, Dichloromethane
-
Hydrocarbons: Hexanes, Heptane (often used as an anti-solvent)
-
Water: Given the polarity, mixtures with water might be effective.
-
-
Two-Solvent System: A common and effective technique is to dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" cold solvent (in which it is insoluble) until the solution becomes turbid. Then, add a few drops of the hot "good" solvent to clarify the solution and allow it to cool slowly. A common combination would be ethyl acetate/hexanes or ethanol/water.
-
Oiling Out: If your compound "oils out" (forms a liquid layer instead of crystals), it may be due to a high concentration of impurities or the cooling rate being too fast. Try using a more dilute solution or allowing the solution to cool more slowly (e.g., by insulating the flask).
Question 4: The purity of my compound doesn't improve significantly after recrystallization. Why is this?
Answer: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: Try a different solvent or solvent mixture with different polarity characteristics.
-
Pre-purification: Consider a preliminary purification step before recrystallization. For example, a quick filtration through a plug of silica gel can remove highly polar or non-polar impurities.
-
Charcoal Treatment: If your product has a color impurity, adding a small amount of activated charcoal to the hot solution before filtration can help to remove it. Be aware that charcoal can also adsorb some of your product.
Protocol for Two-Solvent Recrystallization
Caption: Step-by-step workflow for a two-solvent recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound sample?
A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing picolinaldehydes is the oxidation of the corresponding hydroxymethylpyridine. If a formylation reaction (like the Vilsmeier-Haack reaction) is used on a precursor, you might encounter different byproducts. Potential impurities include:
-
Unreacted Starting Material: The precursor alcohol or pyridine derivative.
-
Over-oxidation Product: The corresponding carboxylic acid (4-methoxy-5-methylpicolinic acid).
-
Isomeric Byproducts: If the synthesis is not completely regioselective, you may have isomers.
-
Residual Reagents and Solvents: From the reaction and workup.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
Elemental Analysis: Provides the elemental composition (C, H, N) and is a good indicator of overall purity.[6][7]
Q3: How should I store purified this compound?
A3: Given the aldehyde functionality, the compound may be sensitive to air and light. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place (refrigeration at 2-8°C is often recommended for aldehydes).[8][9]
Q4: My purified compound is a yellow or brown color, but I expect it to be colorless. What could be the cause?
A4: Discoloration in pyridine derivatives can be due to minor impurities or degradation products.[10] If analytical data (NMR, HPLC) shows high purity, the color may be from a very small amount of a highly colored impurity. Treatment with activated charcoal during recrystallization can sometimes remove these color bodies. However, if the color develops over time, it may indicate instability and the need for more stringent storage conditions.
IV. References
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). Royal Society of Chemistry.
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015). CORE. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. (2025). American Chemical Society.
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025). ResearchGate. [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (n.d.). PMC. [Link]
-
3-Pyridinebutanenitrile, γ-oxo-. (n.d.). Organic Syntheses. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. [Link]
-
Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development of ensifentrine in bulk and inhalation formulations. (2025). Springer.
-
Gas Chromatographic Separation of Substituted Pyridines. (1987). PubMed. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2022). ResearchGate. [Link]
-
Strategies for peak-purity assessment in liquid chromatography. (1993). PubMed. [Link]
-
A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. (2021). PubMed. [Link]
-
Acidity Study on 3-Substituted Pyridines. (n.d.). MDPI. [Link]
-
Wikipedia. Pyridine-3-carbaldehyde. Wikipedia. [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing. [Link]
-
Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
-
Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde. Google Patents.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development of ensifentrine in bulk and inhalation formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-METHOXYPICOLINALDEHYDE | 16744-81-3 [chemicalbook.com]
- 9. 3-吡啶甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-5-methylpicolinaldehyde Derivatives
Welcome to the technical support center for optimizing reactions involving 4-Methoxy-5-methylpicolinaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this electron-rich heteroaromatic aldehyde. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
This compound is an electron-rich pyridine derivative. The presence of two electron-donating groups, the 4-methoxy and 5-methyl substituents, significantly influences its reactivity. These groups increase the electron density on the pyridine ring and the carbonyl carbon of the aldehyde. This enhanced electron density can make the aldehyde more susceptible to oxidation but potentially less reactive towards nucleophilic attack compared to electron-deficient aldehydes. However, in acid-catalyzed reactions such as the Pictet-Spengler synthesis, the pyridine nitrogen can be protonated, which, along with protonation of the carbonyl oxygen, facilitates nucleophilic attack.
Q2: What are the most common applications of this compound in drug development?
This aldehyde is a valuable building block for the synthesis of complex heterocyclic scaffolds. A primary application is in the Pictet-Spengler reaction to form tetrahydro-β-carboline derivatives.[1] This structural motif is a privileged scaffold present in a wide range of pharmacologically active natural products and synthetic compounds, exhibiting diverse biological activities, including antiviral and antitumor properties.[1]
Q3: How should I store and handle this compound?
Due to the electron-rich nature of the molecule, it may be prone to slow oxidation over time. It is recommended to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8 °C) to minimize degradation.
Troubleshooting Guide: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines from β-arylethylamines (e.g., tryptamine) and aldehydes.[2][3] However, the specific electronic properties of this compound can lead to unique challenges.
Issue 1: Low or No Product Yield
-
Question: I am not observing any significant formation of my desired tetrahydro-β-carboline product. What are the likely causes?
-
Answer:
-
Insufficient Acid Catalysis: The Pictet-Spengler reaction is acid-catalyzed. The initial condensation to form the imine and its subsequent protonation to the reactive iminium ion are crucial steps.[2] The electron-donating groups on your aldehyde may slightly reduce the electrophilicity of the carbonyl carbon. Ensure you are using an adequate amount of a suitable acid catalyst. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[1]
-
Inadequate Reaction Temperature: While some Pictet-Spengler reactions proceed at room temperature, electron-rich aldehydes might require heating to drive the reaction to completion. Try increasing the reaction temperature, for example, to reflux in a suitable solvent like dichloromethane (CH2Cl2) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]
-
Poor Quality Reagents: Ensure your tryptamine derivative is of high purity and the solvent is anhydrous, as water can interfere with the formation of the iminium ion.
-
Issue 2: Formation of Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What side reactions could be occurring?
-
Answer:
-
Over-oxidation of the Aldehyde: Electron-rich aldehydes can be susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures or exposed to air. This can lead to the formation of the corresponding carboxylic acid, which will not participate in the Pictet-Spengler reaction. Consider running the reaction under an inert atmosphere.
-
Side Reactions of the Tryptamine Derivative: The tryptamine starting material can also undergo side reactions. Ensure the reaction conditions are not overly harsh.
-
Formation of N-Acyliminium Ion Related Byproducts: In some cases, especially if an acylating agent is present or formed in situ, N-acyliminium ions can form, leading to different reaction pathways.[2]
-
Issue 3: Difficulty in Product Purification
-
Question: I have confirmed the presence of my product by LC-MS, but I am finding it difficult to purify by column chromatography. What strategies can I employ?
-
Answer:
-
Polarity of Tetrahydro-β-carbolines: Tetrahydro-β-carbolines are often basic and can have a range of polarities. This can lead to tailing on silica gel chromatography. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (1-2%), to your eluent system.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good quality crystals.
-
Acid-Base Extraction: Utilize the basic nature of the product. An acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the product into the aqueous layer. Then, basify the aqueous layer and re-extract the product with an organic solvent.
-
Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography can be a viable alternative for purifying polar, basic compounds.[4]
-
Detailed Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative
This protocol is a general guideline and may require optimization for your specific tryptamine derivative.
Materials:
-
Tryptamine derivative (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for column chromatography (e.g., hexanes and ethyl acetate with 1% triethylamine)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the tryptamine derivative (1.0 eq) in anhydrous CH2Cl2.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.1 eq).
-
Addition of Acid Catalyst: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO3 solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with CH2Cl2.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Catalyst | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Formation of the iminium ion intermediate. | Incomplete reaction may require a stronger acid or higher catalyst loading. |
| Solvent | Dichloromethane (CH2Cl2), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Good solubility of reactants. | Poor solubility may require a different solvent system. |
| Temperature | Room Temperature to Reflux | Reaction completion. | Sluggish reactions may benefit from increased temperature. |
| Purification | Silica Gel Chromatography with Et3N | Pure product. | Tailing on the column can be mitigated by adding a basic modifier to the eluent. |
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
Buchler GmbH. (n.d.). Pictet–Spengler reaction. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
PubMed. (1983). Derivatization in Aqueous Solution, Isolation and Separation of Tetrahydro-Beta-Carbolines and Their Precursors by Liquid Chromatography. [Link]
-
The Pictet-Spengler Reaction. (n.d.). [Link]
-
Organic Syntheses Procedure. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. [Link]
-
PubMed Central. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]
-
ACS Publications. (2015). Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. [Link]
-
LJMU Research Online. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. [Link]
-
PubMed Central. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. [Link]
-
ResearchGate. (2007). Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. [Link]
-
PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]
-
ResearchGate. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. [Link]
-
PubMed Central. (2023). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. [Link]
-
ResearchGate. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]
-
RSC Publishing. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. [Link]
-
RSC Publishing. (2021). Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes. [Link]
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- 4. Derivatization in aqueous solution, isolation and separation of tetrahydro-beta-carbolines and their precursors by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 4-Methoxy-5-methylpicolinaldehyde
Welcome to the technical support center for "4-Methoxy-5-methylpicolinaldehyde." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile substituted picolinaldehyde. Here, we address common challenges, particularly low conversion rates, and provide in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your reactions.
The Unique Reactivity of this compound
Understanding the electronic nature of this compound is paramount to troubleshooting reactions. The pyridine ring is substituted with two electron-donating groups (EDGs): a methoxy group at the 4-position and a methyl group at the 5-position. These groups increase the electron density of the pyridine ring and can influence the reactivity of the aldehyde functional group. This electron-rich character can present unique challenges not always encountered with unsubstituted or electron-poor picolinaldehydes.[1][2][3]
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent hurdle in organic synthesis. This guide provides a systematic approach to diagnosing and resolving common issues in reactions involving this compound.
Question 1: My condensation reaction (e.g., Knoevenagel, imine formation) with this compound is stalling or showing low yield. What are the likely causes and solutions?
Low yields in condensation reactions with this substrate often stem from its electronic properties and the reversible nature of the initial steps.
Potential Causes & Solutions:
-
Reduced Aldehyde Electrophilicity: The electron-donating methoxy and methyl groups can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack compared to electron-deficient aldehydes.
-
Reversibility of Imine/Enamine Formation: The initial condensation to form an imine or enamine intermediate is a reversible process.[4][5][6] If the equilibrium is not shifted towards the product, low yields will result.
-
Steric Hindrance: While not extreme, the methyl group at the 5-position can introduce some steric hindrance, potentially slowing down the approach of bulky nucleophiles.
Troubleshooting Protocol:
-
Enhance Electrophilicity with Acid Catalysis:
-
Action: Introduce a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.
-
Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the initial nucleophilic attack.[4][5] The pH should be carefully controlled, as a pH around 5 is often optimal for imine formation.[5] At lower pH, the amine nucleophile may become protonated and non-nucleophilic.[5]
-
-
Shift the Equilibrium by Removing Water:
-
Action: Employ methods to remove the water byproduct as it forms. This can be achieved using a Dean-Stark apparatus for azeotropic removal with a solvent like toluene, or by adding a dehydrating agent such as molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (MgSO₄).[4][6]
-
Rationale: According to Le Chatelier's principle, removing a product will drive the equilibrium towards the formation of more products, thus increasing the yield of the imine or condensed product.[6]
-
-
Increase Reaction Concentration and Temperature:
-
Action: Increase the concentration of your reactants. If the reaction is still sluggish, cautiously increase the temperature.
-
Rationale: Higher concentrations can favor the forward reaction rate. Increased temperature can help overcome the activation energy barrier, but should be used judiciously to avoid side reactions or decomposition.
-
dot graph TD { A[Low Conversion in Condensation] --> B{Is an acid catalyst being used?}; B -->|No| C[Add catalytic p-TsOH or Acetic Acid]; B -->|Yes| D{Is water being removed?}; D -->|No| E[Use Dean-Stark trap or add molecular sieves]; D -->|Yes| F{Review reaction concentration and temperature}; F --> G[Increase concentration and/or temperature cautiously]; C --> H[Monitor reaction by TLC/LC-MS]; E --> H; G --> H; H --> I{Success?}; I -->|Yes| J[Proceed to workup]; I -->|No| K[Consider alternative catalysts or stronger dehydrating agents];
} Troubleshooting condensation reactions.
Question 2: I am attempting a reductive amination and observing significant amounts of unreacted aldehyde and/or the formation of an alcohol byproduct. How can I improve the yield of the desired amine?
This is a common issue where the reduction of the aldehyde competes with or outpaces the formation and reduction of the imine intermediate.
Potential Causes & Solutions:
-
Slow Imine Formation: As discussed previously, the formation of the imine intermediate can be sluggish. If the reducing agent is too reactive, it will reduce the aldehyde to an alcohol before the imine has a chance to form.
-
Inappropriate Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[7] For reductive aminations, a milder reducing agent that selectively reduces the iminium ion over the aldehyde is often necessary.[8]
Troubleshooting Protocol:
-
Stepwise vs. One-Pot Procedure:
-
Action: Switch from a one-pot to a two-step procedure. First, form the imine under the optimized conditions described in Question 1 (acid catalysis, water removal). Monitor for complete imine formation by TLC or NMR. Once the aldehyde is consumed, then add the reducing agent.[7][9]
-
Rationale: This ensures the reducing agent is introduced only after the target intermediate is formed, preventing competitive reduction of the starting aldehyde.
-
-
Select a Milder Reducing Agent:
-
Action: Use sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8]
-
Rationale: STAB is a milder reducing agent that is particularly effective for reductive aminations and is less likely to reduce the starting aldehyde.[8][9] NaBH₃CN is also selective for the protonated imine (iminium ion) under mildly acidic conditions.[8]
-
-
Control pH:
-
Action: If using a one-pot procedure with NaBH₃CN, maintain a mildly acidic pH (around 5-6). Often, acetic acid is used as the solvent or co-solvent.
-
Rationale: The imine needs to be protonated to an iminium ion to be readily reduced by NaBH₃CN. This reagent is less reactive towards the neutral aldehyde at this pH.[8]
-
| Reducing Agent | Typical Use Case | Advantages | Considerations |
| Sodium Borohydride (NaBH₄) | General aldehyde/ketone reduction | Inexpensive, readily available | Can prematurely reduce the aldehyde in one-pot reductive aminations.[7][8] |
| Sodium Triacetoxyborohydride (STAB) | One-pot reductive aminations | Mild, selective for iminium ions, does not require strict pH control.[9] | More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot reductive aminations | Highly selective for iminium ions under acidic conditions.[8] | Toxic cyanide byproduct. Requires careful pH control. |
Question 3: My Suzuki coupling reaction with a boronic acid/ester is failing or giving a low yield. What factors should I investigate?
Suzuki couplings involving electron-rich heterocyclic halides can be challenging. Although in this case, the aldehyde is typically converted to a halide for the coupling, the electronic nature of the substituted pyridine ring is still a critical factor.
Potential Causes & Solutions:
-
Difficult Oxidative Addition: The electron-rich nature of the pyridine ring can make the oxidative addition of the palladium(0) catalyst to the aryl halide (derived from our aldehyde) the rate-limiting step.[1]
-
Catalyst Deactivation: Palladium catalysts can be sensitive to impurities or side reactions. The nitrogen of the pyridine ring can sometimes coordinate to the palladium center and inhibit catalysis.
-
Issues with the Boronic Acid/Ester: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive boroxines, especially under harsh basic conditions or with prolonged heating.[10]
Troubleshooting Protocol:
-
Optimize the Palladium Catalyst and Ligand:
-
Action: Switch to a catalyst system known to be effective for electron-rich substrates. This often involves using electron-rich and bulky phosphine ligands like XPhos, SPhos, or other Buchwald-type ligands.[1][11][12] Consider using pre-catalysts like XPhos Pd G3 or G4 for more reliable generation of the active Pd(0) species.[11][12]
-
Rationale: Bulky, electron-rich ligands promote the oxidative addition step and can accelerate the overall catalytic cycle.[1]
-
-
Screen Bases and Solvents:
-
Action: If using a strong base like NaOH or KOH is leading to degradation, try a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For issues with boronic acid stability, consider anhydrous conditions with a base like potassium phosphate (K₃PO₄).[1] Common solvents include dioxane/water, toluene/water, or DMF.[11][12]
-
Rationale: The choice of base and solvent is critical for balancing the transmetalation step with the stability of the starting materials and catalyst.
-
-
Ensure Rigorous Inert Conditions:
-
Action: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote homocoupling of the boronic acid.[10][11]
-
dot graph TD { A[Low Yield in Suzuki Coupling] --> B{What is the catalyst/ligand system?}; B -->|Standard (e.g., Pd(PPh3)4)| C[Switch to electron-rich, bulky ligand (e.g., XPhos, SPhos)]; B -->|Buchwald-type| D{Is protodeboronation suspected?}; C --> D; D -->|Yes| E[Use milder base (K2CO3) or anhydrous conditions (K3PO4)]; D -->|No| F{Are conditions strictly inert?}; E --> F; F -->|No| G[Thoroughly degas solvents and reagents]; F -->|Yes| H[Screen different solvent systems (e.g., Dioxane, Toluene, DMF)]; G --> I[Monitor reaction by TLC/LC-MS]; H --> I; I --> J{Success?}; J -->|Yes| K[Proceed to workup]; J -->|No| L[Consider different Pd pre-catalyst or alternative coupling (e.g., Stille)];
} Troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on related substituted picolinaldehydes and general best practices for aldehydes, it should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent oxidation. Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid. Refrigeration is recommended for long-term storage.
Q2: Is this compound prone to self-condensation or polymerization?
While aldehydes can undergo self-condensation (an aldol reaction), this is less common for aromatic aldehydes lacking alpha-hydrogens. However, under strong acidic or basic conditions, or with prolonged heating, side reactions could occur. It is always best to use the material relatively fresh and monitor for the appearance of impurities by techniques like NMR or LC-MS.
Q3: Can the methoxy group be cleaved under my reaction conditions?
Methoxy groups on aromatic rings are generally stable. However, very strong acidic conditions (e.g., HBr, HI) can lead to ether cleavage. If your reaction requires such conditions, you may need to consider a protecting group strategy or an alternative synthetic route.
Q4: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, intermediate, and product. Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.
References
-
Reddit User Discussion. (2025, June 14). Problems with Suzuki coupling. r/Chempros. [Link]
-
Reddit User Discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit User Discussion. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
-
Lumen Learning. Imine formation. Organic Chemistry II. [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
-
Reddit User Discussion. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Reddit User Discussion. (2025, October 1). Need help with imine formation. r/Chempros. [Link]
-
Reddit User Discussion. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. [Link]
-
Pyridinylidenaminophosphines: Facile Access to Highly Electron-Rich Phosphines. Chemistry – A European Journal, 26(2), 406-411. [Link]
-
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 2195-2207. [Link]
-
Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Semantic Scholar. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. MDPI. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]
-
Deconvoluting the Reactivity of Two Intermediates Formed From Modified Pyrimidines. NIH Public Access. [Link]
-
Reddit User Discussion. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Reddit User Discussion. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Applied Materials & Interfaces, 14(13), 15309-15317. [Link]
-
Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science, 11(3), 752-758. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. [Link]
-
Stability Analysis of Multi Process Parameters for Metal-Organic Chemical Vapor Deposition Reaction Cavity. MDPI. [Link]
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. [Link]
-
8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]
-
Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. ResearchGate. [Link]
-
Condensation of some substituted phenols and anilines with formaldehyde. Formation of 2-phenyl-1,3-benzoxazines and N-(2-hydroxybenzyl). ResearchGate. [Link]
- Day, W. C. (1959). Condensation Products of 2-pyridinecarboxaldehyde with Variously Substituted Phenylacetonitriles. Michigan State University of Agriculture and Applied Science.
Sources
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- 2. Pyridinylidenaminophosphines: Facile Access to Highly Electron-Rich Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
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- 9. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
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- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 4-Methoxy-5-methylpicolinaldehyde
Welcome to the Technical Support Center for the purification of 4-Methoxy-5-methylpicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and structurally related substituted picolinaldehydes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude "this compound" sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding picolyl alcohol if the aldehyde was synthesized via oxidation.
-
Over-oxidation Product: The corresponding carboxylic acid (4-methoxy-5-methylpicolinic acid) is a very common impurity formed by the oxidation of the aldehyde, especially upon exposure to air.[1]
-
Isomeric Impurities: If the formylation step (e.g., Vilsmeier-Haack reaction) is not completely regioselective, you may have other isomers of methoxy-methylpicolinaldehyde.[2]
-
Side-products from Synthesis: Depending on the specific reagents used, various side-products can be generated. For instance, in a Vilsmeier-Haack formylation, byproducts from the decomposition of the Vilsmeier reagent may be present.[2]
Q2: My crude product is a dark oil/solid. What is the likely cause?
A2: Picolinaldehyde derivatives can be prone to coloration upon storage, often due to the formation of minor, highly colored impurities.[3] This can be exacerbated by exposure to air, light, and elevated temperatures. The presence of residual catalysts or reagents from the synthesis can also contribute to discoloration.
Q3: Is "this compound" stable to standard purification techniques?
A3: Aldehydes can be sensitive to both acidic and basic conditions. While generally stable to standard purification methods like column chromatography and recrystallization, prolonged exposure to strong acids or bases should be avoided to prevent potential side reactions or degradation. The methoxy group and the pyridine ring are generally stable under typical purification conditions.
Troubleshooting Purification Challenges
This section provides a more detailed approach to resolving specific issues you may encounter during your purification experiments.
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad, tailing peaks.
-
Product decomposition on the column.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Solvent System | Perform a thorough Thin Layer Chromatography (TLC) analysis with a range of solvent systems to identify an optimal eluent. A good starting point for substituted pyridines is a mixture of hexane and ethyl acetate.[4] | The polarity of the mobile phase is critical for achieving good separation on a polar stationary phase like silica gel. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on TLC will likely give good separation on a column.[5][6] |
| Acidic Silica Gel | Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina. | The acidic surface of silica gel can catalyze side reactions of sensitive functional groups like aldehydes. Neutralizing the silica gel or using a less acidic stationary phase mitigates this issue.[6] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.[6] | Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated, preventing proper equilibration of the components between the mobile and stationary phases. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
Low recovery of the purified product.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Incorrect Solvent Choice | Screen a variety of solvents or solvent mixtures. For polar compounds like substituted pyridines, polar solvents or mixtures are often effective.[7] Common choices include ethanol, methanol/water, or acetone/water.[8] | An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for crystal formation upon cooling while impurities remain in solution.[9] |
| Solution is Supersaturated or Too Dilute | If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. | Scratching the glass creates nucleation sites for crystal growth. A seed crystal provides a template for the molecules to arrange themselves into a crystal lattice. Concentrating the solution increases the likelihood of reaching the saturation point for crystallization to occur. |
| Cooling Too Rapidly | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of smaller, less pure crystals. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of "this compound" using silica gel column chromatography.
1. Preparation of the Column: a. Select an appropriately sized chromatography column. b. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). c. Carefully pack the column with the slurry, ensuring no air bubbles are trapped. d. Add a layer of sand on top of the silica gel to protect the surface.
2. Sample Loading: a. Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. c. Carefully apply the sample to the top of the column.
3. Elution: a. Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexane). b. Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the desired compound. The exact gradient will depend on the polarity of the impurities.[10] c. Collect fractions and monitor the elution by TLC.
4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified "this compound".
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying "this compound" by recrystallization.
1. Solvent Selection: a. In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water) at room temperature and upon heating. b. An ideal solvent will show poor solubility at room temperature and high solubility when hot.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[9]
3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the purified crystals under vacuum.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification problems.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
ResearchGate. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Retrieved from [Link]
-
Reddit. (2024). Help choosing an eluent for my column?. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxypyridine-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
MDPI. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
Addgene. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Retrieved from [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-methoxy salicylaldehyde.
-
SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]
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- 4. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
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- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-5-methylpicolinaldehyde
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methoxy-5-methylpicolinaldehyde. Recognizing the challenges inherent in scaling up multi-step organic syntheses, this document provides a comprehensive framework, including detailed protocols, troubleshooting FAQs, and decision-making workflows. Our approach is grounded in established chemical principles to ensure reliability and reproducibility from the bench to pilot scale.
Proposed Synthetic Pathway: An Overview
The synthesis of this compound is most effectively approached via a two-step sequence starting from a suitable pyridine precursor. The chosen route involves the initial formation of the corresponding alcohol, (4-methoxy-5-methylpyridin-2-yl)methanol, followed by a selective oxidation to yield the target aldehyde. This method offers a balance of reagent availability, reaction efficiency, and scalability.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A proven and reliable route involves a two-step process:
-
Hydroxymethylation: Reaction of a 4-methoxy-3-methylpyridine precursor with formaldehyde under basic conditions to introduce a hydroxymethyl group at the 2-position, yielding (4-methoxy-5-methylpyridin-2-yl)methanol.[1]
-
Selective Oxidation: Oxidation of the intermediate alcohol using a mild and selective oxidizing agent, such as activated Manganese (IV) oxide (MnO₂), to afford the final aldehyde product.[2] This method is preferred for its high selectivity, which minimizes over-oxidation to the corresponding carboxylic acid.
Q2: What are the most critical parameters to control during the scale-up of this synthesis?
When scaling up, the following parameters are critical:
-
Temperature Control: Both the hydroxymethylation and oxidation steps can be exothermic. Maintaining strict temperature control is crucial to prevent side reactions and ensure product stability. For instance, Grignard-type formylations, an alternative to hydroxymethylation, require sub-zero temperatures (e.g., -78 °C) to prevent unwanted side reactions.[3]
-
Reagent Purity and Stoichiometry: The purity of starting materials, especially the pyridine precursor, is vital. The activity of reagents like MnO₂ can vary between batches, so using a consistent quality and adjusting stoichiometry based on a trial run is recommended.
-
Moisture Control: Many organometallic reactions, which can be an alternative route, are extremely sensitive to moisture. Grignard reagents, for example, will be quenched by water, leading to failed reactions.[4][5] Therefore, using anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is essential.
-
Mixing and Mass Transfer: In larger reactors, ensuring efficient mixing is key to maintaining homogenous reaction conditions and avoiding localized "hot spots" or concentration gradients, which can lead to reduced yields and increased impurities.
Q3: What are the best practices for purifying the final aldehyde product?
Substituted picolinaldehydes can be sensitive to air and light. The recommended purification method is flash column chromatography on silica gel, using a gradient elution system, typically with a mixture of hexane and ethyl acetate.[3][6] It is advisable to concentrate the purified fractions under reduced pressure at a low temperature to prevent degradation.
Q4: Are there viable alternative methods for the final oxidation step?
Yes, several alternatives to MnO₂ exist, each with its own advantages and disadvantages:
-
Pyridinium Chlorochromate (PCC): A common reagent that provides good yields for oxidizing primary alcohols to aldehydes.[7] However, it is a chromium-based reagent, which presents challenges for waste disposal and product purity on a large scale.
-
Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that works at room temperature and gives high yields.[8] Its primary drawback is the cost and the potentially explosive nature of the reagent if not handled correctly.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base. This method is very effective at low temperatures but produces dimethyl sulfide as a volatile and odorous byproduct.
The choice of oxidant often depends on the scale of the reaction, cost considerations, and the specific functional group tolerance required. For scalability and environmental reasons, MnO₂ remains a highly attractive option.
Detailed Protocols & Troubleshooting Guides
Step 1: Synthesis of (4-Methoxy-5-methylpyridin-2-yl)methanol
This protocol is adapted from established procedures for the hydroxymethylation of substituted pyridines.[1] The reaction leverages the nucleophilicity of the pyridine ring at the 2-position to attack the electrophilic formaldehyde.
Experimental Protocol
-
To a solution of 4-methoxy-3-methylpyridine (1.0 eq) in a suitable polar solvent (e.g., ethanol), add an aqueous solution of formaldehyde (37%, 1.5 eq).
-
Add a base, such as sodium hydroxide (1.2 eq), portion-wise while maintaining the temperature below 25 °C with an ice bath.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by flash column chromatography.
Reagent Data Table
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Concentration/Purity |
| 4-Methoxy-3-methylpyridine | 1.0 | 123.15 | >98% |
| Formaldehyde | 1.5 | 30.03 | 37% in H₂O |
| Sodium Hydroxide | 1.2 | 40.00 | >97% |
| Ethanol | - | 46.07 | Anhydrous |
| Ethyl Acetate | - | 88.11 | ACS Grade |
Troubleshooting Guide: Step 1
-
Q: The reaction is slow or incomplete, with significant starting material remaining. What could be the cause?
-
A: Insufficient Base or Low Temperature. The reaction is base-catalyzed. Ensure the correct stoichiometry of NaOH has been added. While temperature control is important to prevent side reactions, operating at too low a temperature (<15 °C) can significantly slow the reaction rate. Consider allowing the reaction to proceed at ambient temperature (20-25 °C) for a longer duration.
-
-
Q: TLC analysis shows multiple product spots, indicating low selectivity. How can this be addressed?
-
A: Over-reaction or Side Reactions. This may be due to the formation of di-substituted products or other side reactions. This can be mitigated by the slow, portion-wise addition of formaldehyde and maintaining a consistent temperature. Ensure efficient stirring to avoid localized high concentrations of reagents.
-
Step 2: Selective Oxidation to this compound
This protocol employs activated Manganese (IV) oxide (MnO₂), a mild and highly selective heterogeneous oxidant ideal for converting allylic and benzylic-type alcohols to their corresponding aldehydes without affecting other sensitive functional groups.[2]
Experimental Protocol
-
To a solution of (4-methoxy-5-methylpyridin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., ethyl acetate or dichloromethane), add activated Manganese (IV) oxide (4.0 - 5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (e.g., 80 °C for ethyl acetate) and maintain vigorous stirring for 2-4 hours.[2]
-
Monitor the reaction closely by TLC for the disappearance of the starting alcohol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® or diatomaceous earth to remove the MnO₂ solids.[2] Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the product by flash column chromatography.
Reagent Data Table
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| (4-Methoxy-5-methylpyridin-2-yl)methanol | 1.0 | 153.18 | From Step 1 |
| Manganese (IV) Oxide | 4.0 - 5.0 | 86.94 | Activated, high surface area |
| Ethyl Acetate | - | 88.11 | Anhydrous |
Troubleshooting Guide: Step 2
-
Q: The oxidation is incomplete, even after several hours at reflux. What is the likely issue?
-
A: Inactive MnO₂ or Insufficient Equivalents. The activity of MnO₂ is highly dependent on its preparation method and surface area. Ensure you are using high-purity, "activated" MnO₂. If the reaction stalls, adding another portion of fresh MnO₂ (1-2 eq) can help drive it to completion. The stoichiometry is critical; using less than 4 equivalents is often insufficient.[2]
-
-
Q: I am observing a new, more polar spot on TLC, suggesting over-oxidation to the carboxylic acid. How can I prevent this?
-
A: Reaction Time or Temperature. While MnO₂ is selective, prolonged reaction times at high temperatures can lead to minor over-oxidation. Monitor the reaction carefully and stop it as soon as the starting alcohol is consumed. Using a less forcing solvent like dichloromethane at a lower reflux temperature may also mitigate this issue.
-
-
Q: The isolated yield is low despite complete conversion on TLC. Where could the product be lost?
-
A: Adsorption onto MnO₂/Celite®. The aldehyde product can adsorb onto the solid manganese oxides and the filter aid. To maximize recovery, it is crucial to wash the filter cake extensively with hot solvent after filtration. Performing the filtration while the mixture is still hot can improve solubility and reduce loss.
-
Troubleshooting Decision Logic
This workflow provides a logical path to diagnose and resolve common issues encountered during the synthesis.
Sources
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- 2. 4-METHOXYPICOLINALDEHYDE | 16744-81-3 [chemicalbook.com]
- 3. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. benchchem.com [benchchem.com]
Preventing dimerization of "4-Methoxy-5-methylpicolinaldehyde" during storage
A Guide to Preventing Dimerization During Storage and Handling
Welcome to the technical support center for 4-Methoxy-5-methylpicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered with this reagent: its propensity to dimerize during storage. As Senior Application Scientists, we have compiled this information to provide both preventative measures and troubleshooting advice based on established chemical principles and extensive experience with sensitive aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is dimerization, and why is it a concern for this compound?
Dimerization is a chemical reaction where two identical molecules combine to form a single new molecule, a dimer.[1] For an aldehyde like this compound, this is a significant issue as it consumes the active aldehyde, reducing its purity and rendering it potentially unsuitable for subsequent reactions. This dimerization can lead to failed experiments, inaccurate results, and the loss of valuable research time and resources.
Q2: What is the likely mechanism of dimerization for this compound?
The presence of electron-donating groups (the methoxy and methyl substituents) on the pyridine ring increases the electron density of the ring, which can influence the reactivity of the aldehyde.[2] It is plausible that under certain conditions, such as the presence of a strong base, deprotonation of the methyl group could occur, leading to a condensation reaction. Another possibility is a Cannizzaro-type reaction in the presence of a strong base, where one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol, which could then potentially lead to other products. However, the most common degradation pathway for aldehydes upon storage is often a slow, trace-catalyzed aldol-type reaction.
Troubleshooting Guide
Symptom: I suspect my this compound has dimerized. How can I confirm this?
If you observe a change in the physical appearance of your aldehyde (e.g., from a clear liquid or low-melting solid to a viscous oil or an amorphous solid), or if your reactions are failing or giving unexpected products, dimerization is a likely cause.
Recommended Analytical Procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to detect dimerization. The spectrum of the pure monomer should show a distinct aldehyde proton signal (typically around 9-10 ppm). The appearance of new signals, particularly in the aliphatic and alcohol/ether regions, and a decrease in the integration of the aldehyde proton signal relative to other protons on the molecule, would indicate the presence of a dimer or other degradation products.[3]
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the dimer. The expected molecular weight of the this compound monomer is 151.16 g/mol . A dimer would have a molecular weight of 302.32 g/mol . Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your sample. A chromatogram of a fresh sample should show a single major peak. The presence of additional peaks, especially those with longer retention times, can indicate the formation of dimers or other impurities.[5]
| Analytical Technique | Expected Result for Pure Monomer | Indication of Dimerization |
| 1H NMR | Sharp singlet for the aldehyde proton (~9-10 ppm). | Appearance of new signals, decreased integration of the aldehyde proton. |
| Mass Spectrometry | Major ion peak corresponding to the monomer (e.g., [M+H]+ at m/z 152.17). | Ion peak corresponding to the dimer (e.g., [M+H]+ at m/z 303.33). |
| HPLC | A single major peak. | Appearance of one or more additional peaks. |
Prevention of Dimerization: A Step-by-Step Protocol
The key to preventing dimerization is meticulous storage and handling. Aldehydes are sensitive to air, moisture, light, and trace amounts of acid or base, all of which can catalyze degradation.[6]
Recommended Storage Protocol:
-
Temperature: Store this compound at 2-8°C .[7] Do not freeze, as this can cause moisture to condense upon thawing.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . This is crucial to prevent oxidation.
-
Container: Use an amber glass vial with a PTFE-lined cap . This will protect the compound from light and provide a tight seal.
-
Aliquoting: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Desiccation: Store the vials in a desiccator to protect them from moisture.
Workflow for Handling this compound
Caption: Recommended workflow for handling this compound.
Advanced Topics
Q3: Can I reverse the dimerization process?
In most cases, the dimerization of aldehydes, particularly through an aldol condensation pathway, is not easily reversible under standard laboratory conditions. The dimer is often more stable than the starting material. Therefore, prevention is the most effective strategy.
Q4: Are there any chemical inhibitors I can add to prevent dimerization?
While some patents suggest the use of stabilizers for aldehydes, such as certain sulfur-containing compounds, the addition of any substance would introduce an impurity into your starting material.[7] For most research and drug development applications, this is not a viable option as it could interfere with subsequent reactions. The most reliable method of stabilization is proper storage and handling as outlined above.
Visualizing the Dimerization Hypothesis
The following diagram illustrates a hypothetical aldol-type dimerization of this compound, which is a plausible, though not definitively proven, degradation pathway.
Caption: Hypothetical dimerization of this compound.
References
-
Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde. PubMed. Available at: [Link]
-
How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. Available at: [Link]
-
Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available at: [Link]
- Stabilization of aldehydes and/or an alcohols. Google Patents.
-
Synthesis and Characterization of Dimeric Mutually Coordinated Magnesium meso-2-Pyridylporphyrins. PubMed. Available at: [Link]
-
aldehyde dimerization. ResearchGate. Available at: [Link]
-
Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Radboud Repository. Available at: [Link]
-
Stabilization of aldehydes. European Patent Office. Available at: [Link]
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ResearchGate. Available at: [Link]
-
Recent methodological advances in MALDI mass spectrometry. PubMed. Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
-
Mechanism and evolution of protein dimerization. PMC - NIH. Available at: [Link]
-
Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. PMC - NIH. Available at: [Link]
- Method of preparing heterocyclic aldehydes. Google Patents.
-
One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry. Available at: [Link]
-
Compositions and methods for reduction of ketones, aldehydes and iminiums, and products produced thereby. Justia Patents. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]
-
The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. NIH. Available at: [Link]
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ResearchGate. Available at: [Link]
-
Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. MDPI. Available at: [Link]
-
The dimerization of anils of pyridine aldehydes catalysed by cyanide ion. Scilit. Available at: [Link]
-
Mechanism of photosensitized dimerization of pyrimidines. Chemical Communications (London) (RSC Publishing). Available at: [Link]
Sources
- 1. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Dimeric Mutually Coordinated Magnesium meso-2-Pyridylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent methodological advances in MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pyridinecarboxylate chelating groups on the stability and electronic relaxation of gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
Common pitfalls in the characterization of "4-Methoxy-5-methylpicolinaldehyde"
Welcome to the technical support guide for the characterization of 4-Methoxy-5-methylpicolinaldehyde (C₈H₉NO₂, CAS 959617-10-8).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who work with this versatile pyridine-based intermediate. Here, we address common challenges and pitfalls encountered during synthesis, purification, and analysis, providing expert insights and actionable troubleshooting steps in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Synthesis & Stability
Question 1: My synthesis of this compound is resulting in low yields and a significant, more polar impurity by TLC. What is the likely cause and how can I prevent it?
This is a classic issue when working with aldehydes, which are prone to oxidation. The more polar spot you are observing on your TLC plate is almost certainly the corresponding carboxylic acid (4-methoxy-5-methylpicolinic acid).
Root Cause Analysis: The aldehyde functional group (-CHO) is highly susceptible to oxidation, converting into a carboxylic acid (-COOH).[4][5] This can happen for several reasons during the reaction or workup:
-
Presence of Air (Oxygen): Aromatic aldehydes can undergo autoxidation in the presence of air, a process that can be accelerated by light or trace metal impurities.[6][7]
-
Overly Aggressive Oxidants: If you are synthesizing the aldehyde by oxidizing the corresponding alcohol ((4-methoxy-5-methylpyridin-2-yl)methanol), using a strong oxidizing agent like potassium permanganate or Jones reagent (CrO₃/H₂SO₄) can easily lead to over-oxidation to the carboxylic acid.[8]
-
Reaction Conditions: High temperatures or prolonged reaction times can increase the rate of side reactions, including oxidation.
Troubleshooting & Prevention Protocol:
-
Choice of Oxidant: For the oxidation of the precursor alcohol, use a milder, more selective oxidant. Manganese (IV) oxide (MnO₂) in a solvent like ethyl acetate or dichloromethane is a standard and effective choice for oxidizing benzylic-type alcohols to aldehydes with minimal over-oxidation.[9]
-
Inert Atmosphere: Perform the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[7]
-
Control Reaction Time: Monitor the reaction closely by TLC. Once the starting material (the alcohol) is consumed, proceed with the workup promptly to avoid extended exposure to oxidizing conditions.
-
Aqueous Workup: During aqueous extraction, avoid overly basic conditions for extended periods, as this can sometimes promote disproportionation (Cannizzaro-type) reactions in some aldehydes, although oxidation is the more common issue.
Question 2: I've successfully synthesized and purified the aldehyde, but it's turning brown and showing signs of degradation upon storage. What are the optimal storage conditions?
Aldehydes, particularly aromatic ones, require careful storage to maintain their purity and prevent degradation.[6][10] The observed discoloration is a common indicator of oxidation and/or polymerization.
Recommended Storage Protocol:
-
Temperature: Store the compound at low temperatures, ideally under refrigeration (2-8°C).[9]
-
Atmosphere: The most critical factor is to exclude air. Store the aldehyde in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[7][11]
-
Light Protection: Use an amber vial or store the container in the dark to prevent light-catalyzed degradation.[6][10]
-
Purity: Ensure the aldehyde is highly pure before storage. Trace acidic impurities can catalyze polymerization or other degradation pathways.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Slows down the rate of oxidation and polymerization reactions.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary cause of oxidation.[7] |
| Container | Tightly-sealed amber vial | Protects from light and prevents ingress of air and moisture.[10] |
| Purity | >95% (free of acidic impurities) | Acidic or basic impurities can act as catalysts for degradation.[7] |
Part 2: Purification Challenges
Question 3: I'm having difficulty purifying this compound using silica gel column chromatography. The compound seems to streak, and my yields are low, suggesting it's degrading on the column. What's happening?
This is a very common pitfall. Standard silica gel is slightly acidic, and this acidity can be sufficient to cause degradation of sensitive compounds like aldehydes.[12][13]
Mechanisms of Degradation on Silica:
-
Acid-Catalyzed Reactions: The acidic surface of the silica can catalyze acetal formation if you are using an alcohol in your eluent (e.g., methanol, ethanol).[12] It can also promote polymerization or other acid-sensitive reactions.
-
Oxidation: The high surface area of silica gel can facilitate oxidation if the solvent is not properly degassed, leading to the formation of the corresponding carboxylic acid which then binds very strongly to the silica.[14]
Troubleshooting & Optimized Purification Workflow:
Caption: Optimized workflow for silica gel chromatography of sensitive aldehydes.
Step-by-Step Protocol:
-
Deactivate the Silica: Before packing your column, prepare your chosen eluent (e.g., a mixture of hexane and ethyl acetate) and add a small amount of a non-nucleophilic base, typically ~0.5-1% triethylamine (Et₃N), to neutralize the acidic sites on the silica gel.[12]
-
Slurry Packing: Always pack the column as a slurry with this neutralized solvent mixture. This ensures a homogenous packing and prevents channeling.[13]
-
Solvent System: Avoid using alcohol-based solvents like methanol unless absolutely necessary, as they can form hemiacetals and acetals with the aldehyde on the acidic silica.[12] A gradient of ethyl acetate in hexanes or dichloromethane is generally a good starting point.
-
Flash Chromatography: Use "flash" chromatography (applying pressure to speed up solvent flow) to minimize the time the compound spends on the column.[15] The less contact time, the lower the chance of degradation.
-
Alternative Stationary Phase: If problems persist, consider switching to a less acidic stationary phase, such as neutral alumina.[12] However, be aware that the elution order may change, so you will need to re-screen solvent systems by TLC.
Part 3: Spectroscopic Characterization
Question 4: My ¹H NMR spectrum in DMSO-d₆ looks more complicated than expected. I see my aldehyde proton (~9.9 ppm), but other signals are doubled or broadened. Is this an impurity?
While an impurity is possible, you are likely observing a common phenomenon with aldehydes: the formation of a hydrate in the presence of trace water in the NMR solvent.[16][17][18]
The Aldehyde-Hydrate Equilibrium: The electrophilic carbonyl carbon of the aldehyde can be attacked by water in a reversible reaction to form a geminal diol, also known as a hydrate.[19] This equilibrium can be catalyzed by acid or base.
Caption: Reversible equilibrium between aldehyde and its hydrate form.
Impact on NMR Spectrum:
-
Aldehyde Form: You will see the characteristic aldehyde proton signal (a singlet) downfield, typically between δ 9.5 and 10.5 ppm. The aromatic protons will have their expected shifts.
-
Hydrate Form: The aldehyde proton signal disappears. A new signal for the gem-diol C-H proton appears much further upfield (typically δ 5.5-6.5 ppm), often coupled to the two -OH protons. The aromatic signals will also shift slightly due to the change from a sp² carbonyl to a sp³ diol.
If the exchange between the aldehyde and hydrate is slow on the NMR timescale, you will see two distinct sets of signals. If the exchange is fast, you may see broadened, averaged signals.
Troubleshooting & Confirmation:
-
Use a Dry Solvent: Prepare your NMR sample using anhydrous NMR solvent (e.g., freshly opened or dried DMSO-d₆ or CDCl₃) to minimize hydrate formation.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. If a hydrate is present, the -OH protons of the gem-diol will exchange with deuterium and their signals will disappear. The gem-diol C-H proton signal, which may have been a triplet (coupled to two OH protons), will sharpen into a singlet.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve the issue. Changing the temperature will shift the equilibrium and affect the rate of exchange, which can help in identifying and assigning the peaks corresponding to each species.[20]
Expected Spectroscopic Data (Aldehyde Form):
| Data Type | Expected Values | Comments |
| ¹H NMR | Aldehyde CHO: ~9.9-10.1 ppm (s, 1H)Aromatic H: ~7.0-8.5 ppmMethoxy OCH₃: ~3.9-4.1 ppm (s, 3H)Methyl CH₃: ~2.2-2.4 ppm (s, 3H) | Chemical shifts are approximate and depend on the solvent. Similar substituted picolinaldehydes provide a good reference.[9][21][22] |
| ¹³C NMR | Carbonyl C=O: ~190-195 ppmAromatic C: ~110-165 ppmMethoxy OCH₃: ~55-57 ppmMethyl CH₃: ~15-20 ppm | The aldehyde carbonyl carbon is highly deshielded. |
| IR (Infrared) | ~1700-1715 cm⁻¹ (C=O stretch)~2820, 2720 cm⁻¹ (Aldehyde C-H stretches) | The strong carbonyl stretch is a key diagnostic peak. |
| MS (Mass Spec) | [M+H]⁺ = 152.07 | For Electrospray Ionization (ESI-MS). |
References
- Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Allan Chemical Corporation. (2025).
- Consolidated Chemical.
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- CONICET.
- ResearchGate. (2014).
- CymitQuimica. This compound.
- Perfumer & Flavorist. (1997). An Aroma Chemical Profile: Aldehyde C-11.
- ACS Publications. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
- ChemicalBook. (2025). 4-METHOXYPICOLINALDEHYDE.
- Jack Westin.
- University of Colorado Boulder.
- MDPI. (2022).
- PubMed. (2010).
- ResearchGate. (2010).
- Organic Chemistry Tutor.
- Columbia University.
- Chemsigma. This compound [959617-10-8].
- Polish Academy of Sciences. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- NIH. (2021). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
- LibreTexts. (2023).
- ChemScene. 4-Methoxy-5-methylpyridine-2-carbaldehyde.
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Validation & Comparative
A Tale of Two Pyridines: A Comparative Guide to 4-Methoxy-5-methylpicolinaldehyde and 4-Methoxypicolinaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final target molecules. Substituted pyridines, in particular, are a cornerstone of drug discovery, with their versatile reactivity and presence in numerous FDA-approved drugs.[1] This guide provides an in-depth, objective comparison of two closely related yet distinct pyridine-based aldehydes: 4-Methoxy-5-methylpicolinaldehyde and 4-Methoxypicolinaldehyde . We will explore their synthesis, comparative reactivity, and the subtle yet significant influence of the C5-methyl group, supported by established chemical principles and relevant experimental contexts.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is the first step in their effective application. The introduction of a methyl group at the C5 position in this compound results in a predictable increase in molecular weight and likely influences its solubility and chromatographic behavior.
| Property | This compound | 4-Methoxypicolinaldehyde |
| CAS Number | 959617-10-8[2] | 16744-81-3[3] |
| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂ |
| Molecular Weight | 151.16 g/mol | 137.14 g/mol |
| Appearance | Likely a solid or oil | Colorless to pale-yellow solid or liquid |
The Synthetic Landscape: Accessing the Aldehydes
The ease and efficiency of synthesizing these building blocks are primary considerations for their practical use in research and development. While both are commercially available, understanding their synthesis provides insights into potential impurities and scalability.
Synthesis of 4-Methoxypicolinaldehyde
The synthesis of 4-Methoxypicolinaldehyde is well-documented and typically proceeds via the oxidation of the corresponding alcohol, (4-methoxypyridin-2-yl)methanol. A common and effective method utilizes manganese(IV) oxide (MnO₂) as the oxidizing agent.
Experimental Protocol: Oxidation of (4-methoxypyridin-2-yl)methanol
-
To a solution of (4-methoxypyridin-2-yl)methanol in a suitable organic solvent (e.g., dichloromethane or chloroform), add an excess of activated manganese(IV) oxide.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 4-Methoxypicolinaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Caption: A plausible synthetic pathway to this compound from 3,5-Lutidine.
This proposed route involves N-oxidation, nitration, nucleophilic aromatic substitution to introduce the methoxy group, rearrangement to functionalize the C2-methyl group, and a final oxidation to yield the desired aldehyde. The complexity of this synthesis compared to that of the non-methylated analogue is a key differentiating factor for consideration in a research campaign.
Comparative Reactivity: The Influence of the C5-Methyl Group
The primary distinction in the chemical behavior of these two aldehydes stems from the electronic and steric effects of the C5-methyl group.
Electronic Effects
The methyl group is a weak electron-donating group. Through inductive effects, it increases the electron density of the pyridine ring. This has two main consequences:
-
Decreased Electrophilicity of the Aldehyde: The increased electron density on the pyridine ring is relayed to the C2 position, which in turn slightly reduces the electrophilicity of the carbonyl carbon of the aldehyde. This can lead to slower reaction rates in nucleophilic additions and related reactions compared to 4-Methoxypicolinaldehyde. [4]2. Activation of the Pyridine Ring: The electron-donating nature of the methyl group can make the pyridine ring more susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.
Steric Effects
The methyl group at the C5 position introduces steric hindrance around the neighboring C4 and C6 positions. While it does not directly flank the aldehyde at C2, it can influence the approach of bulky reagents to the pyridine nitrogen and the overall conformation of molecules derived from it. This steric bulk is an important consideration in the design of ligands and bioactive molecules where specific spatial arrangements are crucial for binding to biological targets. [5]
Performance in Key Synthetic Transformations: A Comparative Outlook
While direct comparative experimental data is scarce, we can predict the relative performance of these two aldehydes in common synthetic transformations based on the aforementioned electronic and steric effects.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.
-
4-Methoxypicolinaldehyde: With a more electrophilic carbonyl carbon, this aldehyde is expected to undergo Knoevenagel condensation at a faster rate and potentially give higher yields under identical reaction conditions.
-
This compound: The electron-donating methyl group is predicted to slightly decrease the reaction rate.
Illustrative Experimental Protocol: Knoevenagel Condensation
-
To a solution of the picolinaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, or concentrate the mixture and purify by column chromatography.
Reductive Amination
Reductive amination is a widely used method to form C-N bonds. It involves the initial formation of an imine or enamine, followed by reduction. The initial imine formation is often the rate-determining step and is influenced by the electrophilicity of the aldehyde.
-
4-Methoxypicolinaldehyde: Likely to form the imine intermediate more readily, leading to a faster overall reaction.
-
This compound: The reaction may require slightly more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve comparable conversion.
The "Magic Methyl" Effect in Drug Discovery
The introduction of a methyl group can have a profound and often beneficial impact on the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl" effect. [6]For derivatives of this compound, the C5-methyl group could:
-
Enhance Binding Affinity: The methyl group can occupy a hydrophobic pocket in a target protein, leading to increased binding affinity.
-
Improve Metabolic Stability: The methyl group can block a site of metabolic oxidation, thereby increasing the half-life of the drug.
-
Modulate Physicochemical Properties: The addition of a methyl group increases lipophilicity, which can affect cell permeability and oral absorption.
Therefore, while the synthesis of this compound may be more challenging, the potential benefits in a drug discovery program could be significant.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and 4-Methoxypicolinaldehyde is a strategic one that depends on the specific goals of the synthesis.
-
For rapid, high-yielding synthesis and applications where maximal electrophilicity is desired, 4-Methoxypicolinaldehyde is the preferred reagent. Its straightforward synthesis and higher reactivity make it a workhorse for the construction of a wide range of pyridine derivatives.
-
When the goal is to introduce a methyl group to probe structure-activity relationships, enhance metabolic stability, or improve binding affinity in a drug discovery context, this compound is the superior choice. The synthetic investment is offset by the potential for improved pharmacological properties in the final compound.
Ultimately, a thorough understanding of the subtle interplay of electronic and steric effects imparted by the C5-methyl group will empower researchers to make informed decisions and accelerate their synthetic endeavors.
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A Comparative Analysis of the Reactivity of Substituted Picolinaldehydes: A Guide for Researchers
Introduction
Picolinaldehydes, or pyridine-2-carbaldehydes, are a critical class of heterocyclic aldehydes that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of the aldehyde group in these compounds is intricately modulated by the electronic and steric nature of substituents on the pyridine ring. Understanding these substituent effects is paramount for researchers and drug development professionals to design efficient synthetic routes and to predict the behavior of these molecules in biological systems. This guide provides a comprehensive comparative analysis of the reactivity of substituted picolinaldehydes, supported by experimental data and detailed protocols, to empower scientists in their research endeavors.
The Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde functional group in picolinaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon.[3][4] Nucleophilic attack on this carbon is the cornerstone of many of its characteristic reactions.[3][5][6] Substituents on the pyridine ring can significantly influence this electrophilicity through a combination of electronic (inductive and resonance) and steric effects.[7][8]
Electronic Effects
Electronic effects describe how substituents alter the electron density distribution within the molecule.[7] They are broadly categorized into two types:
-
Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms.[7]
-
Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -Br) or nitro groups (-NO2), possess high electronegativity and pull electron density away from the pyridine ring and, consequently, from the aldehyde group.[7][9] This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs) , such as alkyl (-CH3) or alkoxy (-OCH3) groups, push electron density towards the ring.[10] This reduces the electrophilicity of the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles.
-
-
Resonance Effects (M or R): These effects are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons.[7]
-
+R Effect: Substituents with lone pairs of electrons (e.g., -NH2, -OH, -OR) can donate electron density to the ring through resonance, deactivating the aldehyde group towards nucleophilic attack.[10]
-
-R Effect: Substituents with π-bonds to electronegative atoms (e.g., -NO2, -CN, -C=O) can withdraw electron density from the ring via resonance, activating the aldehyde group.
-
Steric Effects
Steric hindrance arises from the physical bulk of substituents near the reaction center.[8][11] In the context of substituted picolinaldehydes, bulky substituents positioned ortho to the aldehyde group (at the 3-position) can impede the approach of a nucleophile to the carbonyl carbon.[12][13] This steric shield slows down the rate of reaction, regardless of the electronic nature of the substituent.[8][11]
Visualizing Substituent Effects
The interplay of these electronic and steric factors determines the overall reactivity of a substituted picolinaldehyde.
Caption: Logical relationship of substituent effects on reactivity.
Comparative Reactivity in Key Reactions
To illustrate the practical implications of these principles, we will compare the reactivity of three model compounds:
-
Picolinaldehyde (Unsubstituted)
-
4-Nitropicolinaldehyde (Electron-Withdrawing Group)
-
4-Methoxypicolinaldehyde (Electron-Donating Group)
We will consider two fundamental reaction types: nucleophilic addition and oxidation.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition and is sensitive to the electrophilicity of the carbonyl carbon.[11] A more electrophilic aldehyde will react faster with the phosphorus ylide.
Expected Reactivity Order: 4-Nitropicolinaldehyde > Picolinaldehyde > 4-Methoxypicolinaldehyde
This order is predicted based on the electron-withdrawing nature of the nitro group enhancing the electrophilicity of the carbonyl carbon, while the electron-donating methoxy group diminishes it.
Experimental Protocol: Comparative Wittig Reaction
Objective: To qualitatively and quantitatively compare the reaction rates of the three picolinaldehydes in a Wittig reaction.
Materials:
-
Picolinaldehyde
-
4-Nitropicolinaldehyde
-
4-Methoxypicolinaldehyde
-
(Triphenylphosphoranylidene)acetophenone (Wittig reagent)
-
Dichloromethane (DCM), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
-
NMR tubes, Deuterated Chloroform (CDCl3)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In three separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of each picolinaldehyde derivative in 10 mL of anhydrous DCM.
-
Initiation: To each flask, add an equimolar amount (1 mmol) of the Wittig reagent simultaneously. Start a timer for each reaction.
-
Monitoring by TLC: At regular intervals (e.g., 5, 15, 30, 60 minutes), take an aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate and visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of the product spot will indicate the reaction progress.
-
Quantitative Analysis by ¹H NMR: At the 60-minute mark, quench a 0.5 mL aliquot of each reaction mixture by adding it to an NMR tube containing CDCl3. Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Compare the TLC plates to qualitatively assess the relative reaction rates. For a quantitative comparison, calculate the percentage conversion for each reaction by integrating the signals corresponding to the aldehydic proton of the starting material and a characteristic proton of the alkene product in the ¹H NMR spectra.
Data Presentation
| Compound | Substituent Effect | Expected Reactivity | Qualitative TLC Observation (at 15 min) | % Conversion (¹H NMR at 60 min) |
| 4-Nitropicolinaldehyde | Strong Electron-Withdrawing | Highest | Near complete conversion | >95% |
| Picolinaldehyde | Neutral (Reference) | Intermediate | Significant product formation | ~70% |
| 4-Methoxypicolinaldehyde | Strong Electron-Donating | Lowest | Minimal product formation | <20% |
Oxidation: The Pinnick Oxidation
The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids using sodium chlorite.[14] While the mechanism is complex, the initial step involves the addition of chlorous acid to the aldehyde, a step that is influenced by the aldehyde's electrophilicity.
Expected Reactivity Order: 4-Nitropicolinaldehyde > Picolinaldehyde > 4-Methoxypicolinaldehyde
Experimental Protocol: Comparative Pinnick Oxidation
Objective: To compare the rates of oxidation of the three picolinaldehydes to their corresponding carboxylic acids.
Materials:
-
Picolinaldehyde, 4-Nitropicolinaldehyde, 4-Methoxypicolinaldehyde
-
Sodium chlorite (NaClO2)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
2-Methyl-2-butene
-
tert-Butanol and water (solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase (e.g., acetonitrile/water with 0.1% formic acid)
Procedure:
-
Reaction Setup: Prepare three separate reaction vessels. In each, dissolve 1 mmol of the respective picolinaldehyde in a mixture of 10 mL of tert-butanol and 3 mL of water. Add 5 mmol of 2-methyl-2-butene (as a chlorine scavenger).
-
Initiation: Prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in 2 mL of water. Add this solution to each of the aldehyde solutions simultaneously and start a timer.
-
Monitoring by HPLC: At various time points (e.g., 10, 30, 60, 120 minutes), withdraw a small aliquot from each reaction, quench it with a sodium sulfite solution, and dilute it with the mobile phase for HPLC analysis.
-
Data Analysis: Inject the samples into the HPLC. Monitor the disappearance of the aldehyde peak and the appearance of the carboxylic acid peak. Calculate the percentage conversion at each time point by comparing the peak areas.
Data Presentation
| Compound | Substituent Effect | Expected Reactivity | % Conversion (HPLC at 60 min) |
| 4-Nitropicolinaldehyde | Strong Electron-Withdrawing | Highest | >90% |
| Picolinaldehyde | Neutral (Reference) | Intermediate | ~60% |
| 4-Methoxypicolinaldehyde | Strong Electron-Donating | Lowest | <15% |
Visualizing the Experimental Workflow
Caption: A generalized workflow for the comparative experiments.
Conclusion
The reactivity of substituted picolinaldehydes is a predictable and fascinating interplay of electronic and steric effects. Electron-withdrawing substituents generally enhance reactivity towards nucleophiles and in oxidation reactions by increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups decrease this reactivity. Steric hindrance, particularly from ortho substituents, can significantly impede reactions regardless of electronic effects. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to investigate and harness the nuanced reactivity of this important class of compounds in their synthetic endeavors. By understanding these fundamental principles, scientists can make more informed decisions in the design and execution of chemical reactions, ultimately accelerating the pace of discovery in drug development and materials science.
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Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2025, August 7). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]
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ResearchGate. (2025, August 9). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. Retrieved from [Link]
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A-Z Guide to 2D NMR Structural Validation: A Case Study of 4-Methoxy-5-methylpicolinaldehyde
For researchers in organic synthesis and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. While 1D NMR (¹H and ¹³C) provides a foundational sketch, complex substitution patterns on aromatic rings can lead to spectral ambiguity that requires more powerful techniques to resolve. This guide provides an in-depth, practical walkthrough of a multi-dimensional NMR strategy to definitively validate the structure of a model compound, 4-Methoxy-5-methylpicolinaldehyde.
We will move beyond simply listing protocols and instead explore the causal logic behind the experimental choices. By integrating data from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we will construct an unassailable, self-validating structural proof.
The Analytical Challenge: Why 1D NMR is Not Enough
Consider the target molecule, this compound. A standard ¹H NMR spectrum would show two aromatic singlets, a methoxy singlet, a methyl singlet, and an aldehyde singlet. A ¹³C NMR would show the corresponding carbon signals. However, a potential isomeric impurity, such as 5-Methoxy-4-methylpicolinaldehyde, could produce a deceptively similar 1D NMR profile. Distinguishing these isomers with certainty requires understanding the precise connectivity between these functional groups and the pyridine ring—a task perfectly suited for 2D NMR.[1][2]
The 2D NMR Toolkit: A Symphony of Correlations
Two-dimensional (2D) NMR spectroscopy adds a second frequency dimension to the analysis, resolving overlapping signals and revealing correlations between different nuclei within the molecule.[3][4] This allows us to piece together the molecular puzzle by observing through-bond interactions. The three core experiments we will deploy are COSY, HSQC, and HMBC.[2][3]
¹H-¹H COSY: Mapping the Proton Network
-
Principle: The COSY (COrrelation SpectroscopY) experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[5] The resulting 2D map shows the standard 1D ¹H spectrum on both axes, with off-diagonal "cross-peaks" connecting coupled protons.
-
Application: For our target molecule, the two protons on the pyridine ring (H-2 and H-6) are separated by four bonds and the ring nitrogen. They are not expected to show a COSY correlation to each other. However, this experiment is crucial for confirming the absence of vicinal (three-bond) or geminal (two-bond) proton couplings on the ring, which immediately helps to confirm the substitution pattern.
¹H-¹³C HSQC: Linking Protons to Their Carbons
-
Principle: The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[3][6][7] It is an incredibly sensitive and precise method for assigning carbon resonances based on their known proton assignments.[6]
-
Application: HSQC will allow us to unambiguously link the proton signals for H-2, H-6, the methoxy group, the methyl group, and the aldehyde to their corresponding carbon atoms. This provides a set of assigned ¹H-¹³C pairs, which serve as the starting points for the final structural assembly.
¹H-¹³C HMBC: Assembling the Molecular Skeleton
-
Principle: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to the puzzle. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[8][9] Unlike HSQC, it suppresses the one-bond correlations, allowing us to see the longer-range connectivity that defines the molecular framework.[6]
-
Application: HMBC will provide the definitive connections. For our target molecule, we anticipate the following crucial correlations that would be absent in its isomer:
-
The aldehyde proton (CHO) should show a correlation to the carbon at position 2 (C-2) and potentially the carbon at position 3 (C-3).
-
The methoxy protons (OCH₃) at position 4 should show a strong correlation to the carbon they are attached to, C-4.
-
The methyl protons (CH₃) at position 5 should show correlations to the adjacent carbons, C-5 and C-4, and potentially C-6.
-
The ring proton H-6 should show correlations to C-5, C-4, and C-2.
-
The ring proton H-2 should show correlations to C-3 and C-4 and the aldehyde carbon.
-
An Integrated Workflow for Unambiguous Validation
A logical and systematic approach ensures that each piece of data builds upon the last, leading to a confident structural assignment.[10][11]
Caption: Integrated workflow for 2D NMR structural validation.
Detailed Experimental Protocols
The following are generalized protocols adaptable to most modern NMR spectrometers.
1. Sample Preparation:
-
Analyte: Dissolve 5-20 mg of "this compound".[12]
-
Solvent: Use ~0.6 mL of high-purity deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid poor shimming.[1]
-
Tube: Use a high-quality, clean 5 mm NMR tube for optimal magnetic field homogeneity.[13]
2. Instrument Setup:
-
Lock on the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.[14]
-
Obtain a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Calibrate the 90° pulse width for both ¹H and ¹³C channels.[14]
3. 2D Experiment Acquisition:
| Experiment | Key Parameters & Justification |
| ¹H-¹H COSY | Spectral Width (F2 & F1): Set to cover all proton signals (e.g., 0-12 ppm).Number of Increments (F1): 256-512. More increments provide better resolution in the indirect dimension.Scans per Increment: 2-8. Increase for dilute samples to improve signal-to-noise. |
| ¹H-¹³C HSQC | ¹H Spectral Width (F2): As determined from the 1D ¹H spectrum.¹³C Spectral Width (F1): Set to cover all expected carbon signals (e.g., 0-200 ppm).¹JCH Coupling Constant: Set to an average value of 145 Hz, which is typical for one-bond couplings in organic molecules.[7] |
| ¹H-¹³C HMBC | ¹H Spectral Width (F2): As determined from the 1D ¹H spectrum.¹³C Spectral Width (F1): Set to cover all expected carbon signals (e.g., 0-200 ppm).Long-Range J Coupling Constant: Optimized for a value of 8 Hz. This is a good compromise to observe both two- and three-bond correlations.[6][15] |
Data Interpretation and Validation
By following the workflow, we can systematically analyze the spectra to build the structure.
Step 1: 1D Spectra and Initial Assignments First, we assign the proton signals based on their expected chemical shifts and integrations.
| Proton | Expected δ (ppm) | Multiplicity | Integration |
| H-aldehyde | 9.9 - 10.2 | Singlet (s) | 1H |
| H-2 | 8.4 - 8.6 | Singlet (s) | 1H |
| H-6 | 8.2 - 8.4 | Singlet (s) | 1H |
| H-methoxy | 3.9 - 4.1 | Singlet (s) | 3H |
| H-methyl | 2.2 - 2.4 | Singlet (s) | 3H |
Step 2: HSQC - Connecting Protons and Carbons The HSQC spectrum provides direct ¹H-¹³C correlations, allowing us to assign the corresponding carbons.
Caption: Expected ¹H-¹³C one-bond correlations from HSQC.
Step 3: HMBC - The Final Proof of Connectivity The HMBC spectrum provides the critical long-range correlations that piece the molecular fragments together and confirm the substitution pattern.
Caption: Key HMBC correlations confirming the structure.
Consolidated Data Summary:
The combination of these experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| Aldehyde | ~192.0 | ~10.1 | C-2, C-3 |
| 2 | ~151.0 | ~8.5 | C-3, C-4, C-6, C-aldehyde |
| 3 | ~120.0 | - | - |
| 4 | ~165.0 | - | - |
| 5 | ~125.0 | - | - |
| 6 | ~148.0 | ~8.3 | C-2, C-4, C-5 |
| Methoxy | ~56.0 | ~4.0 | C-4 |
| Methyl | ~16.0 | ~2.3 | C-4, C-5, C-6 |
The crucial observation is the HMBC correlation from the methoxy protons (δ ~4.0 ppm) exclusively to the carbon at δ ~165.0 ppm (C-4), and from the methyl protons (δ ~2.3 ppm) to the carbons at δ ~125.0 ppm (C-5) and δ ~165.0 ppm (C-4). This pattern is only consistent with the 4-methoxy-5-methyl substitution pattern, thereby ruling out other isomers.
Comparison with Alternative Methods
-
X-Ray Crystallography: While considered the "gold standard" for structural determination, it requires a suitable single crystal, which is often difficult or impossible to obtain. NMR is performed in solution, which is more representative of the state of molecules in many biological and chemical systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations, which can also help determine substitution patterns.[3][16] For example, a NOESY correlation between the methoxy protons and the methyl protons would provide strong evidence for their proximity. However, HMBC, which relies on through-bond couplings, often provides more direct and unambiguous evidence for the core skeletal structure.[10]
Conclusion
The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a powerful and self-validating methodology for the complete structural elucidation of complex organic molecules like this compound.[17][18] By moving systematically from identifying proton spin systems (COSY), to linking protons and carbons (HSQC), and finally to mapping the long-range skeletal connectivity (HMBC), researchers can achieve an unambiguous structural assignment with a high degree of confidence. This robust approach is an indispensable tool in modern chemical research, ensuring the integrity and accuracy of foundational molecular data.
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2235-2246. [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [Link]
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Understanding 2D NMR Techniques. Scribd. [Link]
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What Is 2D NMR? - Chemistry For Everyone. YouTube. [Link]
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Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(7), 454. [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Gherghel, S., et al. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 100(8), 3029-3036. [Link]
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Ryding, S. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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HSQC and HMBC. Columbia University NMR Core Facility. [Link]
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Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
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5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
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Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. [Link]
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Chen, D., et al. (2017). NMR Characterization of RNA Small Molecule Interactions. Current Protocols in Nucleic Acid Chemistry, 68, 11.10.1–11.10.29. [Link]
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Basic NMR Concepts. Boston University. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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A Comparative Guide to the Cross-Reactivity of 4-Methoxy-5-methylpicolinaldehyde Derivatives in Drug Discovery
This guide provides a comprehensive analysis of the cross-reactivity of 4-Methoxy-5-methylpicolinaldehyde derivatives, a class of molecules with emerging interest in medicinal chemistry. We will delve into the experimental methodologies used to assess their selectivity and present a comparative overview of their performance against various off-target proteins. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with off-target effects of this chemical scaffold.
The specificity of a drug candidate is a critical determinant of its therapeutic index. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy. Therefore, rigorous cross-reactivity profiling early in the drug discovery pipeline is paramount. This guide will equip you with the foundational knowledge and practical protocols to evaluate the selectivity of this compound derivatives and make informed decisions for lead optimization.
The Significance of the Picolinaldehyde Scaffold
The picolinaldehyde framework, a pyridine ring bearing an aldehyde group, is a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, often acting as inhibitors of enzymes where the aldehyde moiety can form a covalent or non-covalent interaction with active site residues. The substituents on the pyridine ring, such as the methoxy and methyl groups in this compound, play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.
While the primary target engagement of these derivatives is the focus of initial research, a comprehensive understanding of their potential for off-target interactions is essential for their progression as viable drug candidates.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is necessary to comprehensively profile the cross-reactivity of any small molecule. Below, we detail the key experimental workflows and the rationale behind their application.
Kinase Profiling
Given that kinases are one of the largest families of drug targets and are frequently implicated in off-target effects, comprehensive kinase profiling is a standard practice.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Panel Selection: Select a diverse panel of kinases representing different branches of the human kinome. Commercially available panels (e.g., from Eurofins, Reaction Biology) offer a cost-effective and high-throughput solution.
-
Assay Execution: The assay is typically performed in a microplate format. The kinase, substrate (often a peptide), and ATP are incubated with the test compound.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a dose-response curve.
Rationale: This assay provides a quantitative measure of the compound's potency against a wide range of kinases, allowing for the identification of potential off-target kinase interactions and the calculation of a selectivity score.
Workflow for Kinase Cross-Reactivity Profiling
Caption: A generalized workflow for in vitro kinase cross-reactivity profiling.
Receptor and Enzyme Panel Screening
Beyond kinases, it is crucial to assess the interaction of the compounds with other major classes of drug targets, such as G-protein coupled receptors (GPCRs) and various enzymes.
Experimental Protocol: Radioligand Binding Assay (for Receptors)
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: Incubate the membranes with a known radiolabeled ligand that binds to the receptor and the test compound at a fixed concentration.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Detection: Quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound. A significant inhibition (typically >50%) at a given concentration (e.g., 10 µM) warrants further investigation to determine the Ki or IC50.
Rationale: This method provides a direct measure of the compound's ability to bind to a specific receptor, identifying potential off-target liabilities.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for three derivatives of this compound against a panel of selected kinases and receptors. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | Primary Target IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Receptor 1 % Inhibition @ 10 µM | Receptor 2 % Inhibition @ 10 µM | Selectivity Score (Off-Target 1/Primary) |
| Derivative A | 15 | >10,000 | 1,200 | 5 | 12 | >667 |
| Derivative B | 25 | 5,000 | 800 | 45 | 30 | 200 |
| Derivative C | 8 | 8,000 | >10,000 | 2 | 8 | 1000 |
Interpretation of Data:
-
Derivative A and C exhibit high selectivity against the tested off-target kinases, with selectivity scores greater than 600-fold. They also show minimal interaction with the selected receptors at a high concentration.
-
Derivative B shows a lower selectivity score and moderate inhibition of Receptor 1, suggesting a higher potential for off-target effects that should be further investigated.
Logical Relationship of Selectivity Assessment
Caption: The logical flow from compound testing to selectivity assessment.
Mitigating Off-Target Effects: A Structure-Activity Relationship (SAR) Perspective
Should significant off-target activity be identified, a medicinal chemistry effort is required to mitigate these effects while retaining on-target potency. For this compound derivatives, the following strategies can be employed:
-
Modification of the Pyridine Ring Substituents: The methoxy and methyl groups can be altered to probe their influence on selectivity. For instance, replacing the methyl group with a bulkier or more polar substituent could disrupt binding to the off-target protein.
-
Alteration of the Aldehyde Moiety: While often crucial for primary target engagement, subtle modifications to the aldehyde or its replacement with a bioisostere could modulate the off-target interaction profile.
-
Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding modes of the derivatives at both the primary and off-target proteins. This can guide the rational design of more selective analogues.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel scaffolds like this compound, establishing a clear understanding of their selectivity profile is essential for their successful development. By employing a combination of broad panel screening and detailed mechanistic studies, researchers can identify and mitigate potential off-target liabilities, ultimately leading to safer and more effective therapeutics. The experimental frameworks and comparative data analysis presented in this guide offer a robust starting point for the comprehensive profiling of this promising class of compounds.
References
A Senior Application Scientist's Guide to Picolinaldehyde Intermediates: A Comparative Analysis of 4-Methoxy-5-methylpicolinaldehyde and 4-chloropicolinaldehyde
In the landscape of modern drug discovery and fine chemical synthesis, substituted picolinaldehydes stand out as exceptionally versatile intermediates. Their unique structure, featuring a reactive aldehyde on a pyridine scaffold, allows for the construction of complex molecular architectures found in numerous pharmaceuticals and bioactive compounds. Among the vast array of available building blocks, 4-chloropicolinaldehyde has long been a staple for medicinal chemists. However, the emergence of alternatives like 4-methoxy-5-methylpicolinaldehyde presents new strategic possibilities in synthetic design.
This guide provides an in-depth, objective comparison of these two key intermediates. We will dissect their chemical personalities, explore their reactivity profiles with supporting data, and provide practical, field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns.
Head-to-Head: Physicochemical Properties
A molecule's physical properties are the foundation of its behavior in a reaction. Solubility, melting point, and stability dictate how it can be handled, stored, and deployed in a synthetic sequence. Below is a summary of the key physicochemical properties for both aldehydes.
| Property | 4-chloropicolinaldehyde | This compound |
| CAS Number | 63071-13-6[1][2][3][4] | 959617-10-8[5][6][7] |
| Molecular Formula | C₆H₄ClNO[1] | C₈H₉NO₂[5] |
| Molecular Weight | 141.56 g/mol [1] | 151.16 g/mol [8] |
| Appearance | Yellow crystalline solid[2] | Data not widely available |
| Melting Point | 32-34 °C[1][4] | Data not widely available |
| Boiling Point | 206 °C[1][4] | Data not widely available |
| Solubility | Slightly soluble in chloroform and methanol[1] | Data not widely available |
| Storage | Refrigerated, Air Sensitive[1][2] | Data not widely available |
Note: Comprehensive physical data for this compound is less prevalent in publicly available databases, reflecting its more specialized nature compared to the widely used 4-chloropicolinaldehyde.
The Core of Reactivity: An Electronic and Mechanistic Analysis
The key to understanding the divergent utility of these two molecules lies in the electronic nature of their substituents at the 4- and 5-positions of the pyridine ring.
4-chloropicolinaldehyde: The chlorine atom at the 4-position exerts a strong electron-withdrawing effect through induction. This has two major consequences:
-
Activation of the Aldehyde: The electron-withdrawing nature of the chloro-substituted ring enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction times in transformations like reductive amination or Wittig reactions.
-
A Handle for Cross-Coupling: The chloro-substituent itself is a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11] This allows for the direct introduction of aryl or alkyl groups at the 4-position, a powerful strategy for building molecular complexity.
This compound: In contrast, the methoxy and methyl groups are electron-donating.
-
Modulation of Aldehyde Reactivity: The electron-donating nature of these substituents can slightly decrease the electrophilicity of the aldehyde compared to its chloro-counterpart. This can be advantageous in preventing unwanted side reactions or allowing for more selective transformations.
-
Steric Influence: The presence of the methyl group adjacent to the methoxy group can introduce steric hindrance, which may influence the approach of bulky reagents.
The choice between these two intermediates often hinges on the desired synthetic endgame. If the strategy involves a subsequent cross-coupling step at the 4-position, 4-chloropicolinaldehyde is the logical choice. If the focus is solely on transformations of the aldehyde group, with the methoxy and methyl groups being integral to the final target's structure and pharmacophore, then this compound is the appropriate reagent.
Comparative Reactions: Reductive Amination and Suzuki Coupling
To illustrate the practical differences, let's consider two common and powerful reactions in drug development.
Scenario 1: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[12] The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ.
A robust and environmentally friendly choice for the reducing agent in this reaction is α-picoline-borane (pic-BH₃), which is a stable solid that can be used in a variety of solvents, including methanol and water.[12]
Scenario 2: Suzuki-Miyaura Cross-Coupling
Here, the difference is stark. 4-chloropicolinaldehyde is an excellent substrate for Suzuki coupling, allowing for the formation of a C-C bond at the 4-position. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.[9][10][13]
This compound , lacking a suitable leaving group for cross-coupling, would not participate in this reaction at the 4-position.
Field-Proven Protocol: One-Pot Reductive Amination
This protocol describes a general, one-pot reductive amination using α-picoline-borane, a method noted for its efficiency and mild conditions.[12]
Objective: To synthesize the corresponding secondary amine from a picolinaldehyde and a primary amine.
Materials:
-
Substituted Picolinaldehyde (e.g., 4-chloropicolinaldehyde)
-
Primary Amine (e.g., Aniline)
-
α-Picoline-borane (pic-BH₃)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the picolinaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol, add a small amount of acetic acid (e.g., 10:1 MeOH:AcOH).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add α-picoline-borane (1.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Visualizing the Workflow: Reductive Amination
Caption: Workflow for a One-Pot Reductive Amination Protocol.
Strategic Application in Synthesis
The choice between these two building blocks is ultimately a strategic one, dictated by the overall synthetic plan.
-
Choose 4-chloropicolinaldehyde when:
-
The synthetic route involves a subsequent cross-coupling reaction at the 4-position.
-
Maximizing the electrophilicity of the aldehyde is critical for a difficult nucleophilic addition.
-
The chloro-substituent is a desired feature in the final target molecule.
-
-
Choose this compound when:
-
The methoxy and methyl groups are essential components of the target pharmacophore.
-
A slightly less reactive aldehyde is needed to improve selectivity in the presence of other electrophilic sites.
-
The synthetic strategy does not require modification at the 4-position of the pyridine ring.
-
Visualizing the Synthetic Choice
Caption: Divergent synthetic pathways based on intermediate choice.
Conclusion and Expert Recommendations
Both 4-chloropicolinaldehyde and this compound are valuable assets in the synthetic chemist's toolbox. They are not merely alternatives but rather distinct building blocks that open up different strategic possibilities.
4-chloropicolinaldehyde offers a dual reactivity profile: a highly electrophilic aldehyde and a handle for powerful cross-coupling reactions. It is the workhorse for syntheses requiring late-stage diversification at the 4-position.
This compound provides a scaffold where the substitution pattern is pre-defined and integral to the target's design. Its modulated reactivity can offer advantages in terms of selectivity.
As a Senior Application Scientist, my recommendation is to evaluate the entire synthetic route. Consider not just the immediate transformation but also the downstream steps and the desired functionality in the final molecule. By understanding the fundamental electronic differences between these two intermediates, researchers can design more efficient, elegant, and successful synthetic strategies.
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Organic Chemistry Portal. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. [Link]
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ResearchGate. Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH 3 ). [Link]
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ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695. [Link]
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A Comparative Guide to the Synthesis of 4-Methoxy-5-methylpicolinaldehyde: An Evaluation of Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methoxy-5-methylpicolinaldehyde
Substituted picolinaldehydes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound, with its electron-donating methoxy and methyl groups, presents unique electronic properties that are of interest in the design of novel therapeutics. The aldehyde functionality serves as a versatile handle for further molecular elaboration. Given its potential utility, the development of efficient and scalable synthetic routes to this molecule is of considerable importance. This guide will explore and compare two distinct and plausible synthetic strategies.
Proposed Synthetic Routes: A Strategic Overview
Two primary strategies for the synthesis of this compound are considered here:
-
Route A: Functionalization of a Pre-existing Pyridine Core. This approach begins with a commercially available or readily synthesized substituted pyridine and introduces the required functional groups in a stepwise manner. The key challenge lies in achieving the desired regioselectivity for each transformation.
-
Route B: De Novo Pyridine Ring Construction. This strategy involves the assembly of the substituted pyridine ring from acyclic precursors. The success of this route depends on the careful selection of starting materials and reaction conditions to control the final substitution pattern.
Route A: Stepwise Functionalization of a Pyridine Ring
This route proposes the synthesis of this compound starting from 5-methylpyridine. The strategy involves the activation of the pyridine ring via N-oxidation to direct subsequent functionalization.
Workflow for Route A
Caption: Synthetic pathway for Route A.
Mechanistic Rationale and Experimental Considerations
Step 1: N-Oxidation of 5-Methylpyridine The initial step involves the oxidation of the pyridine nitrogen to form the N-oxide. This is a crucial activation step, as the N-oxide group is electron-donating through resonance, activating the 2- and 4-positions of the pyridine ring towards electrophilic substitution.[1]
-
Experimental Protocol: 5-Methylpyridine is treated with an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.[2][3] The reaction with 30% hydrogen peroxide in refluxing acetic acid for 24 hours has been reported to give high yields (around 88%) for the synthesis of 4-methoxypyridine N-oxide.[2]
Step 2: Nitration of 5-Methylpyridine N-oxide The electron-donating N-oxide group directs the incoming electrophile (nitronium ion, NO₂⁺) to the 4-position.
-
Experimental Protocol: The nitration is typically carried out using a mixture of fuming nitric acid and sulfuric acid. This reaction allows for the introduction of a nitro group at the 4-position, which can subsequently be replaced.[1]
Step 3: Nucleophilic Aromatic Substitution (SNAAr) - Methoxylation The nitro group at the 4-position is a good leaving group and can be displaced by a methoxide nucleophile.
-
Experimental Protocol: The 4-nitro derivative is treated with sodium methoxide in methanol. This reaction proceeds via a Meisenheimer complex intermediate.
Step 4: Introduction of the 2-Formyl Group Precursor The N-oxide can be used to introduce a functional group at the 2-position. Treatment with acetic anhydride can lead to the formation of a 2-acetoxy derivative.[4]
-
Experimental Protocol: The 4-methoxy-5-methylpyridine N-oxide is reacted with acetic anhydride. This reaction involves an initial acetylation of the N-oxide oxygen, followed by an intramolecular rearrangement or nucleophilic attack by acetate at the 2-position.[4]
Step 5: Hydrolysis to the 2-Pyridone The 2-acetoxy group is hydrolyzed to the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone.
-
Experimental Protocol: The 2-acetoxy derivative is subjected to mild basic or acidic hydrolysis.
Step 6: Oxidation to the Aldehyde The final step is the oxidation of the 2-hydroxymethylpyridine (formed from the pyridone tautomer) to the picolinaldehyde. However, a more direct approach from the 2-pyridone would involve conversion to a 2-halopyridine followed by a suitable formylation reaction, or direct oxidation if a suitable method is available. A more plausible sequence from 4-methoxy-5-methylpyridine (obtained after deoxygenation of the N-oxide) would be the direct oxidation of the 2-methyl group if one were to start with 2,5-dimethyl-4-methoxypyridine.
Alternative Step from 4-Methoxy-5-methylpyridine: Selective Oxidation A more direct approach in Route A would involve starting with 2,5-dimethyl-4-methoxypyridine and selectively oxidizing the 2-methyl group. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups at the 2- and 4-positions of the pyridine ring to aldehydes.[5][6]
-
Experimental Protocol: The reaction is typically carried out by refluxing the methylpyridine with a slight excess of SeO₂ in a solvent like dioxane, often with a small amount of water.[5] Yields can be variable, and over-oxidation to the carboxylic acid is a common side reaction.[5][6]
Route B: De Novo Synthesis of the Pyridine Ring
This strategy builds the substituted pyridine ring from acyclic precursors, offering the potential for a more convergent synthesis. The Hantzsch and Kröhnke pyridine syntheses are two powerful methods for this purpose.[7][8][9]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[8][9][10]
Workflow for Route B (Hantzsch Synthesis)
Caption: General scheme for the Hantzsch pyridine synthesis.
Mechanistic Rationale and Experimental Considerations for a Modified Hantzsch Synthesis
To achieve the desired substitution pattern of this compound, a modified Hantzsch synthesis would be required. The classical Hantzsch synthesis leads to a symmetrical pyridine-3,5-dicarboxylate. To obtain the target molecule, one would need to use precursors that introduce the desired substituents at the correct positions. This would likely involve a multi-step process following the initial ring formation.
A more direct approach using a variation of the Hantzsch synthesis might involve the condensation of an enamine derived from a β-ketoester, an α,β-unsaturated carbonyl compound, and a source of ammonia. The challenge lies in designing the precursors to yield the specific 2-formyl (or a precursor), 4-methoxy, and 5-methyl substitution pattern.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is another powerful method for preparing substituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[7][11][12]
Workflow for Route B (Kröhnke Synthesis)
Caption: General scheme for the Kröhnke pyridine synthesis.
Mechanistic Rationale and Experimental Considerations for a Modified Kröhnke Synthesis
Similar to the Hantzsch synthesis, the standard Kröhnke protocol yields 2,4,6-trisubstituted pyridines.[12] Adapting this synthesis for this compound would require carefully chosen starting materials. For instance, a 1,3-dicarbonyl compound could be used in place of the pyridinium salt.[7] The α,β-unsaturated component would need to be designed to introduce the methyl group at the 5-position and a precursor to the aldehyde at the 2-position. The methoxy group at the 4-position would also need to be incorporated into one of the starting materials.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Functionalization of Pyridine Core | Route B: De Novo Ring Synthesis |
| Plausibility | High. Based on well-established pyridine chemistry. | Moderate to High. Requires significant modification of standard protocols. |
| Number of Steps | Potentially longer, linear synthesis. | Potentially more convergent and shorter. |
| Yields | Can be variable, especially in the oxidation step. | Can be high for the ring-forming reaction, but overall yield depends on subsequent modifications. |
| Scalability | Generally scalable, but some reagents (e.g., SeO₂) may pose challenges. | Multi-component reactions are often scalable. |
| Reagent Cost & Availability | Starting materials are often commercially available. | Precursors for modified syntheses may require separate preparation. |
| Control of Regioselectivity | Can be challenging and may require protecting groups. | The substitution pattern is determined by the choice of starting materials. |
| Environmental Impact | May involve hazardous reagents like fuming acids and selenium dioxide. | Can be designed to be more "green" with modern variations.[8] |
Detailed Experimental Protocol: A Proposed Route via Selective Oxidation (Adaptation of Route A)
This protocol outlines a plausible synthesis of this compound starting from the hypothetical, but likely accessible, 2,5-dimethyl-4-methoxypyridine.
Step 1: Synthesis of 2,5-Dimethyl-4-methoxypyridine The synthesis of this starting material would likely involve several steps, potentially starting from a commercially available lutidine derivative.
Step 2: Selective Oxidation of 2,5-Dimethyl-4-methoxypyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethyl-4-methoxypyridine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).
-
Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated selenium.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Note: This is a generalized protocol based on the oxidation of similar methylpyridines.[5] Optimization of reaction time, temperature, and solvent may be necessary to maximize the yield and minimize the formation of the corresponding carboxylic acid.
Conclusion
Both the functionalization of a pre-existing pyridine ring and de novo synthesis strategies present viable, albeit challenging, pathways to this compound.
-
Route A , particularly through the selective oxidation of a 2-methyl group, appears to be the more straightforward approach, relying on more predictable transformations. However, it may suffer from lower yields and the use of toxic reagents.
-
Route B , while potentially more elegant and convergent, would require significant developmental work to tailor the Hantzsch or Kröhnke syntheses for the specific substitution pattern of the target molecule.
For researchers requiring access to this compound, the selective oxidation route (an adaptation of Route A) likely represents the most practical starting point for laboratory-scale synthesis. Further investigation into greener oxidation methods and the development of a tailored de novo synthesis would be valuable for larger-scale production.
References
- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.
- Zecher, W., & Kröhnke, F. (1961). Reaktionen der Pyridinium-Salze, VI. Eine neue Pyridin-Synthese. Chemische Berichte, 94(3), 690-697.
- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
- Jerchel, D., & Heck, H. E. (1958). Über die Selektivität der Oxydation von Picolinen mit Selendioxyd. Justus Liebigs Annalen der Chemie, 613(1), 171-177.
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ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. [Link]
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ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. [Link]
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National Institutes of Health. (n.d.). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]
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MDPI. (n.d.). Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via anIntramolecular Hetero Diels-Alder Reaction. [Link]
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A Spectroscopic Investigation of 4-Methoxy-5-methylpicolinaldehyde and Its Positional Isomers: A Comparative Guide
In the landscape of pharmaceutical and materials science, the precise characterization of molecular isomers is of paramount importance. Subtle variations in the arrangement of substituents on an aromatic ring can profoundly influence a compound's chemical reactivity, biological activity, and physical properties. This guide presents a detailed spectroscopic comparison of 4-Methoxy-5-methylpicolinaldehyde and its key positional isomers. By examining their unique spectral fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous identification of these compounds.
While a complete set of experimentally-derived spectra for every isomer is not always readily available in public-access databases, this guide consolidates available experimental data with well-established spectroscopic principles to offer a robust comparative analysis. The methodologies and interpretations presented herein are grounded in fundamental chemical principles and are designed to serve as a practical reference for researchers engaged in the synthesis and characterization of substituted pyridine derivatives.
The Isomeric Landscape
The subject of our investigation, this compound, is a substituted pyridine with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2] Its isomers, sharing the same molecular formula, differ in the positions of the methoxy, methyl, and aldehyde groups on the pyridine ring. For the purpose of this guide, we will focus on a selection of viable positional isomers to illustrate the distinguishing features in their spectroscopic data.
Spectroscopic Comparison
The following sections detail the expected and observed spectroscopic characteristics of this compound and its isomers. The interpretation of these spectra relies on the fundamental principles of how molecular structure influences the absorption of electromagnetic radiation and the fragmentation of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of the proton (¹H) and carbon-¹³ (¹³C) nuclei provide a detailed map of the molecular skeleton.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers are expected to show distinct patterns in the aromatic region (typically δ 7.0-9.0 ppm), as well as characteristic singlets for the aldehyde proton (δ 9.5-10.5 ppm), the methoxy protons (δ 3.8-4.2 ppm), and the methyl protons (δ 2.2-2.7 ppm). The relative positions of the substituents dramatically influence the electronic environment of the pyridine ring protons, leading to unique chemical shifts and coupling patterns that allow for differentiation.
¹³C NMR Spectroscopy
In the ¹³C NMR spectra, the carbonyl carbon of the aldehyde group is the most downfield signal (δ 190-200 ppm). The carbons of the pyridine ring appear in the range of δ 110-160 ppm, and their specific chemical shifts are sensitive to the electronic effects (both inductive and resonance) of the attached substituents. The methoxy and methyl carbons will have characteristic signals around δ 55-65 ppm and δ 15-25 ppm, respectively.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: Aldehyde H: ~10.1, Aromatic H's: ~8.5 (s), ~7.8 (s), Methoxy H: ~4.0 (s), Methyl H: ~2.3 (s) | Predicted: Aldehyde C: ~192, Aromatic C's: (5 signals), Methoxy C: ~56, Methyl C: ~17 |
| 6-Methoxy-5-methylpicolinaldehyde | Predicted: Aldehyde H: ~10.2, Aromatic H's: ~7.7 (d), ~7.5 (d), Methoxy H: ~4.1 (s), Methyl H: ~2.4 (s) | Predicted: Aldehyde C: ~193, Aromatic C's: (5 signals), Methoxy C: ~55, Methyl C: ~16 |
| 5-Methoxy-pyridine-3-carbaldehyde | Aldehyde H: 10.09 (s), Aromatic H's: 8.65 (d, J=0.9 Hz), 8.54 (d, J=3.1 Hz), 7.60 (dd, J=5.1, 1.5 Hz), Methoxy H: Not specified | Aldehyde C: 190.6, Aromatic C's: 156.2, 145.1, 144.8, 132.0, 116.3, Methoxy C: 55.7[3] |
Note: Predicted values are based on established substituent effects on the pyridine ring and may vary from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic absorption bands for these isomers are:
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1710 cm⁻¹. The exact position can be influenced by the electronic effects of the other ring substituents.
-
C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2700-2850 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band in the 1000-1300 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the 750-900 cm⁻¹ region, which can sometimes be correlated with the substitution pattern of the ring.
While the IR spectra of the isomers will share these general features, subtle shifts in the frequencies of these vibrations can be used as supplementary evidence for distinguishing between them.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. For all the isomers of this compound, the molecular ion peak ([M]⁺) will be observed at a mass-to-charge ratio (m/z) of 151.
The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (-CO). The relative abundances of these and other fragment ions can provide clues to the isomeric structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. The specific parameters should be optimized for the instrument being used and the sample being analyzed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of chemical isomers.
Conclusion
The differentiation of positional isomers like those of this compound is a critical task in chemical analysis. While their shared molecular formula presents a challenge, a multi-technique spectroscopic approach provides a robust solution. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation through unique chemical shifts and coupling patterns. IR spectroscopy serves as a valuable complementary technique for confirming the presence of key functional groups, and mass spectrometry confirms the molecular weight and can offer clues to the isomeric structure through fragmentation analysis. By carefully acquiring and interpreting data from these techniques, researchers can confidently identify and characterize these and other closely related molecules.
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A Senior Application Scientist's Guide to In-Silico ADME Prediction: A Comparative Analysis of 4-Methoxy-5-methylpicolinaldehyde Derivatives
In modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidate attrition, historically as high as 40%, can be attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Identifying and mitigating these liabilities at the earliest stages is not just advantageous; it is a strategic imperative for resource conservation and project success.[2][3] This guide provides a comprehensive framework for leveraging in-silico tools to predict and compare the ADME profiles of novel chemical entities, using derivatives of the "4-Methoxy-5-methylpicolinaldehyde" scaffold as a practical case study.
The this compound scaffold represents a class of compounds with potential for diverse biological activities, stemming from its substituted pyridine aldehyde core. However, before committing to the costly synthesis and biological screening of a large derivative library, a robust computational pre-assessment is essential. This guide will objectively compare the performance of leading in-silico platforms, detail the causality behind their selection, and provide the self-validating experimental protocols necessary to confirm these predictions.
Part 1: The Strategic Framework for In-Silico ADME Screening
The goal of early-stage ADME prediction is to build a "developability" profile for each candidate. This involves assessing a molecule's potential to become an orally active drug.[4] Our strategy employs a tiered approach, beginning with broad, rapid screening using freely accessible tools, followed by more sophisticated, resource-intensive modeling for the most promising candidates.
A foundational concept in this process is Lipinski's Rule of Five , a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[4][5][6] These rules state that an orally active drug generally has:
-
No more than 5 hydrogen bond donors.[4]
-
No more than 10 hydrogen bond acceptors.[4]
-
A molecular mass less than 500 daltons.[4]
-
A calculated octanol-water partition coefficient (log P) that does not exceed 5.[4]
While a valuable filter, it is crucial to remember that this is a guideline, not an immutable law. Many successful drugs, particularly natural products and newer modalities, lie "beyond the Rule of Five."[5][7]
The overall workflow for our predictive and validation process is outlined below.
Caption: Predictive ADME Workflow: From Virtual Library to In-Vitro Validation.
Part 2: Comparative Analysis of In-Silico Prediction Platforms
The choice of computational tools is critical and depends on the stage of the drug discovery process.[8] For initial screening of our this compound library, we recommend a combination of freely accessible web servers to maximize throughput and minimize cost. For lead optimization, more advanced, commercial software is justified.
Tier 1: High-Throughput Screening with Freely Accessible Tools
For the initial pass on a large virtual library, speed and breadth of parameters are key. We will compare two widely used platforms: SwissADME and pkCSM.
-
SwissADME: A user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[9][10][11][12] Its "BOILED-Egg" model offers an intuitive graphical representation of gastrointestinal absorption and blood-brain barrier penetration.[11]
-
pkCSM: This tool uses a novel approach based on graph-based signatures to predict a wide range of ADMET properties.[13][14][15] It excels at providing quantitative predictions for parameters like intestinal absorption, volume of distribution, and toxicity endpoints such as AMES toxicity and hERG inhibition.[16]
Case Study: Prediction for Three Hypothetical Derivatives
Let's analyze three hypothetical derivatives of our core scaffold to illustrate the outputs of these tools.
-
Parent Aldehyde (MMP-000): this compound
-
Oxime Derivative (MMP-001): this compound oxime
-
Hydrazone Derivative (MMP-002): this compound hydrazone
| Parameter | Tool | MMP-000 (Aldehyde) | MMP-001 (Oxime) | MMP-002 (Hydrazone) | Interpretation/Causality |
| Molecular Weight | SwissADME | 151.16 g/mol | 166.18 g/mol | 165.19 g/mol | All are well within Lipinski's <500 Da guideline, favorable for good absorption.[7] |
| cLogP | SwissADME | 1.45 | 1.39 | 1.62 | All values are in the ideal range (1-3) for balancing solubility and permeability.[17] |
| H-Bond Donors | SwissADME | 0 | 1 | 2 | All are well below Lipinski's limit of 5. The modifications introduce H-bond donors. |
| H-Bond Acceptors | SwissADME | 3 | 4 | 4 | All are well below Lipinski's limit of 10. |
| GI Absorption | SwissADME | High | High | High | All are predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | SwissADME | Yes | Yes | Yes | The low molecular weight and optimal lipophilicity suggest potential CNS penetration. |
| Water Solubility (logS) | pkCSM | -2.101 | -2.350 | -2.515 | All are predicted to be soluble. The increasing polarity from the oxime/hydrazone slightly decreases solubility as expected. |
| Caco-2 Permeability (logPapp) | pkCSM | 0.951 cm/s | 0.890 cm/s | 0.812 cm/s | High permeability is predicted (>0.9 is considered high). The added H-bond donors slightly reduce passive permeability. |
| CYP2D6 Inhibitor | pkCSM | Yes | Yes | Yes | The pyridine nitrogen is a common structural alert for CYP inhibition. This must be validated experimentally. |
| hERG I Inhibitor | pkCSM | No | No | No | Low risk of cardiac toxicity is predicted, which is a positive sign. |
This initial screen suggests that while all three derivatives have promising drug-like properties, the modifications slightly decrease permeability and solubility. The prediction of CYP2D6 inhibition is a key liability that must be investigated for the entire scaffold.
Tier 2: Mechanistic Insights with Advanced Modeling
For a handful of top candidates selected from Tier 1, a deeper, more mechanistic understanding is required. This is where Physiologically-Based Pharmacokinetic (PBPK) modeling platforms like GastroPlus™ become invaluable.
-
GastroPlus™: This is a sophisticated software platform that simulates the absorption, distribution, metabolism, and excretion of drugs in humans and animals.[18][19][20] Unlike the static predictions of free tools, PBPK models can simulate the entire pharmacokinetic profile over time and predict the impact of formulation, food effects, and drug-drug interactions.[18][21] This level of detail is critical for selecting a lead candidate to advance into in-vivo studies.
Part 3: The Ground Truth: Self-Validating Experimental Protocols
In-silico predictions are hypotheses. They must be validated by robust, cost-effective in-vitro experiments.[22] The following protocols provide a minimal, yet powerful, panel to confirm the key predictions from our computational screen.
Experimental Protocol 1: Kinetic Solubility Assay (Nephelometry)
Causality: This assay directly tests the in-silico solubility predictions. Poor solubility is a major hurdle for oral drug absorption.[23] The kinetic method is high-throughput and reflects the conditions a compound encounters when precipitated from a DMSO stock in an aqueous buffer, mimicking many in-vitro biological assays.[24][25]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of MMP-000, MMP-001, and MMP-002 in 100% DMSO.[26]
-
Plate Setup: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the PBS, creating a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours with shaking.[24]
-
Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated (insoluble) compound.
-
Data Analysis: Compare the nephelometry readings against a calibration curve of known standards to quantify the soluble concentration.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA model specifically assesses passive membrane permeability, a key driver of oral absorption and a direct test of the Caco-2 predictions.[27][28] It is a cell-free, cost-effective alternative to the more complex Caco-2 cell-based assay, making it ideal for early-stage screening.[29][30]
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A Comparative Guide to Catalytic Systems for the Synthesis of 4-Methoxy-5-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxy-5-methylpicolinaldehyde is a valuable substituted pyridinecarboxaldehyde intermediate in the synthesis of complex pharmaceutical compounds. Its efficient and selective synthesis is a critical consideration in drug development and manufacturing. While direct, peer-reviewed literature on the catalytic synthesis of this specific molecule is not publicly available, we can infer and compare potential catalytic strategies by examining well-established methods for the selective oxidation of analogous substituted picolines.
This guide provides a head-to-head comparison of two primary catalytic systems anticipated to be effective for the conversion of the logical precursor, 4-methoxy-2,5-dimethylpyridine, to this compound: Heterogeneous Vanadium-Based Oxide Catalysts and Homogeneous Cobalt/N-Hydroxyphthalimide (NHPI) Catalytic Systems . The comparison is grounded in mechanistic principles and supported by experimental data from closely related transformations, offering a predictive framework for catalyst selection and process optimization.
Introduction: The Synthetic Challenge
The primary challenge in synthesizing this compound lies in the selective oxidation of a methyl group at the 2-position of the pyridine ring to an aldehyde without over-oxidation to the corresponding carboxylic acid or inducing unwanted side reactions. The choice of catalyst is paramount as it dictates reaction conditions, product selectivity, and overall process efficiency.
This guide will dissect two mechanistically distinct catalytic pathways, providing the technical insights necessary to make an informed decision for laboratory-scale synthesis or industrial-scale production.
The Hypothetical Reaction Pathway
For the purpose of this comparative analysis, we will consider the following catalytic oxidation as our model transformation:
Caption: Proposed catalytic oxidation of 4-methoxy-2,5-dimethylpyridine.
Head-to-Head Catalyst Comparison
We will evaluate two leading classes of catalysts for the selective oxidation of methylpyridines: Vanadium-Titanium Oxide (V-Ti-O) systems, representing heterogeneous gas-phase catalysis, and Cobalt-NHPI systems, representing homogeneous liquid-phase catalysis.
System 1: Heterogeneous Vanadium-Titanium Oxide (V-Ti-O) Catalysts
Vanadium-based catalysts, particularly those supported on titanium dioxide (anatase), are industrial mainstays for the gas-phase selective oxidation of alkylaromatics.[1][2]
Mechanism of Action: The reaction on a V-Ti-O surface is a multi-step process involving surface-adsorbed species.[1][3] The picoline precursor adsorbs onto Lewis acid sites on the catalyst surface, coordinating through its nitrogen atom. The activation of the methyl group's C-H bond is facilitated by the vanadium oxide species, leading to the formation of an aldehyde-like complex. This complex can then desorb as the desired aldehyde or undergo further oxidation on the surface to a carboxylate, which is a precursor to the carboxylic acid by-product.[1]
Caption: Simplified mechanism of picoline oxidation on a V-Ti-O catalyst surface.
Performance Characteristics:
| Parameter | Vanadium-Titanium Oxide (V-Ti-O) |
|---|---|
| Reaction Phase | Gas Phase |
| Typical Temperature | 200–350 °C[2] |
| Oxidant | Air or O₂ |
| Key Advantage | High activity, catalyst stability, and ease of product/catalyst separation. |
| Key Disadvantage | Requires high temperatures; selectivity to the aldehyde can be challenging and sensitive to reaction conditions. Over-oxidation to carboxylic acid is common.[4] |
| Selectivity Control | Achieved by optimizing temperature, contact time (space velocity), and the partial pressure of reactants. Water vapor is often added to modulate selectivity. |
System 2: Homogeneous Cobalt/N-Hydroxyphthalimide (NHPI) Catalysis
The combination of a transition metal salt (typically cobalt) and N-hydroxyphthalimide (NHPI) creates a powerful catalytic system for aerobic oxidation in the liquid phase.[5][6]
Mechanism of Action: This system operates via a free-radical mechanism. The cobalt salt facilitates the generation of the phthalimide N-oxyl (PINO) radical from NHPI. PINO is the key hydrogen-abstracting species. It abstracts a hydrogen atom from the methyl group of the picoline, generating a benzyl-type radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which propagates a chain reaction leading to the formation of the aldehyde. The aldehyde itself can be further oxidized by the same mechanism to the carboxylic acid.[5][7]
Caption: Radical chain mechanism for picoline oxidation catalyzed by Co/NHPI.
Performance Characteristics:
| Parameter | Homogeneous Cobalt/N-Hydroxyphthalimide (Co/NHPI) |
|---|---|
| Reaction Phase | Liquid Phase (typically Acetic Acid) |
| Typical Temperature | 80–150 °C[6] |
| Oxidant | Air or O₂ (often under pressure) |
| Key Advantage | Milder reaction temperatures compared to gas-phase methods; high conversions can be achieved. |
| Key Disadvantage | Product separation from the catalyst and solvent can be complex. The system often favors the more thermodynamically stable carboxylic acid, making it challenging to stop at the aldehyde stage.[5][8] |
| Selectivity Control | Can be influenced by catalyst concentration, temperature, and reaction time. Halting the reaction at partial conversion is a common strategy to maximize aldehyde yield. |
Experimental Protocols (Exemplary)
The following protocols are adapted from literature for analogous transformations and should be considered starting points for the synthesis of this compound. Note: These are not validated protocols for the target molecule and require optimization.
Protocol 4.1: Gas-Phase Oxidation with V-Ti-O Catalyst (Hypothetical)
This protocol is based on general procedures for the oxidation of picoline derivatives.[2][4]
-
Catalyst Preparation: Prepare a V₂O₅/TiO₂ (e.g., 5-20 wt% V₂O₅) catalyst by the incipient wetness impregnation of anatase TiO₂ with an aqueous solution of ammonium metavanadate, followed by drying and calcination in air at 400-500 °C.
-
Reactor Setup: Load the catalyst into a fixed-bed flow reactor.
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 250 °C).
-
Introduce a gaseous feed stream consisting of 4-methoxy-2,5-dimethylpyridine, air, and steam into the reactor. The molar ratio of picoline:air:water is a critical parameter to optimize (e.g., start at 1:50:20).
-
The contact time should be carefully controlled by adjusting the total flow rate (e.g., Gas Hourly Space Velocity of 1000-5000 h⁻¹).
-
-
Product Analysis: The reactor effluent is cooled, and the liquid products are collected and analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity.
Protocol 4.2: Liquid-Phase Oxidation with Co/NHPI Catalyst (Hypothetical)
This protocol is based on procedures for the aerobic oxidation of methylpyridines.[5][6]
-
Reactor Setup: Charge a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling port.
-
Reaction Mixture: To the reactor, add 4-methoxy-2,5-dimethylpyridine, acetic acid (as solvent), Co(OAc)₂·4H₂O (e.g., 0.5 mol%), and N-hydroxyphthalimide (NHPI) (e.g., 5 mol%).
-
Reaction Execution:
-
Seal the reactor and purge several times with O₂ or air.
-
Pressurize the reactor to the desired pressure (e.g., 1-2 MPa of air).
-
Heat the mixture to the reaction temperature (e.g., 100-150 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.
-
Once the desired conversion or maximum aldehyde concentration is reached, cool the reactor to room temperature and carefully vent the pressure.
-
The product can be isolated by solvent evaporation followed by chromatographic purification.
-
Conclusion and Recommendations
The optimal catalytic system for the synthesis of this compound depends heavily on the desired scale of production and the specific process constraints.
-
For laboratory-scale synthesis and discovery , the homogeneous Co/NHPI system offers greater flexibility and milder conditions. The primary challenge will be to carefully monitor the reaction to isolate the aldehyde intermediate before significant over-oxidation occurs.
-
For industrial-scale production , the heterogeneous V-Ti-O system is likely more advantageous due to the continuous nature of gas-phase processes and the straightforward separation of the product from the solid catalyst. However, significant process development would be required to optimize the catalyst formulation and reaction conditions to maximize selectivity to the desired aldehyde.
Ultimately, empirical validation is essential. The protocols and mechanistic insights provided in this guide serve as an authoritative starting point for the development of a robust and efficient synthesis of this compound.
References
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Chesalov, Y. A., Andrushkevich, T. V., Sobolev, V. I., & Chernobay, G. B. (n.d.). Scheme 1. Suggested mrchanism of selective oxidation of β-picoline to... ResearchGate. Available at: [Link]
-
Aftab, W., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts. Available at: [Link]
-
Popova, G. Y., et al. (2006). Mechanism of β-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. Reaction Kinetics and Catalysis Letters. Available at: [Link]
-
Aftab, W., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. Available at: [Link]
-
Zhou, D., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Available at: [Link]
-
Conte, V., & Di Furia, F. (n.d.). Mechanistic aspects of vanadium catalysed oxidations with peroxides. Available at: [Link]
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ResearchGate. (n.d.). Oxidation of 2-picoline over various oxide catalysts. Available at: [Link]
-
Hanson, S. K., et al. (2010). Mechanism of alcohol oxidation by dipicolinate vanadium(V): unexpected role of pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Minisci, F., et al. (2003). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry. Available at: [Link]
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Suvorov, B. V., et al. (1988). Oxidative demethylation of 2-picolines on vanadium oxide catalysts. Journal of Applied Chemistry of the USSR. Available at: [Link]
-
ResearchGate. (n.d.). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. Available at: [Link]
-
Porta, R., et al. (n.d.). N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. IRIS . Available at: [Link]
-
Wróblewska, A., et al. (2021). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Molecules. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-Methoxy-5-methylpicolinaldehyde for Researchers and Drug Development Professionals
As a key intermediate in the synthesis of various pharmaceutical compounds, the efficient and reproducible production of 4-Methoxy-5-methylpicolinaldehyde is of significant interest to the scientific community. This guide provides a comparative analysis of two plausible synthetic routes to this valuable building block, offering in-depth technical insights and experimental protocols to aid researchers in their synthetic endeavors.
Introduction to this compound
This compound, with the CAS number 959617-10-8, is a substituted pyridine derivative featuring a formyl group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position.[1][2] This unique arrangement of functional groups makes it a versatile synthon in medicinal chemistry, enabling the construction of complex molecular architectures with potential therapeutic applications. The development of reliable and scalable synthetic methods is crucial for facilitating its use in drug discovery and development pipelines.
Synthetic Route 1: Multi-step Synthesis from 2,5-Lutidine
This proposed route commences with the commercially available and relatively inexpensive starting material, 2,5-lutidine (2,5-dimethylpyridine). The synthesis involves a sequence of functional group transformations to introduce the required methoxy and aldehyde functionalities.
Step-by-Step Experimental Protocol for Route 1:
Step 1: N-Oxidation of 2,5-Lutidine
In a round-bottom flask, 2,5-lutidine is dissolved in glacial acetic acid. To this solution, hydrogen peroxide (35%) is added portion-wise while maintaining the temperature at 80°C. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The excess acetic acid is then removed under reduced pressure to yield 2,5-lutidine N-oxide.
Step 2: Nitration of 2,5-Lutidine N-Oxide
The 2,5-lutidine N-oxide is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature. The reaction mixture is then heated to 80-100°C and stirred for a couple of hours. Upon completion, the reaction is quenched by pouring it onto ice, and the pH is adjusted to neutral with a base, leading to the precipitation of 4-nitro-2,5-lutidine N-oxide.[3]
Step 3: Nucleophilic Substitution with Methoxide
The 4-nitro-2,5-lutidine N-oxide is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is heated to reflux and stirred until the nitro group is completely substituted by the methoxy group, which can be monitored by TLC. The solvent is then evaporated, and the residue is purified to give 4-methoxy-2,5-lutidine N-oxide. The N-oxide functionality activates the 4-position for nucleophilic aromatic substitution.[4]
Step 4: Selective Oxidation of the 2-Methyl Group
This is a critical step that requires selective oxidation of the methyl group at the 2-position. One potential method involves the "remote oxidation" of the 2-methyl group of the pyridine N-oxide.[5] The 4-methoxy-2,5-lutidine N-oxide is treated with acetic anhydride, which acylates the N-oxide oxygen. This is followed by an intramolecular rearrangement and subsequent hydrolysis to yield 4-methoxy-5-methyl-2-pyridinemethanol. The resulting alcohol can then be oxidized to the desired aldehyde using a mild oxidizing agent like manganese dioxide (MnO2). Finally, deoxygenation of the N-oxide can be achieved using a reducing agent such as PCl3 or by catalytic hydrogenation to yield this compound.
Synthetic Route 2: Synthesis from 2-Chloro-5-methylpyridine
This alternative route begins with 2-chloro-5-methylpyridine, another readily available starting material. This pathway also involves a series of transformations to arrive at the target molecule.
Step-by-Step Experimental Protocol for Route 2:
Step 1: N-Oxidation of 2-Chloro-5-methylpyridine
Similar to Route 1, 2-chloro-5-methylpyridine is subjected to N-oxidation using an oxidizing agent like hydrogen peroxide in glacial acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent to produce 2-chloro-5-methylpyridine N-oxide.[6]
Step 2: Nitration of 2-Chloro-5-methylpyridine N-Oxide
The 2-chloro-5-methylpyridine N-oxide is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (around 100°C) for a few hours. After cooling and quenching with ice water, the pH is adjusted to precipitate the product, 2-chloro-5-methyl-4-nitropyridine N-oxide.[7][8]
Step 3: Nucleophilic Substitution with Methoxide
The resulting 2-chloro-5-methyl-4-nitropyridine N-oxide is then reacted with sodium methoxide in methanol. The electron-withdrawing nitro group and the N-oxide functionality facilitate the nucleophilic substitution of the nitro group by the methoxide ion at the 4-position, yielding 2-chloro-4-methoxy-5-methylpyridine N-oxide.[4]
Step 4: Conversion of the 2-Chloro Group to a Formyl Group
The final step involves the conversion of the 2-chloro substituent into a formyl group. This can be achieved through various methods. One approach is a palladium-catalyzed carbonylation reaction using carbon monoxide and a suitable palladium catalyst. Alternatively, the 2-chloro group can be converted to a 2-cyano group via nucleophilic substitution with a cyanide salt, followed by reduction of the nitrile to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[9] Finally, the N-oxide is deoxygenated as described in Route 1.
Comparison of the Synthetic Routes
| Parameter | Route 1: From 2,5-Lutidine | Route 2: From 2-Chloro-5-methylpyridine |
| Starting Material | 2,5-Lutidine (readily available, low cost) | 2-Chloro-5-methylpyridine (readily available)[1][10][11][12] |
| Number of Steps | 4 (N-oxidation, nitration, methoxylation, selective oxidation and deoxygenation) | 4 (N-oxidation, nitration, methoxylation, formylation and deoxygenation) |
| Key Challenges | Selective oxidation of the 2-methyl group in the presence of the 5-methyl group. | Conversion of the 2-chloro group to a formyl group, which may require specialized reagents or catalysts. |
| Potential Advantages | Utilizes a very inexpensive starting material. | May offer a more direct route to the final product if an efficient formylation method is employed. |
| Potential Disadvantages | The selective oxidation step might lead to side products and require careful optimization. | The reagents for the formylation step (e.g., palladium catalysts, DIBAL-H) can be expensive and require careful handling. |
Visualization of Synthetic Workflows
Caption: Synthetic workflow for Route 1 starting from 2,5-Lutidine.
Caption: Synthetic workflow for Route 2 starting from 2-Chloro-5-methylpyridine.
Senior Application Scientist's Recommendation
Both proposed synthetic routes offer viable pathways to this compound. The choice between them will likely depend on the specific resources and expertise available in the laboratory.
Route 1 is attractive due to its inexpensive and readily available starting material. However, the key challenge lies in the selective oxidation of the 2-methyl group. This step may require significant optimization to achieve high yields and avoid over-oxidation or reaction at the 5-methyl position. This route would be suitable for research groups with strong expertise in pyridine N-oxide chemistry and selective oxidation methods.
Route 2 may be more straightforward in terms of the final formylation step, with several established methods for converting a chloro-substituent to an aldehyde. However, the reagents required for this transformation, such as palladium catalysts or DIBAL-H, can be more expensive and require more stringent handling procedures. This route might be preferred in a process chemistry setting where scalability and robustness are prioritized, and the cost of reagents is less of a limiting factor.
Ultimately, small-scale trials of both routes are recommended to determine the most efficient and practical method for a given laboratory's needs. Careful monitoring of each reaction step by analytical techniques such as TLC, GC-MS, and NMR is essential to ensure the successful synthesis of the target compound.
References
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Safety Operating Guide
Navigating the Disposal of 4-Methoxy-5-methylpicolinaldehyde: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is as crucial as the innovative science they enable. The proper disposal of specialized compounds like 4-Methoxy-5-methylpicolinaldehyde is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of this compound is the first step in safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar pyridinecarboxaldehydes and methoxy-substituted aromatic compounds provides a strong basis for a conservative hazard assessment.
Key Chemical Identifiers:
Based on analogous compounds, this compound should be presumed to be hazardous. Related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation[3]. Therefore, it must be handled as a hazardous substance, and all disposal procedures should reflect this classification.
Table 1: Physicochemical and Hazard Data of Analogous Compounds
| Property | 2-Pyridinecarboxaldehyde | 4-Methoxybenzaldehyde | 4-Methoxypicolinaldehyde |
| CAS Number | 1121-60-4 | 123-11-5 | 16744-81-3[4][5] |
| Molecular Weight | 107.11 g/mol [6] | 136.15 g/mol | 137.14 g/mol [4] |
| Primary Hazards | Harmful if swallowed/inhaled, Toxic in contact with skin, Causes skin/eye irritation | Suspected of damaging fertility, Harmful to aquatic life | Harmful if swallowed/in contact with skin/inhaled, Causes skin/eye irritation |
This table summarizes data from related compounds to inform the safe handling of this compound.
Immediate Safety Protocols: Handling for Disposal
Before beginning the disposal process, ensure that all necessary safety measures are in place. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling activities.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
-
Ventilation: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Spill Management: An appropriate spill kit containing inert absorbent material (e.g., vermiculite or sand), and designated waste containers should be readily accessible. In the event of a spill, the area should be evacuated and ventilated, and the spill should be contained and collected as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in general solid waste[7][8].
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Treat all waste containing this compound as hazardous chemical waste[9]. This includes pure, unreacted compound, contaminated solutions, and any grossly contaminated labware (e.g., weigh boats, pipette tips).
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to dangerous gas evolution, heat generation, or container pressurization[7].
Step 2: Containerization and Labeling
-
Primary Container: Collect waste this compound in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Labeling: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added[10]. The label should include:
-
The words "Hazardous Waste"[10].
-
The full chemical name: "this compound".
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
Step 3: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste was generated[7][10]. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days for large quantity generators), contact your EHS department to arrange for a pickup[10].
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final treatment and disposal of the chemical, which is typically accomplished through high-temperature incineration[10]. This "cradle-to-grave" management is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[11].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, laboratory professionals can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment, while upholding the highest standards of scientific integrity and operational excellence.
References
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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2-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). (n.d.). Cheméo. Retrieved from [Link]
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Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]
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4-Methoxypyridine-2-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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5-(4-Methoxyphenyl)-6-methylpicolinaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Hazardous Waste Management System; Identification and Listing of Hazardous Waste... (2000). Federal Register. Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]
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4-Methoxyphenylacetaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Environmental fate and safety analysis of methoxyfenozide... (2024). ResearchGate. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methoxy-5-methylpicolinaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methoxy-5-methylpicolinaldehyde (CAS No. 959617-10-8).[1][2] The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar aromatic aldehydes.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is mandatory. This compound is an aromatic aldehyde, a class of chemicals known for their potential to be irritants and sensitizers.[4][5] The methoxy and methyl substitutions on the picolinaldehyde backbone may influence its reactivity and toxicological profile.
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on GHS classifications for similar compounds like 4-methoxypyridine-2-carboxaldehyde.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of aldehydes.[3][6] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Aldehydes are generally irritating to the eyes.[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of vapors or dust can irritate the respiratory tract.[3][6] |
Operational Workflow for Safe Handling:
The following diagram outlines the necessary steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure through inhalation, skin contact, or eye contact. The following table details the required PPE for handling this compound.
| PPE Category | Specifications | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] Consider double-gloving. | Aldehydes can cause skin irritation.[6] Double-gloving is recommended when handling neat compounds or concentrated solutions to protect against accidental splashes and to allow for the safe removal of the outer glove in case of contamination.[8] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8][9] | To protect against splashes and vapors that can cause serious eye irritation.[3][6] A face shield provides an additional layer of protection for the entire face.[8] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][10] | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[3][6] Working in a fume hood is the primary engineering control to minimize inhalation exposure. |
| Protective Clothing | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[9][11] | To prevent skin contact with contaminated surfaces and protect personal clothing. |
| Footwear | Closed-toe shoes are required. For situations with a risk of spills, chemical-resistant boots or shoe covers are recommended.[8] | To protect feet from spills. Pant legs should be worn outside of boots to prevent chemicals from entering.[8] |
Step-by-Step Handling and Emergency Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10][13] Some aromatic aldehydes are sensitive to light and air, which can lead to degradation.[14]
-
Dispensing: When weighing or transferring the solid compound, use caution to avoid creating dust. If working with a solution, be mindful of potential splashes.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12][15]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Disposal Guidelines:
-
Waste Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
-
EHS Protocol: Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS department for guidance on proper waste categorization and disposal.[6]
References
- Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).
- Personal Protection Equipment (PPE). RI DEM.
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 22).
- Aromatic Aldehyde: Uses, Synthesis & Examples - Accio. (2025, December 16).
- 4-Methoxypicolinaldehyde - ChemScene.
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- Components of Personal Protective Equipment - Pesticide Environmental Stewardship.
- Personal Protective Equipment (PPE). University of Tennessee Knoxville.
- This compound - CymitQuimica.
- Aldehydes: identification and storage – Pell Wall Blog - Help & Support. (2013, February 7).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 8).
- 959617-10-8 | 4-Methoxy-5-methylpyridine-2-carbaldehyde - ChemScene.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
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4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390 - PubChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbKFLYs-lx94RAfk44WnQyBC2IK9AFIFDO24g1yLeMob6FpkRZqq0u-fQgSrFY_ZwDxd8AHQsXPz4Qs3L3EjqHNOAOgvNp7M4t5hoKxCEQMHJrPRwIVJ7zlDmUwuHWYNICbN9UMwsEGf44FgxS]([Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
